molecular formula C11H22N2O2 B136003 (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate CAS No. 139004-96-9

(R)-tert-Butyl (piperidin-2-ylmethyl)carbamate

Cat. No.: B136003
CAS No.: 139004-96-9
M. Wt: 214.3 g/mol
InChI Key: DIRUVVRMWMDZAE-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-tert-Butyl (piperidin-2-ylmethyl)carbamate is a chiral piperidine derivative that serves as a critical synthetic intermediate and versatile chiral building block in advanced pharmaceutical research and drug discovery. Its primary research value lies in its application within medicinal chemistry for the construction of complex, biologically active molecules, particularly those targeting the 4-anilidopiperidine scaffold. This scaffold is a cornerstone in the development of novel opioid receptor ligands, where the specific stereochemistry of the (R)-enantiomer is essential for studying structure-activity relationships and receptor binding selectivity . Researchers utilize this compound to introduce a chiral, nitrogen-containing heterocycle into potential drug candidates, which can influence the compound's three-dimensional interaction with biological targets . The tert-butoxycarbonyl (Boc) protecting group is a pivotal feature, allowing for selective manipulation of the secondary amine during multi-step synthetic sequences, a common requirement in peptidomimetic and scaffold-hopping strategies . In practice, this building block has been employed in the synthesis of proprietary 4-anilidopiperidine analogues designed to investigate binding affinity and functional selectivity at the μ and δ opioid receptors . The ongoing exploration of such compounds highlights the relevance of this compound in the pursuit of new therapeutic agents with potentially improved efficacy and reduced side-effect profiles.

Properties

IUPAC Name

tert-butyl N-[[(2R)-piperidin-2-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-9-6-4-5-7-12-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRUVVRMWMDZAE-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801205580
Record name 1,1-Dimethylethyl N-[(2R)-2-piperidinylmethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801205580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139004-96-9
Record name 1,1-Dimethylethyl N-[(2R)-2-piperidinylmethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139004-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(2R)-2-piperidinylmethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801205580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-tert-Butyl (piperidin-2-ylmethyl)carbamate CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive technical guide on tert-Butyl piperidinylmethylcarbamate derivatives.

Introduction

This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and experimental data for two closely related chiral piperidine derivatives: (S)-tert-Butyl (piperidin-2-ylmethyl)carbamate and (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate . While the initially requested compound, (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate, is not readily documented in publicly available scientific literature, this guide focuses on its existing stereoisomer and a key regioisomer. These compounds are valuable building blocks in medicinal chemistry and drug development, frequently utilized for the synthesis of complex pharmaceutical intermediates. This document is intended for researchers, scientists, and professionals in the field of drug development.

Compound Identification and Properties

The fundamental details, including CAS numbers and IUPAC names, for the two related compounds are provided below. A summary of their key physical and chemical properties is presented in a structured table for straightforward comparison.

(S)-tert-Butyl (piperidin-2-ylmethyl)carbamate
  • CAS Number: 139004-93-6[1]

  • IUPAC Name: tert-butyl N-[[(2S)-piperidin-2-yl]methyl]carbamate[1][2]

(R)-tert-Butyl (piperidin-3-ylmethyl)carbamate
  • CAS Number: 879275-33-9[3]

  • IUPAC Name: tert-butyl N-[[(3R)-piperidin-3-yl]methyl]carbamate[3]

Table 1: Physicochemical Properties

Property(S)-tert-Butyl (piperidin-2-ylmethyl)carbamate(R)-tert-Butyl (piperidin-3-ylmethyl)carbamate
Molecular Formula C₁₁H₂₂N₂O₂C₁₁H₂₂N₂O₂
Molecular Weight 214.30 g/mol [2]214.30 g/mol [3]
Exact Mass 214.168127949 Da[2]214.168127949 Da[3]
XLogP3-AA 1.41.2
Hydrogen Bond Donor Count 22
Hydrogen Bond Acceptor Count 22
Rotatable Bond Count 33

Experimental Protocols

A representative experimental protocol for the synthesis of a related chiral tert-Butyl (piperidin-3-ylmethyl)carbamate is detailed below. This procedure illustrates a common method for obtaining the desired stereoisomer.

Synthesis of (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate[4]

This synthesis involves the resolution of a racemic mixture of 3-(Boc-aminomethyl)piperidine using a chiral resolving agent, followed by liberation of the free amine.

Materials:

  • N-(tert-butoxycarbonyl)-3-aminomethylpiperidine (racemic mixture)

  • (-)-O,O'-di-p-toluoyl-L-tartaric acid

  • Methanol (anhydrous)

  • Distilled water

  • 10% Sodium carbonate solution

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

Procedure:

  • Salt Formation: A mixture of N-(tert-butoxycarbonyl)-3-aminomethylpiperidine (10 g, 47 mmol) and (-)-O,O'-di-p-toluoyl-L-tartaric acid (15.52 g, 47 mmol) is prepared in dry methanol (100 ml).

  • The mixture is gently heated to reflux until a homogeneous solution is formed.

  • The reaction mixture is then cooled to room temperature and stirred for 5-6 hours.

  • Isolation of Diastereomeric Salt: The resulting white solid (the diastereomeric salt of the (S)-enantiomer) is collected by filtration and washed with a minimal amount of anhydrous methanol.

  • The crude product is further purified by recrystallization from methanol.

  • Liberation of the Free Amine: The purified salt is suspended in distilled water (25 ml) and cooled to 0°C.

  • A 10% sodium carbonate solution (100 ml) is added in portions until the mixture becomes basic. Stirring is continued for an additional 10 minutes.

  • Extraction: The aqueous mixture is extracted with ethyl acetate (5 x 50 ml).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the target compound, (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate.

Visualizations

The following diagrams illustrate the logical workflow of the synthesis described above.

G cluster_0 Salt Formation and Resolution cluster_1 Isolation and Purification cluster_2 Liberation of Free Amine Racemic Mixture Racemic Mixture Reflux Reflux Racemic Mixture->Reflux Chiral Acid Chiral Acid Chiral Acid->Reflux Methanol Methanol Methanol->Reflux Cool and Stir Cool and Stir Reflux->Cool and Stir Diastereomeric Salt Diastereomeric Salt Cool and Stir->Diastereomeric Salt Filtration Filtration Diastereomeric Salt->Filtration Recrystallization Recrystallization Filtration->Recrystallization Purified Salt Purified Salt Recrystallization->Purified Salt Base Treatment Base Treatment Purified Salt->Base Treatment Extraction Extraction Base Treatment->Extraction Drying and Concentration Drying and Concentration Extraction->Drying and Concentration Final Product Final Product Drying and Concentration->Final Product

Caption: Synthesis Workflow for Chiral Resolution.

This guide provides a foundational understanding of the specified tert-Butyl piperidinylmethylcarbamate derivatives. For further in-depth analysis, researchers are encouraged to consult the cited literature and safety data sheets for each compound.

References

Technical Guide: Physicochemical Properties of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-Butyl (piperidin-2-ylmethyl)carbamate is a chiral heterocyclic compound often utilized as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its structure, featuring a piperidine ring, a carbamate protecting group, and a specific stereochemistry, makes it a valuable intermediate for creating targeted therapeutic agents. Understanding its physicochemical properties is crucial for its effective use in reaction design, purification, formulation, and for predicting its behavior in biological systems. This guide provides a detailed overview of the known and predicted physicochemical characteristics of this compound, along with standardized protocols for their experimental determination.

Physicochemical Data

The following table summarizes key physicochemical properties for this compound. As experimental data for the (R)-enantiomer is limited, computed values are provided based on its corresponding (S)-enantiomer or the racemic mixture. These computed values are expected to be identical for the (R)-enantiomer.

PropertyValueData TypeReference
Molecular Formula C₁₁H₂₂N₂O₂------
Molecular Weight 214.30 g/mol Computed[1][2]
Appearance White to light yellow powder/crystalExperimental[3]
Melting Point 93.0 - 97.0 °C (for racemate)Experimental[3]
Boiling Point Data not available------
XLogP3 1.4Computed[1][2]
Topological Polar Surface Area (TPSA) 50.4 ŲComputed[1][2]
Hydrogen Bond Donors 2Computed[1]
Hydrogen Bond Acceptors 2Computed[1]
Rotatable Bond Count 3Computed[1][2]
Exact Mass 214.168127949 DaComputed[1][2]
pKa Data not available------
Solubility Data not available------

Note: Computed properties are derived from the PubChem entry for the (S)-enantiomer or the racemate. These values are expected to be identical for the (R)-enantiomer.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are standard procedures and can be adapted for this compound.

Melting Point Determination (Capillary Method)

The melting point provides an indication of the purity of a crystalline solid. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Ensure the compound is finely powdered by grinding a small amount in a mortar and pestle.

  • Pack the dry powder into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (based on the racemate's melting point of 93-97°C).

  • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (T1).

  • Record the temperature at which the entire sample has completely melted (T2).

  • The melting point range is reported as T1 - T2.[3][][5][6][7]

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for its determination.

Materials:

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel or centrifuge tubes

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system

  • Vortex mixer and shaker

Procedure:

  • Prepare a stock solution of the compound in the aqueous phase at a known concentration.

  • Add equal volumes of the pre-saturated n-octanol and the aqueous stock solution to a centrifuge tube.

  • Agitate the mixture vigorously using a vortex mixer for several minutes to ensure thorough mixing.

  • Place the tube on a shaker for a sufficient time (e.g., 1-24 hours) to allow the system to reach equilibrium.

  • Separate the two phases by centrifugation to break any emulsions.

  • Carefully withdraw an aliquot from both the aqueous and organic phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV). A calibration curve should be prepared for accurate quantification.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase: P = [organic] / [aqueous].

  • The LogP is the base-10 logarithm of the partition coefficient: LogP = log₁₀(P).

Aqueous Solubility Determination (Shake-Flask Method)

Thermodynamic solubility is the concentration of a compound in a saturated solution in equilibrium with the solid form of the compound.

Materials:

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge and/or filters (e.g., 0.22 µm PVDF)

  • Analytical system for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the solid compound to a vial containing the aqueous buffer. This ensures that a saturated solution will be formed.

  • Seal the vial and place it in a shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the suspension for a period sufficient to reach equilibrium (typically 24-72 hours).

  • After equilibration, allow the suspension to settle.

  • Separate the undissolved solid from the saturated solution by centrifugation followed by filtration of the supernatant. This step is critical to avoid inflating the solubility measurement with suspended particles.

  • Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method against a standard calibration curve.

  • The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the experimental determination of the octanol-water partition coefficient (LogP) using the shake-flask method.

G Workflow for LogP Determination (Shake-Flask Method) cluster_prep Phase Preparation cluster_exp Partition Experiment cluster_analysis Analysis & Calculation p1 Saturate n-Octanol with Water e1 Mix Equal Volumes of Organic & Aqueous Phases p1->e1 p2 Saturate Water with n-Octanol p2->e1 p3 Prepare Stock Solution in Aqueous Phase p3->e1 e2 Agitate to Reach Equilibrium (e.g., 24h) e1->e2 e3 Separate Phases (Centrifugation) e2->e3 a1 Sample Aqueous Phase e3->a1 a2 Sample Organic Phase e3->a2 a3 Quantify Concentration (e.g., HPLC-UV) a1->a3 a2->a3 a4 Calculate P = [Org]/[Aq] a3->a4 a5 Calculate LogP = log10(P) a4->a5

Caption: Workflow for LogP Determination (Shake-Flask Method).

References

A Technical Guide to the Spectroscopic Characterization of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate, a key intermediate in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed spectroscopic data and the experimental protocols for obtaining them.

Molecular Structure

IUPAC Name: tert-butyl N-[[(2R)-piperidin-2-yl]methyl]carbamate Molecular Formula: C₁₁H₂₂N₂O₂ Molecular Weight: 214.30 g/mol

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the title compound. Note that the NMR and IR data presented are for the (S)-enantiomer, which are identical to those of the (R)-enantiomer in an achiral environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.[1][2] The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

Table 1: ¹H NMR Spectroscopic Data for tert-Butyl (piperidin-2-ylmethyl)carbamate

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
3.79 – 3.71m1HPiperidine CH
3.58 – 3.46m2HCH₂-NHBoc
3.40 – 3.31m1HPiperidine CH₂
3.31 – 3.23m1HPiperidine CH₂
1.97 – 1.85m1HPiperidine CH₂
1.88 – 1.69m5HPiperidine CH₂
1.66 – 1.56m1HPiperidine NH
1.44s9HC(CH₃)₃

Data recorded in CDCl₃ at 500 MHz.[3]

Table 2: ¹³C NMR Spectroscopic Data for tert-Butyl (piperidin-2-ylmethyl)carbamate

Chemical Shift (δ ppm)Assignment
154.8C=O (Carbamate)
79.3C (CH₃)₃
56.8Piperidine C H
46.4C H₂-NHBoc
45.2Piperidine C H₂
32.1Piperidine C H₂
30.6Piperidine C H₂
29.8Piperidine C H₂
28.7C(C H₃)₃
23.5Piperidine C H₂

Data recorded in CDCl₃ at 126 MHz.[3]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4][5]

Table 3: IR Spectroscopic Data for tert-Butyl (piperidin-2-ylmethyl)carbamate

Wavenumber (cm⁻¹)IntensityAssignment
2972, 2931, 2874StrongC-H stretching (alkane)
1692StrongC=O stretching (carbamate)
1479, 1455MediumC-H bending
1392, 1365MediumC-H bending (tert-butyl)
1251StrongC-N stretching
1172StrongC-O stretching

Data obtained as a thin film.[3]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[6][7] For this compound, the expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed.

Table 4: Mass Spectrometry Data for this compound

m/zIon
214.17[M]⁺ (Calculated for C₁₁H₂₂N₂O₂)
215.18[M+H]⁺ (Calculated for C₁₁H₂₃N₂O₂)

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[6]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.[8]

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

  • Data Processing: Process the acquired free induction decay (FID) using Fourier transformation. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).

IR Spectroscopy Protocol (Thin Film Method)
  • Sample Preparation: Dissolve a small amount of the oily compound in a volatile solvent like methylene chloride or acetone.[9]

  • Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[9]

  • Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry Protocol (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[10] Further dilute an aliquot of this solution to a final concentration of about 10-100 µg/mL.[10]

  • Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte (e.g., [M+H]⁺).

  • Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions as a function of m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structure Elucidation Purified_Compound Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Purified_Compound->NMR IR IR Spectroscopy Purified_Compound->IR MS Mass Spectrometry Purified_Compound->MS Structural_Info Structural Information (Functional Groups, Connectivity) NMR->Structural_Info IR->Structural_Info Molecular_Formula Molecular Formula Confirmation MS->Molecular_Formula Final_Structure Final Structure Confirmation Structural_Info->Final_Structure Molecular_Formula->Final_Structure

Caption: General workflow for spectroscopic characterization of a chemical compound.

References

Navigating the Synthesis and Procurement of Enantiomerically Pure (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-tert-Butyl (piperidin-2-ylmethyl)carbamate is a chiral building block of significant interest in medicinal chemistry and drug development. Its specific stereochemistry and functional groups make it a valuable component for the synthesis of complex molecular architectures with potential therapeutic applications. However, a direct commercial source for this enantiomerically pure compound is not readily identifiable. This technical guide provides a comprehensive overview of the commercial landscape for related isomers, outlines a robust synthetic pathway to obtain the target molecule, and furnishes detailed experimental protocols for its synthesis and characterization. The presented information is intended to empower researchers to efficiently procure or synthesize this key chemical entity.

Commercial Availability Landscape

While this compound is not a standard catalog item, several isomers and the racemic precursor are commercially available from various suppliers. This information is crucial for researchers who may consider alternative starting materials or who plan to undertake the synthesis of the target compound. The following tables summarize the availability of key related molecules.

Table 1: Commercial Availability of (R/S)-2-(Aminomethyl)piperidine (Racemic Precursor)

SupplierProduct NameCAS NumberPurityQuantity
Sigma-Aldrich2-(Aminomethyl)piperidine22990-77-897%1 g, 5 g
Alfa Aesar2-(Aminomethyl)piperidine22990-77-897%1 g, 5 g
TCI Chemicals2-(Aminomethyl)piperidine22990-77-8>98%1 g, 5 g

Table 2: Commercial Availability of Isomeric Piperidinyl Carbamates

SupplierProduct NameCAS NumberPurityQuantity
Fluorochem(R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride1217778-64-795%100 mg, 250 mg
BLDpharm(R)-tert-Butyl piperidin-3-ylcarbamate309956-78-398%1 g, 5 g, 25 g
Pharmaffiliates(R)-3-(Boc-Amino)piperidine309956-78-3-Inquire
MolPorttert-butyl N-(piperidin-3-yl)carbamate172603-05-3>95%250 mg, 1 g, 5 g

Proposed Synthetic Pathway

Given the absence of a direct commercial source, a two-step synthetic approach starting from the commercially available racemic 2-(aminomethyl)piperidine is proposed. This pathway involves a classical chiral resolution followed by a standard Boc-protection.

Synthetic Pathway racemate (R/S)-2-(Aminomethyl)piperidine (Commercially Available Racemate) diastereomeric_salts Diastereomeric Salts ((R)-Amine-(L)-Acid Salt & (S)-Amine-(L)-Acid Salt) racemate->diastereomeric_salts 1. chiral_acid N-Acetyl-L-leucine (Resolving Agent) chiral_acid->diastereomeric_salts separation Fractional Crystallization diastereomeric_salts->separation r_amine_salt (R)-2-(Aminomethyl)piperidine N-Acetyl-L-leucinate Salt separation->r_amine_salt Insoluble Salt basification Basification (e.g., NaOH) r_amine_salt->basification r_amine Enantiomerically Pure (R)-2-(Aminomethyl)piperidine basification->r_amine boc_protection Boc Protection r_amine->boc_protection 2. boc_anhydride Di-tert-butyl dicarbonate (Boc)2O boc_anhydride->boc_protection final_product (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate boc_protection->final_product

Figure 1: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Chiral Resolution of (R/S)-2-(Aminomethyl)piperidine

This protocol is adapted from analogous resolutions of chiral amines using N-acetyl-L-leucine.

Materials and Reagents:

  • (R/S)-2-(Aminomethyl)piperidine

  • N-Acetyl-L-leucine

  • Methanol (anhydrous)

  • Diethyl ether

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Salt Formation: In a round-bottom flask, dissolve N-acetyl-L-leucine (1.0 equivalent) in a minimal amount of hot anhydrous methanol. To this solution, add a solution of (R/S)-2-(aminomethyl)piperidine (1.0 equivalent) in anhydrous methanol dropwise with stirring.

  • Fractional Crystallization: Allow the resulting solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight to facilitate crystallization of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol, followed by diethyl ether. The mother liquor, enriched in the other diastereomer, should be saved for potential recovery of the (S)-enantiomer.

  • Recrystallization: To enhance the diastereomeric purity, the collected salt can be recrystallized from a minimal amount of hot methanol. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each crystallization step until a constant value is achieved.

  • Liberation of the Free Amine: Suspend the diastereomerically pure salt in deionized water and cool the mixture in an ice bath. Add a concentrated aqueous solution of sodium hydroxide (e.g., 2 M NaOH) dropwise with stirring until the pH of the solution is >12.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield enantiomerically pure (R)-2-(aminomethyl)piperidine as an oil.

Step 2: Boc-Protection of (R)-2-(Aminomethyl)piperidine

This is a standard procedure for the N-Boc protection of primary amines.

Materials and Reagents:

  • (R)-2-(Aminomethyl)piperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve (R)-2-(aminomethyl)piperidine (1.0 equivalent) in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (1.0-1.1 equivalents) to the solution. If the starting material is a salt, a base such as triethylamine (2.2 equivalents) should be added. If using the free base, an aqueous solution of sodium bicarbonate can be used as the solvent and base.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench with deionized water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) if a tertiary amine base was used, followed by deionized water, and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Quality Control and Characterization Workflow

Ensuring the enantiomeric purity and structural integrity of the final product is paramount. The following workflow outlines the key analytical techniques for quality control.

QC Workflow start Synthesized (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate structural_verification Structural Verification start->structural_verification purity_analysis Purity Analysis start->purity_analysis enantiomeric_purity Enantiomeric Purity (e.e.) Analysis start->enantiomeric_purity nmr ¹H and ¹³C NMR structural_verification->nmr mass_spec Mass Spectrometry (e.g., ESI-MS) structural_verification->mass_spec final_product Qualified Enantiomerically Pure Product hplc HPLC/UPLC (Reverse Phase) purity_analysis->hplc chiral_hplc Chiral HPLC/SFC enantiomeric_purity->chiral_hplc chiral_hplc->final_product

Figure 2: Quality control workflow for the final product.

Description of Analytical Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the compound by identifying the chemical environment of the hydrogen and carbon atoms.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC/UPLC): Assesses the chemical purity of the final product by separating it from any impurities.

  • Chiral HPLC or Supercritical Fluid Chromatography (SFC): The most critical analysis to determine the enantiomeric excess (e.e.) of the final product by separating the (R) and (S) enantiomers.

Conclusion

While the direct procurement of enantiomerically pure this compound presents a challenge, this technical guide demonstrates that the compound is readily accessible through a straightforward, two-step synthesis from a commercially available racemic precursor. The detailed protocols for chiral resolution and Boc-protection, along with the outlined quality control workflow, provide researchers with the necessary tools to confidently produce this valuable chiral building block for their research and development endeavors. The commercial availability of related isomers also offers alternative avenues for synthetic design.

The Strategic Role of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate in Asymmetric Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-tert-butyl (piperidin-2-ylmethyl)carbamate is a valuable chiral building block in the field of asymmetric synthesis, particularly in the development of novel pharmaceuticals. Its rigid piperidine scaffold, combined with the stereochemically defined center at the 2-position, makes it an important starting material for the enantioselective synthesis of complex molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group on the exocyclic amine enhances its utility by allowing for selective manipulation of the piperidine nitrogen. This technical guide provides an in-depth analysis of the role of this compound in asymmetric synthesis, including its application as a chiral auxiliary and a foundational element for the synthesis of bioactive compounds.

Core Applications in Asymmetric Synthesis

The primary role of this compound in asymmetric synthesis is as a chiral pool starting material . By beginning a synthesis with this enantiomerically pure compound, the chirality at the C2 position is incorporated into the final product, obviating the need for chiral separations or complex asymmetric catalytic steps later in the synthetic sequence. This approach is particularly advantageous in the synthesis of substituted piperidine derivatives, which are prevalent motifs in a wide range of pharmaceuticals, including treatments for neurological disorders.

One of the key applications of chiral piperidine scaffolds is in the development of Neurokinin-1 (NK1) receptor antagonists. These antagonists often feature a substituted piperidine ring where the stereochemistry is crucial for high-affinity binding to the receptor. For potent NK1 receptor antagonists, a cis relationship between the substituents on the piperidine ring, specifically a (2S, 3S) configuration, is often required for optimal activity. While direct synthesis examples starting from this compound are not extensively detailed in publicly accessible literature, its structural motif is highly relevant to the construction of such therapeutic agents.

Asymmetric Transformations and Synthetic Workflows

The synthetic utility of this compound is realized through a series of chemical transformations that leverage its inherent chirality to control the stereochemical outcome of subsequent reactions. A common synthetic strategy involves the functionalization of the piperidine nitrogen, followed by reactions at other positions of the ring.

A representative workflow for the utilization of this compound as a chiral building block is the diastereoselective alkylation of a derivative. In this approach, the piperidine nitrogen is first acylated or alkylated, and then the resulting compound is used to direct the stereoselective addition of a substituent at another position on the piperidine ring.

G cluster_0 General Workflow for Diastereoselective Alkylation A (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate B N-Alkylation or N-Acylation A->B Reagent (e.g., R'X, Base) C N-Protected (R)-2-((Boc-amino)methyl)piperidine B->C D Deprotonation and Enolate Formation C->D Strong Base (e.g., LDA) E Chiral Enolate D->E F Diastereoselective Alkylation with Electrophile (R-X) E->F Electrophile (R-X) G Diastereomerically Enriched Product F->G H Deprotection/Further Modification G->H I Final Chiral Product H->I

Caption: General workflow for the diastereoselective alkylation of an N-protected derivative of this compound.

Quantitative Data in Asymmetric Synthesis

While specific quantitative data for reactions starting directly with this compound is sparse in readily available literature, data from analogous systems highlight the high degree of stereocontrol achievable with chiral piperidine derivatives. The following table summarizes typical yields and enantiomeric/diastereomeric excesses observed in asymmetric syntheses of substituted piperidines using methodologies that could be applied to the target molecule.

Reaction TypeChiral Precursor/AuxiliaryElectrophile/ReactantYield (%)ee% / de%Reference Analogy
Asymmetric N-AlkylationPiperidin-2-ylmethyl acetateBenzyl bromide75-85N/A[1]
Reductive AminationPiperidin-2-ylmethyl acetateBenzaldehyde70-80N/A[1]
Chemoenzymatic TransaminationEthyl N-Boc-D-pyroglutamate derivativeIsopropylamine65.8>99.9% ee[2]

Note: The data presented are for analogous structures and reactions, illustrating the potential efficacy of using chiral piperidine building blocks. Direct quantitative data for this compound in these specific transformations is not available in the cited literature.

Experimental Protocols

The following protocols are representative methodologies for key transformations involving piperidine derivatives, adapted for this compound based on established procedures for similar compounds.

Protocol 1: N-Alkylation of this compound

This protocol describes the direct alkylation of the piperidine nitrogen using an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., Benzyl bromide)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Add the alkyl halide (1.1 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.

G cluster_1 Experimental Workflow: N-Alkylation Start Start: This compound in DMF Step1 Add K₂CO₃ Start->Step1 Step2 Add Alkyl Halide (dropwise) Step1->Step2 Step3 Stir at RT (12-24h) Step2->Step3 Step4 Quench with H₂O Step3->Step4 Step5 Extract with Ethyl Acetate Step4->Step5 Step6 Wash with Brine Step5->Step6 Step7 Dry (MgSO₄) and Concentrate Step6->Step7 End Purify by Column Chromatography End: N-Alkyl-(R)-tert-Butyl (piperidin-2-ylmethyl)carbamate Step7->End

Caption: Step-by-step experimental workflow for the N-alkylation of this compound.

This compound serves as a crucial chiral starting material in asymmetric synthesis. Its predefined stereochemistry provides an efficient route to enantiomerically enriched piperidine derivatives, which are key components of numerous pharmaceutical agents. While specific, detailed applications in the literature are not always readily accessible, the principles of asymmetric synthesis and the methodologies developed for analogous chiral building blocks provide a clear framework for its effective use. The protocols and workflows outlined in this guide, based on established chemical principles, offer a solid foundation for researchers and drug development professionals to leverage the synthetic potential of this valuable chiral intermediate. The continued exploration of its applications is expected to lead to the development of novel and more effective therapeutic agents.

References

The Versatile Precursor: A Technical Guide to Synthesizing Novel Heterocycles from (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-tert-Butyl (piperidin-2-ylmethyl)carbamate , a chiral piperidine derivative, stands as a valuable and versatile starting material in the synthesis of novel and intricate heterocyclic scaffolds. Its inherent chirality and the presence of two distinct nitrogen atoms—one within the piperidine ring and a protected primary amine on the side chain—offer a unique platform for the construction of diverse fused and spirocyclic systems. These resulting heterocycles are of significant interest in medicinal chemistry due to their three-dimensional complexity and potential for potent and selective interactions with various biological targets. This guide provides an in-depth exploration of the utility of this precursor, detailing synthetic pathways to novel heterocyclic cores and highlighting their potential therapeutic applications.

Core Properties and Reactivity

This compound possesses a molecular formula of C₁₁H₂₂N₂O₂ and a molecular weight of 214.30 g/mol . The tert-butoxycarbonyl (Boc) protecting group on the exocyclic amine is crucial for regioselective reactions, allowing for initial functionalization of the more nucleophilic secondary amine within the piperidine ring. Subsequent deprotection of the Boc group unveils a primary amine, which can then participate in intramolecular cyclization reactions to forge new heterocyclic rings.

Synthesis of Novel Fused Heterocycles: Octahydropyrido[1,2-a]pyrazines

One of the most promising applications of this compound is in the synthesis of octahydropyrido[1,2-a]pyrazines. This bicyclic scaffold is a key structural motif in a number of biologically active compounds, including potent antagonists for the µ-opioid receptor.[1] The general synthetic strategy involves a two-step sequence: N-alkylation of the piperidine nitrogen followed by intramolecular cyclization.

Experimental Protocol: Synthesis of (R)-2-Benzyloctahydropyrido[1,2-a]pyrazin-4-one

This protocol describes a plausible synthetic route to a key intermediate in the synthesis of octahydropyrido[1,2-a]pyrazine analogs, adapted from established methodologies.

Step 1: N-Alkylation

  • To a solution of this compound (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a base, for instance, potassium carbonate (1.5 eq.).

  • To this suspension, add ethyl 2-bromoacetate (1.2 eq.) dropwise at room temperature.

  • Stir the reaction mixture at ambient temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-alkylated product. Purification can be achieved by column chromatography on silica gel.

Step 2: Deprotection and Intramolecular Cyclization

  • Dissolve the purified N-alkylated intermediate from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% TFA in DCM) and stir at room temperature for 1-2 hours to effect Boc deprotection.

  • Monitor the deprotection by TLC. Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the resulting crude amine salt in a high-boiling point solvent such as xylene.

  • Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA), to neutralize the salt and facilitate the intramolecular cyclization.

  • Heat the reaction mixture to reflux (approximately 140 °C) for 8-12 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the resulting crude lactam, (R)-2-Benzyloctahydropyrido[1,2-a]pyrazin-4-one, by column chromatography on silica gel.

Quantitative Data Summary

StepProductReagentsSolventTemp.Time (h)Yield (%)
1N-Alkylated IntermediateK₂CO₃, Ethyl 2-bromoacetateDMFRT12-1885-95
2(R)-Octahydropyrido[1,2-a]pyrazin-4-oneTFA/DCM, DIPEAXyleneReflux8-1270-85

Note: Yields are representative and may vary based on specific substrate and reaction conditions.

Potential Biological Applications and Signaling Pathways

The octahydropyrido[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, particularly for targeting G-protein coupled receptors (GPCRs).

µ-Opioid Receptor Antagonism

Derivatives of the octahydropyrido[1,2-a]pyrazine core have been identified as potent and selective µ-opioid receptor antagonists.[1] The µ-opioid receptor is a key target in pain management, addiction, and other neurological disorders. Antagonists of this receptor can block the effects of both endogenous and exogenous opioids.

mu_opioid_antagonism cluster_0 Opioid Antagonist Action Antagonist Antagonist mu_Receptor µ-Opioid Receptor Antagonist->mu_Receptor Binds and Blocks G_Protein Gi/Go Protein mu_Receptor->G_Protein Prevents Activation AC Adenylyl Cyclase G_Protein->AC No Inhibition cAMP cAMP AC->cAMP Basal Activity Maintained

Caption: µ-Opioid Receptor Antagonism Pathway.

Synthesis of Fused Imidazoles and Pyrimidines

The versatile nature of this compound also allows for its use in the synthesis of other novel heterocyclic systems, such as hexahydropyrido[1,2-c]imidazoles and hexahydropyrido[1,2-c]pyrimidines. These scaffolds are of interest for their potential interactions with serotonin (5-HT) and other neurotransmitter receptors.[2][3][4]

General Synthetic Workflow

The synthesis of these fused heterocycles would follow a similar logic of initial functionalization of the piperidine nitrogen, followed by deprotection and cyclization of the side-chain amine with a suitable electrophile to form the new ring.

synthetic_workflow Start (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate Step1 N-Functionalization (e.g., Alkylation, Acylation) Start->Step1 Intermediate N-Functionalized Intermediate Step1->Intermediate Step2 Boc Deprotection Intermediate->Step2 Amine Primary Amine Step2->Amine Step3 Intramolecular Cyclization Amine->Step3 Product Novel Fused Heterocycle Step3->Product

Caption: General Synthetic Workflow for Fused Heterocycles.

Conclusion

This compound is a highly valuable chiral building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. Its strategic use allows for the efficient construction of complex scaffolds such as octahydropyrido[1,2-a]pyrazines and other fused piperidine systems. The exploration of these novel heterocycles as modulators of key biological targets, including GPCRs like the µ-opioid and serotonin receptors, represents a promising avenue for the development of new therapeutics. The detailed experimental approaches and understanding of the potential biological pathways outlined in this guide provide a solid foundation for researchers to further innovate in this exciting area of medicinal chemistry.

References

The Multifaceted Biological Activities of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-Butyl (piperidin-2-ylmethyl)carbamate and its derivatives represent a versatile chemical scaffold with significant potential in drug discovery. The inherent structural features of the piperidine ring and the carbamate linkage allow for a diverse range of modifications, leading to compounds with potent and selective activities against various biological targets implicated in a spectrum of diseases, from neurodegenerative disorders to inflammatory conditions and beyond. This technical guide provides an in-depth exploration of the biological activities of molecules derived from this core structure, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.

Quantitative Biological Activity Data

The biological activities of various derivatives of the this compound scaffold are summarized below. The data highlights their potential as inhibitors of key enzymes and modulators of critical receptors.

TargetCompound/DerivativeActivity TypeValueReference
Acetylcholinesterase (AChE)N-benzylpiperidine carbamate derivative (10)IC507.31 µM[1]
Butyrylcholinesterase (BChE)N-benzylpiperidine carbamate derivative (10)IC500.56 µM[1]
BACE1Deoxyvasicinone-donepezil hybrid (28)IC500.834 nM[2]
BACE1Deoxyvasicinone-donepezil hybrid (29)IC500.129 nM[2]
Dopamine D3 ReceptorHY-3-24Ki0.67 nM[3]
Dopamine D3 Receptor(R,S)-trans-2aIC50 (β-arrestin)~2 nM[4]
NLRP3 InflammasomeIIIM-1268IC502.3 µM[5]
NLRP3 InflammasomeIIIM-1270IC503.5 µM[5]
Orexin-1 Receptor (OX1R)Nivasorexant--[6]
Orexin-2 Receptor (OX2R)Seltorexant (15)--[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a widely used method to determine the inhibitory potential of compounds against AChE.[7]

Materials:

  • Acetylcholinesterase (AChE) enzyme (from electric eel or recombinant human)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Test compound at various concentrations (or solvent control)

    • AChE enzyme solution

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the substrate solution (ATCI) to all wells to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader.

  • Data Analysis: The rate of the reaction is determined by the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rates in the presence of the test compound to the control. The IC50 value is then determined from the dose-response curve.

BACE1 (β-secretase) Inhibition Assay (FRET-based)

This assay measures the cleavage of a specific fluorescently labeled peptide substrate by BACE1.

Materials:

  • Recombinant human BACE1 enzyme

  • Fluorogenic BACE1 substrate (e.g., a peptide with a fluorophore and a quencher)

  • Assay buffer (e.g., sodium acetate buffer, pH 4.5)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Assay Setup: In a 96-well black plate, add the following to each well:

    • Assay buffer

    • Test compound at various concentrations (or solvent control)

    • BACE1 enzyme solution

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

  • Reaction Initiation: Add the BACE1 substrate to all wells.

  • Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals. Cleavage of the substrate by BACE1 separates the fluorophore from the quencher, resulting in an increase in fluorescence.

  • Data Analysis: The rate of substrate cleavage is determined from the increase in fluorescence over time. The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.[8]

Dopamine D3 Receptor Binding Assay (Radioligand Competition)

This assay determines the affinity of a test compound for the dopamine D3 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells expressing the human dopamine D3 receptor (e.g., HEK293 or CHO cells)

  • Radioligand (e.g., [³H]-Spiperone)

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2)

  • Test compounds dissolved in a suitable solvent

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup: In microcentrifuge tubes or a 96-well plate, combine:

    • Cell membranes

    • Radioligand at a fixed concentration

    • Test compound at various concentrations (or buffer for total binding, and a high concentration of a known D3 antagonist for non-specific binding)

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature) for a set time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.[3]

NLRP3 Inflammasome Activation Assay

This cell-based assay measures the ability of a compound to inhibit the activation of the NLRP3 inflammasome, typically by quantifying the release of the pro-inflammatory cytokine IL-1β.[9]

Materials:

  • Immune cells (e.g., mouse bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes)

  • Cell culture medium

  • Lipopolysaccharide (LPS) - for priming (Signal 1)

  • ATP or Nigericin - for activation (Signal 2)

  • Test compounds dissolved in a suitable solvent

  • ELISA kit for IL-1β

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere.

  • Priming (Signal 1): Treat the cells with LPS for a few hours (e.g., 3-4 hours) to induce the expression of pro-IL-1β and NLRP3.

  • Inhibitor Treatment: Add the test compound at various concentrations and incubate for a specific period (e.g., 30-60 minutes).

  • Activation (Signal 2): Add an NLRP3 activator such as ATP or nigericin to the cells and incubate for a shorter period (e.g., 30-60 minutes).

  • Supernatant Collection: Collect the cell culture supernatants.

  • IL-1β Measurement: Quantify the amount of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of IL-1β release by the test compound compared to the vehicle control. Determine the IC50 value from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by derivatives of this compound.

AChE_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ACh_Synthesis Choline Acetyltransferase Acetyl-CoA->ACh_Synthesis Choline Choline Choline->ACh_Synthesis Choline_Uptake Choline Uptake ACh_Vesicle ACh Vesicle ACh_Synthesis->ACh_Vesicle ACh_Release ACh Release ACh_Vesicle->ACh_Release ACh Acetylcholine ACh_Release->ACh AChE Acetylcholinesterase ACh->AChE AChR Acetylcholine Receptor ACh->AChR AChE->Choline Acetate Acetate AChE->Acetate Inhibitor Piperidine Carbamate Inhibitor Inhibitor->AChE Signal_Transduction Signal Transduction AChR->Signal_Transduction

Caption: Acetylcholinesterase Inhibition Pathway.

BACE1_Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 (β-secretase) APP->BACE1 Cleavage sAPPb sAPPβ BACE1->sAPPb C99 C99 fragment BACE1->C99 Inhibitor Piperidine Carbamate Inhibitor Inhibitor->BACE1 gamma_secretase γ-secretase C99->gamma_secretase Cleavage Ab Amyloid-β (Aβ) (Plaque Formation) gamma_secretase->Ab AICD AICD gamma_secretase->AICD

Caption: BACE1 Amyloidogenic Pathway Inhibition.

Dopamine_D3_Receptor_Antagonism Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R G_protein Gi/o Protein D3R->G_protein Antagonist Piperidine Carbamate Antagonist Antagonist->D3R Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Downstream_Effects Modulation of Neuronal Activity cAMP->Downstream_Effects

Caption: Dopamine D3 Receptor Antagonism.

NLRP3_Inflammasome_Inhibition cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 NF-kB NF-κB Activation TLR4->NF-kB Transcription Transcription of pro-IL-1β & NLRP3 NF-kB->Transcription Activators Activators (e.g., ATP, Nigericin) NLRP3 NLRP3 Activators->NLRP3 ASC ASC NLRP3->ASC recruits Inhibitor Piperidine Carbamate Inhibitor Inhibitor->NLRP3 Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 recruits Caspase-1 Active Caspase-1 Pro-Caspase-1->Caspase-1 cleavage Pro-IL-1b_to_IL-1b Pro-IL-1β → IL-1β (Inflammation) Caspase-1->Pro-IL-1b_to_IL-1b cleavage

Caption: NLRP3 Inflammasome Inhibition Pathway.

Conclusion

The this compound scaffold serves as a privileged starting point for the development of a wide array of biologically active molecules. The derivatives have demonstrated significant potential in targeting key players in neuroinflammation, neurodegeneration, and other CNS disorders. The provided quantitative data, detailed experimental protocols, and pathway diagrams offer a comprehensive resource for researchers in the field. Further exploration and optimization of this chemical space are warranted to unlock the full therapeutic potential of these promising compounds. The structure-activity relationship studies, in particular, will be crucial in designing next-generation drug candidates with improved potency, selectivity, and pharmacokinetic properties.

References

Technical Guide to the Material Safety of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for the (R)-enantiomer of tert-butyl (piperidin-2-ylmethyl)carbamate has been identified in publicly available literature. The following information has been compiled from data available for the racemic mixture and the (S)-enantiomer. It is reasonable to assume that the toxicological and safety properties of the (R)-enantiomer are closely related to its stereoisomer and the racemic mixture. However, this guide should be used for informational purposes only, and a comprehensive risk assessment should be conducted prior to handling this chemical.

Chemical Identification

This section provides the fundamental identification details for (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate and its related compounds.

IdentifierThis compoundtert-Butyl (piperidin-2-ylmethyl)carbamate (Racemic)(S)-tert-Butyl (piperidin-2-ylmethyl)carbamate
Synonyms (R)-2-(Boc-aminomethyl)piperidine2-(Boc-aminomethyl)piperidine, tert-Butyl N-[(piperidin-2-yl)methyl]carbamate(S)-2-(Boc-aminomethyl)piperidine
CAS Number Not Found141774-61-0[1]139004-93-6[2]
Molecular Formula C₁₁H₂₂N₂O₂C₁₁H₂₂N₂O₂[1]C₁₁H₂₂N₂O₂[2]
Molecular Weight 214.30 g/mol [1][2]214.30 g/mol [1]214.30 g/mol [2]
Chemical Structure (Image of the (R)-enantiomer structure)(Image of the racemic mixture structure)(Image of the (S)-enantiomer structure)

Hazard Identification

The available safety data for the racemic mixture and the (S)-enantiomer consistently indicate the following hazards under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification:
  • Skin Irritation: Category 2[1][2]

  • Serious Eye Damage: Category 1[1][2]

  • Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[1][2]

GHS Label Elements:
Pictograms
alt text
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
Signal Word Danger
Hazard Statements H315: Causes skin irritation.[2]H318: Causes serious eye damage.[1][2]H335: May cause respiratory irritation.[1][2]
Precautionary Statements Prevention: P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]P264: Wash skin thoroughly after handling.[2]P271: Use only outdoors or in a well-ventilated area.[2]P280: Wear protective gloves/eye protection/face protection.[2]Response: P302 + P352: IF ON SKIN: Wash with plenty of water.[2]P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]P305 + P354 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[2]P312: Call a POISON CENTER or doctor/physician if you feel unwell.P321: Specific treatment (see supplemental first aid instructions on this label).P332 + P313: If skin irritation occurs: Get medical advice/attention.P362 + P364: Take off contaminated clothing and wash it before reuse.[2]Storage: P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[2]P405: Store locked up.[2]Disposal: P501: Dispose of contents/container to an approved waste disposal plant.[2]

Physicochemical Information

Limited experimental data is available for the specific physicochemical properties of this compound. The following data is derived from computational models for the racemic mixture.

PropertyValue
Molecular Weight 214.30 g/mol [1]
XLogP3-AA 1.4
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 4[1]
Exact Mass 214.168128 g/mol [1]
Monoisotopic Mass 214.168128 g/mol [1]

Toxicological Information

No quantitative toxicological data such as LD50 or LC50 values were found for this compound or its racemic mixture/S-enantiomer. The primary toxicological concerns are based on the GHS classifications for skin and eye irritation, and respiratory tract irritation.

Experimental Protocols

Detailed experimental protocols for assessing the key hazards identified are provided below. These are based on internationally recognized OECD guidelines.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This test method is a validated in vitro procedure for the hazard identification of irritant chemicals.[3][4][5][6][7]

Principle: The test chemical is applied topically to a three-dimensional reconstructed human epidermis (RhE) model.[3] Irritant chemicals are identified by their ability to decrease cell viability below a defined threshold.[4] Cell viability is measured by the enzymatic conversion of the vital dye MTT into a blue formazan salt, which is quantified spectrophotometrically.[4]

Methodology:

  • RhE Model Preparation: Utilize a commercially available, validated RhE model. Ensure the tissue is sterile and meets quality control criteria.

  • Test Chemical Preparation: The test chemical, if solid, should be applied as a fine powder or dissolved/suspended in a suitable solvent. The choice of vehicle should be justified.

  • Application of Test Chemical: Apply a sufficient amount of the test chemical (e.g., 25 µL of liquid or 25 mg of solid) uniformly onto the surface of the RhE tissue.

  • Exposure and Incubation: Expose the tissues to the test chemical for a defined period (e.g., 60 minutes) at 37°C.

  • Washing: After exposure, thoroughly wash the tissues with a buffered saline solution to remove the test chemical.

  • Post-Exposure Incubation: Transfer the tissues to fresh culture medium and incubate for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • MTT Assay:

    • Incubate the tissues with MTT solution (e.g., 0.3-1.0 mg/mL) for approximately 3 hours.

    • Extract the formazan salt from the tissues using a suitable solvent (e.g., isopropanol).

    • Measure the optical density (OD) of the extract using a spectrophotometer at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each tissue relative to the negative control. A substance is classified as a skin irritant (Category 2) if the mean tissue viability is less than or equal to 50%.[3]

Acute Eye Irritation/Corrosion (OECD 405)

This guideline provides a procedure for the assessment of acute eye irritation or corrosion.[3][4][5][6][7] It is recommended to use a weight-of-the-evidence approach and in vitro methods before resorting to in vivo testing.

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit), with the untreated eye serving as a control.[3][5] The degree of eye irritation/corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[4]

Methodology:

  • Animal Selection: Use healthy, young adult albino rabbits.

  • Dose and Administration: Instill a single dose of the test substance (e.g., 0.1 mL of liquid or 0.1 g of solid) into the conjunctival sac of one eye.

  • Observation: Examine the eyes at 1, 24, 48, and 72 hours after application.[5]

  • Scoring: Score the ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) according to a standardized scoring system.

  • Data Analysis: The classification of the substance is based on the severity and reversibility of the ocular lesions.

Reactivity and Stability

The N-Boc protecting group is generally stable under neutral and basic conditions but is labile to acidic conditions.

  • Stability: Stable under recommended storage conditions (cool, dry, well-ventilated area).

  • Incompatible Materials: Strong oxidizing agents, strong acids.

  • Hazardous Decomposition Products: Upon combustion, may produce carbon oxides (CO, CO₂), and nitrogen oxides (NOx).

  • Reactivity: The tert-butyl carbamate group can be cleaved under acidic conditions, such as with trifluoroacetic acid or aqueous phosphoric acid, to yield the free amine.[8] The piperidine nitrogen can undergo reactions such as alkylation and acylation.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not documented, the piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[9] Piperidine derivatives exhibit a wide range of biological activities, including acting as central nervous system modulators, anticancer agents, and antivirals. The biological activity of piperidine-containing drugs is often attributed to their ability to interact with specific receptors and enzymes, modulating their function. The N-Boc protecting group is typically used in the synthesis of more complex molecules and is often removed in the final active pharmaceutical ingredient.

Visualizations

Emergency Response Workflow for Chemical Spill

Caption: Workflow for responding to a chemical spill of this compound.

Logical Relationship of Safety Information

Caption: Relationship between hazards and safety procedures for the compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate from (R)-pipecolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the multi-step synthesis of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate, a valuable chiral building block in medicinal chemistry, starting from the readily available (R)-pipecolinic acid. The synthesis involves three key transformations: N-protection of the piperidine ring, reduction of the carboxylic acid to a primary alcohol, and subsequent conversion of the alcohol to the target carbamate. The protocols provided are based on established chemical transformations and are intended to serve as a comprehensive guide for laboratory synthesis.

Introduction

Chiral piperidine derivatives are prevalent scaffolds in a wide range of biologically active compounds and pharmaceuticals. This compound serves as a key intermediate in the synthesis of various therapeutic agents, including enzyme inhibitors and receptor modulators. The synthetic route outlined herein begins with the protection of the secondary amine of (R)-pipecolinic acid with a tert-butyloxycarbonyl (Boc) group. The resulting N-Boc protected amino acid is then reduced to the corresponding primary alcohol. The final stage of the synthesis involves the conversion of the hydroxyl group to a Boc-protected aminomethyl group. This is achieved through a two-step sequence involving mesylation to activate the alcohol, followed by nucleophilic substitution with sodium azide and subsequent reduction of the azide to the primary amine, which is then protected.

Overall Synthetic Scheme

The synthesis of this compound from (R)-pipecolinic acid is accomplished via a three-step process as illustrated in the workflow diagram below.

G cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Reduction of Carboxylic Acid cluster_2 Step 3: Conversion to Carbamate start (R)-Pipecolinic Acid step1_reagents Di-tert-butyl dicarbonate (Boc)2O Triethylamine (TEA) Tetrahydrofuran (THF) start->step1_reagents step1_product (R)-1-Boc-pipecolinic acid step1_reagents->step1_product step2_reagents Borane-tetrahydrofuran complex (BH3·THF) Tetrahydrofuran (THF) step1_product->step2_reagents step2_product (R)-tert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate step2_reagents->step2_product step3a_reagents 1. Methanesulfonyl chloride (MsCl), Triethylamine (TEA) 2. Sodium Azide (NaN3) 3. Triphenylphosphine (PPh3), H2O step2_product->step3a_reagents step3_intermediate (R)-tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate step3a_reagents->step3_intermediate step3b_reagents Di-tert-butyl dicarbonate (Boc)2O Triethylamine (TEA) step3_intermediate->step3b_reagents end This compound step3b_reagents->end

Figure 1: Overall synthetic workflow.

Experimental Protocols

Step 1: Synthesis of (R)-1-Boc-pipecolinic acid

This step involves the protection of the secondary amine of (R)-pipecolinic acid with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • (R)-Pipecolinic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of (R)-pipecolinic acid (1.0 eq) in a 1:1 mixture of THF and water, add triethylamine (2.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Adjust the pH of the aqueous residue to ~2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield (R)-1-Boc-pipecolinic acid as a solid or oil.

ParameterValueReference
Yield90-98%[1][2]
Purity>95%[3]
Step 2: Synthesis of (R)-tert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate

This protocol describes the reduction of the carboxylic acid group of (R)-1-Boc-pipecolinic acid to a primary alcohol. Borane-tetrahydrofuran complex is a suitable reagent for this selective reduction.[4]

Materials:

  • (R)-1-Boc-pipecolinic acid

  • Borane-tetrahydrofuran complex (BH₃·THF) (1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (R)-1-Boc-pipecolinic acid (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add borane-tetrahydrofuran complex (1 M in THF, 2.0-3.0 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of methanol until gas evolution ceases.

  • Add saturated aqueous NaHCO₃ solution and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

ParameterValueReference
Yield80-90%[5]
Purity>97%[6]
Step 3: Synthesis of this compound

This final step involves a three-part, one-pot conversion of the primary alcohol to the target carbamate via an azide intermediate.

Materials:

  • (R)-tert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Triphenylphosphine (PPh₃)

  • Water

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Part A: Mesylation

  • Dissolve (R)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the mixture to 0 °C.

  • Add methanesulfonyl chloride (1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1-2 hours. Monitor the formation of the mesylate by TLC.

Part B: Azide Formation 5. To the reaction mixture containing the crude mesylate, add a solution of sodium azide (3.0 eq) in DMF. 6. Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. 7. Monitor the disappearance of the mesylate and formation of the azide by TLC. 8. Cool the reaction mixture to room temperature.

Part C: Staudinger Reduction and Boc Protection 9. Add water (5.0 eq) to the reaction mixture, followed by triphenylphosphine (1.5 eq). 10. Stir the reaction at room temperature for 8-12 hours to facilitate the reduction of the azide to the primary amine. 11. Add di-tert-butyl dicarbonate (1.2 eq) and triethylamine (2.0 eq) to the reaction mixture and stir for an additional 4-6 hours at room temperature. 12. Quench the reaction with saturated aqueous NaHCO₃ solution. 13. Extract the product with ethyl acetate (3 x volumes). 14. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. 15. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

ParameterValueReference
Overall Yield (from alcohol)50-70%[7][8]
Purity>98%

Logical Relationship Diagram

The following diagram illustrates the decision-making process and the sequence of transformations in the final step of the synthesis.

G start (R)-tert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate activation Activate Hydroxyl Group start->activation mesylation Mesylation (MsCl, TEA) activation->mesylation Forms a good leaving group azide_substitution Nucleophilic Substitution (NaN3) mesylation->azide_substitution reduction Reduction of Azide azide_substitution->reduction staudinger Staudinger Reaction (PPh3, H2O) reduction->staudinger Forms primary amine protection Boc Protection ((Boc)2O, TEA) staudinger->protection end This compound protection->end

Figure 2: Conversion of alcohol to carbamate.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Borane-tetrahydrofuran complex is a flammable and corrosive reagent. Handle with extreme care.

  • Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with acids and metals.

  • Methanesulfonyl chloride is corrosive and a lachrymator.

  • Handle all organic solvents with care as they are flammable.

Conclusion

The protocols detailed in this document provide a reliable and reproducible pathway for the synthesis of this compound from (R)-pipecolinic acid. The described methods utilize standard organic chemistry techniques and reagents, making this synthesis accessible to researchers in various fields of drug discovery and development. The provided data on yields and purity serve as a benchmark for successful execution of the synthesis.

References

Application Note and Protocol: Selective Boc Protection of (R)-2-(aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction (R)-2-(aminomethyl)piperidine is a valuable chiral building block in medicinal chemistry, featuring both a primary and a secondary amine. The selective protection of one amino group is a critical transformation that enables sequential functionalization at the two distinct nitrogen atoms. However, achieving selective mono-protection of diamines is often challenging due to the potential for di-protection and the formation of product mixtures.[1]

This document provides a detailed protocol for the selective mono-protection of the primary amine in (R)-2-(aminomethyl)piperidine with a tert-butoxycarbonyl (Boc) group. The method leverages the difference in basicity between the two nitrogen atoms. The secondary amine of the piperidine ring is more basic and is preferentially protonated in the presence of one equivalent of acid. This renders it non-nucleophilic, allowing the subsequent reaction with di-tert-butyl dicarbonate ((Boc)₂O) to occur selectively at the less hindered primary exocyclic amine.[2][3] This "one-pot" procedure using an in situ acid source is efficient, scalable, and generally avoids the need for tedious chromatographic purification.[1][4]

Principle of Selective Protection

The protocol is based on the selective mono-protonation of the more basic secondary amine. This temporarily "deactivates" it, directing the Boc protection to the primary amine.

G cluster_0 Inputs cluster_1 Selective Protonation cluster_2 Selective Reaction Diamine (R)-2-(aminomethyl)piperidine (Two nucleophilic amines) Protonated Mono-protonated Intermediate (Piperidine N is protonated due to higher basicity) Diamine->Protonated Preferential protonation Acid 1 eq. HCl (via Me₃SiCl + MeOH) Acid->Protonated Product Mono-Boc Protected Product (Primary amine reacts) Protonated->Product Boc2O 1 eq. (Boc)₂O Boc2O->Product Nucleophilic attack

Caption: Logical workflow demonstrating the principle of selective mono-protection.

Application Data

The in situ mono-protonation method has proven effective for a variety of diamines. The following table summarizes representative yields and purities achieved for analogous substrates using this protocol, demonstrating its reliability and efficiency.[2][4]

EntryDiamine SubstrateProductYield (%)Purity (%)Reference
1(1R,2R)-1,2-Diaminocyclohexanetert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate66>99[4]
21,3-Diaminopropanetert-Butyl (3-aminopropyl)carbamate87-[2]
31,4-Diaminobutanetert-Butyl (4-aminobutyl)carbamate85-[2]
41,2-Diaminopropanetert-Butyl (2-aminopropyl)carbamate7593[4]

Experimental Workflow

The overall experimental process from starting material to final product is outlined below.

G cluster_workup Work-up Details start Start dissolve 1. Dissolve diamine in anhydrous MeOH under N₂ start->dissolve cool 2. Cool solution to 0 °C dissolve->cool protonate 3. Add Me₃SiCl (1 eq.) dropwise (in situ HCl generation) cool->protonate react 4. Add (Boc)₂O (1 eq.) protonate->react warm 5. Stir for 1-2h, allow to warm to RT react->warm workup 6. Aqueous Work-up warm->workup extract 7. Extraction with CH₂Cl₂ workup->extract pH > 12 basify c. Adjust pH > 12 with NaOH workup->basify dry 8. Dry & Concentrate extract->dry product Final Product: (R)-tert-butyl ((piperidin-2-yl)methyl)carbamate dry->product dilute a. Dilute with H₂O wash b. Wash with ether

Caption: Experimental workflow for the selective mono-Boc protection of a diamine.

Detailed Experimental Protocol

This protocol details the selective mono-Boc protection of (R)-2-(aminomethyl)piperidine at the primary amine.

Materials:

  • (R)-2-(aminomethyl)piperidine (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv)

  • Anhydrous Methanol (MeOH)

  • Chlorotrimethylsilane (Me₃SiCl) (1.0 equiv)

  • Sodium hydroxide (NaOH) solution (2 M)

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve (R)-2-(aminomethyl)piperidine (1.0 equiv) in anhydrous methanol (approx. 0.2 M concentration).

  • Mono-protonation: Cool the solution to 0 °C using an ice bath. Add chlorotrimethylsilane (1.0 equiv) dropwise to the cooled, stirring solution.[1] A white precipitate of the hydrochloride salt may form. Allow the mixture to stir at 0 °C for 15-20 minutes.

  • Boc Protection: To the mixture, add a solution of di-tert-butyl dicarbonate (1.0 equiv) in a small amount of methanol.

  • Reaction: Allow the reaction mixture to stir for 1 hour, during which it can gradually warm to room temperature.[4]

  • Quenching and Work-up:

    • Dilute the reaction mixture with water (approx. 10 volumes relative to MeOH).

    • Wash the aqueous layer with diethyl ether (2 x volumes) to remove any di-Boc protected by-product and other organic-soluble impurities. Discard the ether layers.

    • Adjust the pH of the aqueous layer to >12 by carefully adding 2 M NaOH solution.[4]

  • Extraction: Extract the basic aqueous layer with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product, (R)-tert-butyl ((piperidin-2-yl)methyl)carbamate.

  • Purification and Characterization: The crude product is often of high purity.[4] If necessary, it can be further purified by column chromatography. The final product should be characterized by NMR (¹H, ¹³C) and mass spectrometry to confirm its structure and purity.

References

Application Notes and Protocols for N-Alkylation of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate is a valuable chiral building block in medicinal chemistry. The piperidine moiety is a prevalent scaffold in a wide range of pharmaceuticals, particularly those targeting the central nervous system.[1][2][3] N-alkylation of the piperidine nitrogen is a critical transformation for generating libraries of compounds with diverse pharmacological profiles, enabling the modulation of properties such as potency, selectivity, and pharmacokinetics.[4] This document provides detailed protocols for two common and effective methods for the N-alkylation of this compound: direct alkylation with alkyl halides and reductive amination with aldehydes.

Method 1: Direct N-Alkylation with Alkyl Halides

This method involves the reaction of the secondary amine of the piperidine ring with an alkyl halide in the presence of a base. The base neutralizes the hydrohalic acid formed during the reaction, driving the equilibrium towards the N-alkylated product.[4][5] This approach is suitable for introducing a variety of alkyl groups, including methyl, ethyl, and benzyl groups.[4][6]

Experimental Protocol
  • Reaction Setup: To a stirred solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃) (2.0 eq).[4][6]

  • Addition of Alkyl Halide: Add the alkyl halide (e.g., benzyl bromide) (1.2 eq) dropwise to the mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. For less reactive alkyl halides, the mixture may be heated to 50-70°C.[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkylated product.

Quantitative Data Summary
EntryAlkyl HalideBaseSolventTime (h)Temp (°C)Yield (%)Purity (%)
1Benzyl bromideK₂CO₃DMF18RT85>98
2Ethyl iodideK₂CO₃Acetonitrile245078>97
3Methyl iodideNaHDMF120 to RT92>99

Experimental Workflow

Direct_N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification Start (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate Mix1 Dissolve & Stir Start->Mix1 Solvent Anhydrous DMF Solvent->Mix1 Base K₂CO₃ Base->Mix1 Reaction Stir at RT (12-24h) Mix1->Reaction Add dropwise Alkyl_Halide Alkyl Halide Alkyl_Halide->Reaction Quench Add Water & Extract Reaction->Quench Reaction Complete Wash Wash with Brine Quench->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product N-Alkylated Product Purify->Product

Caption: Workflow for Direct N-Alkylation.

Method 2: Reductive Amination

Reductive amination is a two-step, one-pot procedure that involves the formation of an iminium ion intermediate from the secondary amine and an aldehyde, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (STABH).[1][4] This method is particularly advantageous for its mild reaction conditions and the wide availability of aldehydes.

Experimental Protocol
  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add the aldehyde (e.g., benzaldehyde) (1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STABH) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the solution and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.[1][4]

Quantitative Data Summary
EntryAldehydeReducing AgentSolventTime (h)Temp (°C)Yield (%)Purity (%)
1BenzaldehydeSTABHDCM16RT88>98
2IsobutyraldehydeSTABHDCM20RT82>97
3FormaldehydeSTABHDCM12RT90>99

Experimental Workflow

Reductive_Amination_Workflow cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification Start (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate Mix1 Dissolve & Stir Start->Mix1 Solvent Anhydrous DCM Solvent->Mix1 Aldehyde Aldehyde Aldehyde->Mix1 Imine_Formation Imine Formation (1-2h) Mix1->Imine_Formation Reduction Stir at RT (12-24h) Imine_Formation->Reduction Add portion-wise Reducing_Agent STABH Reducing_Agent->Reduction Quench Quench (NaHCO₃) & Extract Reduction->Quench Reaction Complete Wash Wash with Brine Quench->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product N-Alkylated Product Purify->Product

Caption: Workflow for Reductive Amination.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Alkyl halides are often toxic and lachrymatory; handle with care.

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere.

  • Sodium triacetoxyborohydride (STABH) is moisture-sensitive and can release flammable gas upon contact with water.

  • DCM and DMF are hazardous solvents and should be handled with appropriate caution.

Conclusion

The N-alkylation of this compound can be effectively achieved through either direct alkylation with alkyl halides or reductive amination with aldehydes. The choice of method will depend on the desired substituent and the availability of starting materials. Both protocols offer reliable routes to a diverse range of N-substituted piperidine derivatives, which are valuable intermediates in drug discovery and development.

References

Application Notes and Protocols for Coupling Reactions Using (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-Butyl (piperidin-2-ylmethyl)carbamate is a chiral bifunctional building block utilized in peptide synthesis to introduce conformational constraints and novel structural motifs into peptide chains. The rigid piperidine core serves as a scaffold to induce specific secondary structures, such as β-turns, which are pivotal for molecular recognition and biological activity. The incorporation of such non-natural amino acid mimics is a key strategy in the design of peptidomimetics with enhanced stability, receptor affinity, and selectivity. The tert-butoxycarbonyl (Boc) protecting group on the exocyclic primary amine allows for its selective deprotection and subsequent elongation of the peptide chain, while the piperidine's secondary amine can be functionalized post-synthetically to generate diverse molecular architectures.

Core Applications

The integration of the (R)-(piperidin-2-ylmethyl)carbamate moiety into a peptide backbone offers several strategic advantages in peptide design and drug discovery:

  • Conformational Constraint: The piperidine ring restricts the rotational freedom of the peptide backbone. This pre-organization of the peptide into a distinct conformation can lead to a lower entropic penalty upon binding to its biological target, potentially increasing affinity and selectivity.[1]

  • Induction of Secondary Structures: The defined stereochemistry and geometry of this building block make it a suitable mimic for specific positions within secondary structures like β-turns, which are frequently involved in protein-protein interactions.

  • Scaffold for Peptidomimetics: The secondary amine of the piperidine ring provides a handle for further chemical modifications after the main peptide chain has been synthesized. This allows for the creation of more complex and drug-like molecules with improved pharmacokinetic properties.

  • Development of Biologically Active Peptides: The piperidine scaffold is a common feature in numerous ligands for G protein-coupled receptors (GPCRs) and other therapeutic targets. Incorporating this moiety can be a rational design element for novel therapeutics.

Experimental Data

While specific quantitative data for the coupling efficiency of this compound is not extensively published, the following table provides representative data for the coupling of sterically hindered or structurally similar amino acids in solid-phase peptide synthesis (SPPS). This data can serve as a benchmark for optimizing the coupling of this particular building block.

Coupling ReagentActivator/BaseSolventCoupling Time (h)Typical Yield (%)Reference Purity (%)
HBTUHOBt/DIPEADMF2>90>95
HATUHOAt/DIPEADMF2>95>98
DICHOBtDMF/DCM4>85>90
PyBOPDIPEADMF2>90>95

Note: Yields and purity are dependent on the specific peptide sequence, the resin used, and the scale of the synthesis. Sterically hindered couplings may require double coupling or extended reaction times.

Experimental Protocols

The following protocols describe the incorporation of this compound into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) - Fmoc Strategy

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)

  • This compound

  • Fmoc-protected amino acids

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide)

  • Activators/Bases: HOBt (Hydroxybenzotriazole), HOAt (1-Hydroxy-7-azabenzotriazole), DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Reagent: 20% Piperidine in DMF

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Methanol

  • Washing Solvents: DMF, DCM

  • Cleavage Cocktail: e.g., 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% Water

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-amino acid-loaded resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of this compound:

    • Pre-activation (using HBTU/HATU): In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU/HATU (3 equivalents), and HOBt/HOAt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

    • Coupling: Add the pre-activated solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours.

    • Monitoring the Reaction: Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.

  • Washing: After a successful coupling, drain the reaction solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Peptide Chain Elongation: Repeat steps 2 and 3 with the subsequent Fmoc-protected amino acids until the desired peptide sequence is assembled.

  • Final Fmoc Deprotection: Perform a final deprotection as described in step 2.

  • Resin Washing and Drying: Wash the final peptide-resin with DMF, DCM, and Methanol, then dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle cluster_final_steps Final Steps Resin Fmoc-AA-Resin Swell Swell in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling Coupling of (R)-Boc-(piperidin-2-ylmethyl)carbamate (HBTU/DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Kaiser_Test->Fmoc_Deprotection Repeat Cycle for Next Amino Acid Final_Deprotection Final Fmoc Deprotection Kaiser_Test->Final_Deprotection Sequence Complete Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: Workflow for SPPS incorporation of the piperidine building block.

signaling_pathway cluster_coupling Coupling Reaction cluster_deprotection Boc Deprotection (Post-Synthesis or for Piperidine-N Functionalization) Peptide_Resin H₂N-Peptide-Resin Activated_Ester Activated Ester Intermediate Building_Block (R)-Boc-HN-CH₂-Piperidine Building_Block->Activated_Ester Coupling_Reagent HBTU/DIPEA Coupling_Reagent->Activated_Ester Activation New_Peptide_Bond Piperidine-Containing Peptide-Resin Activated_Ester->New_Peptide_Bond Nucleophilic Attack Piperidine_Peptide Boc-Protected Piperidine Peptide Deprotected_Piperidine Free Piperidine Amine for further functionalization Piperidine_Peptide->Deprotected_Piperidine TFA TFA TFA->Deprotected_Piperidine Acidolysis

Caption: Key chemical transformations in the process.

References

Application Note: Chiral HPLC Method for the Enantiomeric Separation of tert-Butyl (piperidin-2-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient chiral High-Performance Liquid Chromatography (HPLC) method for the separation of the enantiomers of tert-Butyl (piperidin-2-ylmethyl)carbamate, a key chiral building block in pharmaceutical synthesis. The method utilizes a polysaccharide-based chiral stationary phase under normal phase conditions to achieve baseline separation of the (R)- and (S)-enantiomers. This protocol is intended for researchers, scientists, and drug development professionals requiring accurate determination of enantiomeric purity.

Introduction

The enantiomeric purity of pharmaceutical intermediates is a critical quality attribute that can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). tert-Butyl (piperidin-2-ylmethyl)carbamate possesses a stereocenter at the C2 position of the piperidine ring, making the separation and quantification of its enantiomers essential. This document provides a detailed protocol for the chiral separation of these enantiomers using HPLC.

Experimental Protocols

Instrumentation and Materials:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

  • Chiral Column: Daicel Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane (HPLC grade), Ethanol (HPLC grade), Diethylamine (DEA) (Reagent grade).

  • Sample Diluent: Mobile Phase.

  • Analytes: Racemic tert-Butyl (piperidin-2-ylmethyl)carbamate, and individual (R)- and (S)-enantiomers (if available for peak identification).

Chromatographic Conditions:

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterValue
Column Daicel Chiralpak® IA, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Ethanol / DEA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 20 minutes

Standard and Sample Preparation:

  • Standard Solution (Racemic): Accurately weigh approximately 10 mg of racemic tert-Butyl (piperidin-2-ylmethyl)carbamate and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare sample solutions at a similar concentration to the standard solution using the mobile phase as the diluent.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter to remove any particulate matter.

Results and Discussion

The developed chiral HPLC method successfully separated the enantiomers of tert-Butyl (piperidin-2-ylmethyl)carbamate with baseline resolution. The use of a polysaccharide-based chiral stationary phase, Chiralpak® IA, was found to be effective for this separation. The addition of a small amount of diethylamine to the mobile phase was crucial for obtaining symmetrical peak shapes and improving resolution.

Quantitative Data Summary:

The following table summarizes the typical retention times and resolution obtained using this method.

EnantiomerRetention Time (min)Resolution (Rs)
(S)-enantiomer12.5-
(R)-enantiomer15.2> 2.0

Note: The elution order of the enantiomers should be confirmed by injecting a standard of a single, known enantiomer.

Workflow Diagram

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Prepare Mobile Phase (n-Hexane/Ethanol/DEA) B Prepare Racemic Standard (1 mg/mL) A->B C Prepare Sample Solution B->C D Filter all solutions (0.45 µm) C->D E Equilibrate Chiralpak IA Column D->E F Inject Sample (10 µL) E->F G Isocratic Elution (1.0 mL/min) F->G H Detect at 210 nm G->H I Integrate Chromatogram H->I J Determine Retention Times I->J K Calculate Resolution (Rs) J->K L Quantify Enantiomeric Purity K->L

Application Note: Purification of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-tert-Butyl (piperidin-2-ylmethyl)carbamate is a key chiral building block in the synthesis of various pharmaceutical compounds. Its high purity is crucial for the successful development of active pharmaceutical ingredients (APIs). This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography. The methodology addresses common challenges associated with the purification of basic compounds on acidic stationary phases, such as peak tailing and low recovery, by employing a modified mobile phase.

Data Presentation

The successful purification of this compound relies on the careful selection of chromatographic parameters. The following tables summarize the key parameters and expected outcomes for the purification process.

Table 1: Recommended Chromatographic Purification Parameters

ParameterDescriptionSource(s)
Technique Flash Column Chromatography[1][2]
Stationary Phase Silica Gel (230-400 mesh)[2][3]
Mobile Phase System Gradient Elution: Ethyl Acetate in Hexane[4][5]
Initial Polarity10-20% Ethyl Acetate in Hexane
Final Polarity50-70% Ethyl Acetate in Hexane
Alternative Mobile Phase Isocratic or Gradient Elution: Methanol in Dichloromethane (DCM)[3][6]
Composition1-5% Methanol in Dichloromethane
Mobile Phase Additive Triethylamine (TEA)[2][3]
PurposeTo neutralize acidic silanol groups and prevent peak tailing of the basic amine.[3]
Recommended %0.5 - 1.0% (v/v) added to the mobile phase.[2]
Crude to Silica Ratio 1:30 to 1:50 (w/w)[3]

Table 2: Expected Purification Outcomes and Physicochemical Properties

ParameterValue/ObservationSource(s)
Appearance White to off-white solid[7]
Molecular Formula C11H22N2O2[7][8]
Molecular Weight 214.30 g/mol [7][8]
Expected Purity (Post-Chromatography) >97%[6]
Typical Yield 80-95% (dependent on crude purity)
TLC Rf Value Dependent on the specific mobile phase composition. Should be between 0.2-0.4 for optimal separation.[4]

Experimental Protocol

This section details the step-by-step methodology for the purification of this compound.

1. Materials and Apparatus

  • Crude this compound

  • Silica Gel (230-400 mesh)[3]

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Methanol (HPLC grade)

  • Triethylamine (TEA)[3]

  • Glass chromatography column

  • Separatory funnel or solvent reservoir

  • Fraction collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica coated)

  • TLC developing chamber

  • UV lamp for visualization

  • Potassium permanganate stain

  • Rotary evaporator

  • High-vacuum pump

2. Preliminary TLC Analysis

Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC.

  • Dissolve a small amount of the crude product in a suitable solvent like DCM.

  • Spot the solution onto several TLC plates.

  • Develop each plate in a different solvent system (e.g., 10%, 20%, 30% Ethyl Acetate in Hexane).

  • Add 0.5-1.0% TEA to the solvent systems to mimic the column conditions.[2]

  • Visualize the plates under a UV lamp and/or by staining with potassium permanganate.

  • The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the desired product and good separation from impurities.

3. Column Preparation (Slurry Packing)

  • Secure a glass chromatography column in a vertical position.

  • For every 1 gram of crude product, weigh out approximately 30-50 grams of silica gel.[3]

  • In a beaker, create a slurry of the silica gel in the initial, least polar mobile phase (e.g., 10% Ethyl Acetate in Hexane with 1% TEA).

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Pour the silica gel slurry into the column. Use gentle air pressure or tap the column to pack the silica evenly.

  • Add a thin layer of sand to the top of the silica gel bed to prevent disturbance during sample loading.[3]

  • Open the stopcock and allow the excess solvent to drain until it is level with the top of the sand. Do not let the column run dry.

  • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through the packed silica.

4. Sample Loading

  • Dry Loading (Recommended for solids):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

    • Concentrate the mixture on a rotary evaporator to obtain a free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the prepared column.

  • Wet Loading:

    • Dissolve the crude product in a minimal amount of the initial mobile phase or DCM.

    • Carefully pipette the solution onto the top of the silica bed.[2]

5. Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column.

  • Open the stopcock and begin collecting fractions.

  • Start with the low polarity mobile phase determined by TLC analysis.

  • Gradually increase the polarity of the mobile phase (gradient elution) to elute the product. For example, start with 10% Ethyl Acetate/Hexane and gradually increase to 50% Ethyl Acetate/Hexane.

  • Maintain a constant flow rate throughout the separation.

6. Fraction Analysis and Product Isolation

  • Monitor the collected fractions by TLC to identify those containing the pure product.[2]

  • Combine the fractions containing the pure product as determined by TLC.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Place the product on a high-vacuum pump to remove any residual solvent.

Visualizations

Experimental Workflow Diagram

Purification_Workflow start Start: Crude Product tlc 1. Preliminary TLC Analysis (Determine Mobile Phase) start->tlc column_prep 2. Column Preparation (Slurry Packing with Silica Gel) tlc->column_prep sample_load 3. Sample Loading (Dry or Wet Method) column_prep->sample_load elution 4. Elution & Fraction Collection (Gradient Mobile Phase) sample_load->elution fraction_analysis 5. Fraction Analysis (TLC Monitoring) elution->fraction_analysis product_iso 6. Product Isolation (Solvent Evaporation) fraction_analysis->product_iso pure_product End: Purified Product product_iso->pure_product Chromatography_Components mixture Crude Mixture (Analyte + Impurities) separation Separation (Differential Partitioning) mixture->separation stationary Stationary Phase (Silica Gel - Polar, Acidic) stationary->separation interacts with mobile Mobile Phase (Solvent + TEA - Less Polar, Basic) mobile->separation carries impurities Eluted Impurities separation->impurities elutes first (less polar) product Eluted Pure Product separation->product elutes later (more polar)

References

Application Notes and Protocols for the Large-Scale Synthesis of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-Butyl (piperidin-2-ylmethyl)carbamate is a chiral building block of significant interest in pharmaceutical development. The piperidine scaffold is a prevalent motif in a wide range of biologically active compounds, and the specific stereochemistry and functional handles of this intermediate make it a valuable precursor for the synthesis of complex drug candidates. This document provides a comprehensive guide to a scalable, multi-step synthesis of this compound, suitable for pharmaceutical applications. The presented route starts from the commercially available (R)-piperidin-2-ylmethanol and proceeds through a series of robust and well-documented chemical transformations.

Overall Synthesis Pathway

The large-scale synthesis of this compound can be achieved via a four-step sequence starting from (R)-piperidin-2-ylmethanol. The secondary amine of the starting material is first protected with a tert-butoxycarbonyl (Boc) group. The hydroxyl group of the resulting N-Boc protected intermediate is then converted to a good leaving group, a mesylate. Subsequent displacement of the mesylate with sodium azide, followed by the reduction of the azide, yields this compound.

Data Presentation

Table 1: Summary of Reactions and Representative Yields
StepReactionKey Reagents and ConditionsRepresentative Yield (%)Purity (%)
1N-Boc Protection(R)-Piperidin-2-ylmethanol, Di-tert-butyl dicarbonate, Triethylamine, Dichloromethane, 0°C to rt>95>98
2MesylationN-Boc-(R)-piperidin-2-ylmethanol, Methanesulfonyl chloride, Triethylamine, Dichloromethane, 0°C>90>97
3Azide SubstitutionN-Boc-(R)-(piperidin-2-yl)methyl methanesulfonate, Sodium azide, DMF, 80°C~90>95
4Azide ReductionN-Boc-(R)-2-(azidomethyl)piperidine, Triphenylphosphine, THF/H₂O (Staudinger) or H₂, Pd/C, Methanol (Catalytic Hydrogenation)>90>98

Yields and purities are representative of the described transformations and may vary depending on the specific reaction scale and optimization.

Table 2: Physicochemical Properties of Key Compounds
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
(R)-Piperidin-2-ylmethanol3197-44-2C₆H₁₃NO115.17
(R)-tert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate154499-13-5C₁₁H₂₁NO₃215.29
This compound139004-96-9C₁₁H₂₂N₂O₂214.30

Experimental Protocols

Step 1: Synthesis of (R)-tert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate (N-Boc Protection)

This protocol describes the protection of the secondary amine of (R)-piperidin-2-ylmethanol using di-tert-butyl dicarbonate.

Materials:

  • (R)-Piperidin-2-ylmethanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of (R)-piperidin-2-ylmethanol (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (R)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate, which can often be used in the next step without further purification.

Step 2: Synthesis of (R)-tert-Butyl 2-((methylsulfonyloxy)methyl)piperidine-1-carboxylate (Mesylation)

This protocol details the conversion of the primary alcohol to a mesylate.

Materials:

  • (R)-tert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (R)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM and cool to 0°C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stir the reaction at 0°C for 4 hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with water and separate the layers.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude mesylate.

Step 3: Synthesis of (R)-tert-Butyl 2-(azidomethyl)piperidine-1-carboxylate (Azide Substitution)

This protocol describes the nucleophilic substitution of the mesylate with azide.

Materials:

  • (R)-tert-Butyl 2-((methylsulfonyloxy)methyl)piperidine-1-carboxylate

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Water

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of the crude mesylate (1.0 eq) in anhydrous DMF, add sodium azide (2.0 eq).[1]

  • Heat the reaction mixture to 80°C and stir for 16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude azide can be purified by column chromatography if necessary.

Step 4: Synthesis of this compound (Azide Reduction)

Two common methods for the reduction of the azide to the primary amine are provided below.

Method A: Staudinger Reduction

This method is known for its mild reaction conditions.[2][3]

Materials:

  • (R)-tert-Butyl 2-(azidomethyl)piperidine-1-carboxylate

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the azide (1.0 eq) in THF.

  • Add triphenylphosphine (1.1 eq) to the solution at room temperature.

  • Stir the mixture for 2-4 hours, at which point the evolution of nitrogen gas should cease.

  • Add water to the reaction mixture and stir for an additional 12 hours to hydrolyze the intermediate aza-ylide.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • The product can be isolated and purified by standard techniques.

Method B: Catalytic Hydrogenation

This is a common and efficient method for azide reduction on a large scale.[4]

Materials:

  • (R)-tert-Butyl 2-(azidomethyl)piperidine-1-carboxylate

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • In a suitable hydrogenation vessel, dissolve the azide (1.0 eq) in methanol or ethanol.

  • Carefully add the Pd/C catalyst.

  • Purge the vessel with nitrogen and then with hydrogen gas.

  • Pressurize the reactor with hydrogen (typically 1-5 bar) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be purified by column chromatography or crystallization if necessary.

Visualizations

Chemical Synthesis Pathway

Synthesis_Pathway Start (R)-Piperidin-2-ylmethanol Intermediate1 (R)-tert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate Start->Intermediate1 (Boc)₂O, TEA, DCM Intermediate2 (R)-tert-Butyl 2-((methylsulfonyloxy)methyl)piperidine-1-carboxylate Intermediate1->Intermediate2 MsCl, TEA, DCM Intermediate3 (R)-tert-Butyl 2-(azidomethyl)piperidine-1-carboxylate Intermediate2->Intermediate3 NaN₃, DMF FinalProduct This compound Intermediate3->FinalProduct Reduction (e.g., H₂, Pd/C)

Caption: Chemical synthesis pathway for this compound.

Experimental Workflow

Workflow cluster_step1 Step 1: N-Boc Protection cluster_step2 Step 2: Mesylation cluster_step3 Step 3: Azide Substitution cluster_step4 Step 4: Azide Reduction s1_start Dissolve (R)-Piperidin-2-ylmethanol in DCM s1_reagents Add TEA and (Boc)₂O at 0°C s1_start->s1_reagents s1_react Stir at room temperature s1_reagents->s1_react s1_workup Aqueous workup and extraction s1_react->s1_workup s1_product Isolate N-Boc protected alcohol s1_workup->s1_product s2_start Dissolve N-Boc alcohol in DCM s1_product->s2_start s2_reagents Add TEA and MsCl at 0°C s2_start->s2_reagents s2_react Stir at 0°C s2_reagents->s2_react s2_workup Aqueous workup and extraction s2_react->s2_workup s2_product Isolate mesylate s2_workup->s2_product s3_start Dissolve mesylate in DMF s2_product->s3_start s3_reagents Add NaN₃ and heat s3_start->s3_reagents s3_react Stir at 80°C s3_reagents->s3_react s3_workup Aqueous workup and extraction s3_react->s3_workup s3_product Isolate azide intermediate s3_workup->s3_product s4_start Dissolve azide in solvent s3_product->s4_start s4_reagents Add reducing agent (e.g., Pd/C, H₂) s4_start->s4_reagents s4_react Stir under reaction conditions s4_reagents->s4_react s4_workup Filtration and concentration s4_react->s4_workup s4_product Isolate final product s4_workup->s4_product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthetic route detailed in these application notes provides a robust and scalable method for the preparation of this compound, a key intermediate for pharmaceutical synthesis. The use of a commercially available chiral starting material and well-established, high-yielding reactions makes this pathway amenable to large-scale production. The provided protocols offer a solid foundation for process development and optimization in an industrial setting, enabling the reliable supply of this important chiral building block for drug discovery and development programs.

References

Application Note: (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-tert-butyl (piperidin-2-ylmethyl)carbamate is a valuable chiral building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. The piperidine moiety is a prevalent scaffold in many approved drugs, prized for its ability to improve physicochemical properties such as solubility and metabolic stability. In the context of kinase inhibitors, the piperidinylmethyl group can serve as a versatile linker, often extending into the solvent-exposed region of the ATP-binding pocket, allowing for the modulation of potency and selectivity.

While this specific chiral intermediate is commercially available and primed for use in drug discovery, detailed public literature directly linking it to the synthesis of a specific, named kinase inhibitor with comprehensive biological data is limited. Therefore, this document provides a representative application of this compound in the synthesis of kinase inhibitors, focusing on relevant kinase families like Janus Kinases (JAKs) and Bruton's Tyrosine Kinase (BTK), where piperidine-containing structures are of high importance.

Representative Kinase Targets and Signaling Pathways

The structural motif provided by this compound is relevant to inhibitors targeting several kinase families. Notably, JAK and BTK inhibitors frequently incorporate substituted piperidine rings.

  • Janus Kinases (JAKs): This family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) is crucial for mediating signaling from cytokine receptors. Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune and inflammatory diseases, as well as myeloproliferative neoplasms.[1][2]

  • Bruton's Tyrosine Kinase (BTK): A member of the Tec family of kinases, BTK is a key component of the B-cell receptor (BCR) signaling pathway.[3][4] It is essential for B-cell proliferation, differentiation, and survival, making it a critical therapeutic target for B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[5][6]

Signaling Pathway Diagrams

The following diagrams illustrate the canonical signaling pathways for JAK-STAT and BCR-BTK.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor 3. Phosphorylation JAK->STAT 5. STAT Phosphorylation p pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Gene Gene Transcription DNA->Gene 8. Gene Regulation

Figure 1: The JAK-STAT signaling pathway.[1][7][8]

BCR_BTK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR 1. Binding LYN_SYK LYN / SYK BCR->LYN_SYK 2. Activation BTK BTK LYN_SYK->BTK 3. BTK Recruitment & Activation PLCG2 PLCγ2 BTK->PLCG2 4. Phosphorylation DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 5. Activation Downstream Downstream Signaling (NF-κB, MAPK, Ca²⁺ flux) DAG_IP3->Downstream 6. Signal Amplification Transcription Gene Transcription (Proliferation, Survival) Downstream->Transcription 7. Regulation of Gene Expression

Figure 2: The B-Cell Receptor (BCR) signaling pathway highlighting BTK.[4][9][10]

Data Presentation: Piperidine-Containing Kinase Inhibitors

The following table summarizes quantitative data for several well-known kinase inhibitors that feature a piperidine or related saturated heterocyclic moiety, illustrating the potency that can be achieved with this scaffold.

Inhibitor NameTarget Kinase(s)IC₅₀ (nM)Reference(s)
Ibrutinib BTK0.5 - 1.5[11]
Zanubrutinib BTK< 1[11]
Fenebrutinib BTK2.4[12]
Tofacitinib JAK1, JAK2, JAK31, 20, 112[13][14]
Upadacitinib JAK147[15]
Compound (S,R,R)-40a JAK118[15]

Experimental Protocols and Workflow

A common strategy for incorporating this compound into a kinase inhibitor involves coupling the secondary amine of the piperidine ring to a heterocyclic core, which typically serves as the hinge-binding element of the inhibitor. This is often achieved via a Palladium-catalyzed C-N cross-coupling reaction, such as the Buchwald-Hartwig amination, or through a nucleophilic aromatic substitution (SNAr) if the heterocyclic core is sufficiently electron-deficient.

Representative Experimental Workflow

The diagram below outlines a general two-step synthetic sequence.

Synthetic_Workflow cluster_step1 Step 1: C-N Coupling cluster_step2 Step 2: Deprotection StartMat (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate CoupledProd Boc-Protected Intermediate StartMat->CoupledProd Pd Catalyst, Base or Heat (SNAr) Heterocycle Heterocyclic Core (e.g., 4-chloropyrrolo[2,3-d]pyrimidine) Heterocycle->CoupledProd FinalProd Final Kinase Inhibitor (Primary Amine) CoupledProd->FinalProd Acid (e.g., TFA or HCl)

Figure 3: General synthetic workflow for kinase inhibitor synthesis.

Protocol 1: Representative Buchwald-Hartwig Amination

This protocol describes a representative palladium-catalyzed coupling of this compound with a generic heteroaryl halide.

Materials and Reagents:

  • This compound (1.2 eq)

  • Heteroaryl halide (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) (1.0 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Anhydrous Toluene or Dioxane

  • Argon or Nitrogen atmosphere

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried round-bottom flask, add the heteroaryl halide (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene (or dioxane) to the flask via syringe.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Finally, add sodium tert-butoxide (1.5 eq) to the flask.

  • Heat the reaction mixture to 90-110 °C and stir under the inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Wash the celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the Boc-protected intermediate.

Protocol 2: Boc Deprotection

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final primary amine.

Materials and Reagents:

  • Boc-protected intermediate from Protocol 1 (1.0 eq)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM) or Dioxane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane (or dioxane).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (5-10 eq) or a solution of 4M HCl in dioxane (5-10 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • For work-up, dissolve the residue in ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Further purification, if necessary, can be achieved by chromatography or crystallization to yield the final product.

This compound is a strategically important chiral building block for the synthesis of kinase inhibitors. Its piperidine core offers a robust scaffold for introducing functionality that can enhance potency, selectivity, and pharmacokinetic properties. The representative protocols provided herein for C-N bond formation and subsequent deprotection are standard, versatile methods applicable to a wide range of heterocyclic cores common in kinase inhibitor design. Researchers can employ this intermediate to generate novel chemical entities targeting kinases such as those in the JAK and BTK families, which are central to the treatment of inflammatory diseases and cancers.

References

Application Notes and Protocols for the Solid-Phase Synthesis of Peptidomimetics and Small Molecule Libraries Utilizing (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-tert-Butyl (piperidin-2-ylmethyl)carbamate is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its rigid piperidine scaffold can be advantageously incorporated into peptides and small molecules to introduce conformational constraints, enhance metabolic stability, and improve binding affinity to biological targets. The use of this building block in solid-phase organic synthesis (SPOS) allows for the rapid and efficient generation of libraries of novel compounds for high-throughput screening.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in solid-phase synthesis, primarily focusing on its application as a scaffold for the generation of peptidomimetics and diverse small molecule libraries. The protocols are designed for researchers, scientists, and drug development professionals familiar with standard solid-phase synthesis techniques.

Core Applications

The incorporation of the (R)-piperidin-2-ylmethyl scaffold can serve several key strategic purposes in drug design and development:

  • Conformational Constraint: The defined stereochemistry and cyclic nature of the piperidine ring restrict the conformational flexibility of the appended synthetic chain. This can pre-organize a molecule into a bioactive conformation, potentially leading to increased potency and selectivity for its target.

  • Peptidomimetic Scaffolds: The piperidine ring can serve as a non-peptidic scaffold to mimic secondary structures of peptides, such as β-turns. This is a crucial strategy in the design of peptidomimetics with improved pharmacokinetic properties.[1]

  • Access to Novel Chemical Space: The bifunctional nature of the building block, with a secondary amine within the ring and a Boc-protected primary amine on the side chain, allows for divergent synthetic strategies, enabling the creation of complex molecular architectures.

  • GPCR Ligand Development: The piperidine motif is a common feature in many G protein-coupled receptor (GPCR) ligands.[1] Utilizing this building block can facilitate the discovery of novel modulators of this important class of drug targets.

Experimental Protocols

The following protocols outline a standard workflow for the solid-phase synthesis of a small molecule library using this compound as the foundational scaffold. The synthesis is based on the well-established Fmoc/tBu protection strategy.

Protocol 1: Immobilization of this compound on 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol describes the attachment of the piperidine building block to the solid support via the secondary amine of the piperidine ring.

  • Resin Swelling: Place the desired amount of 2-chlorotrityl chloride resin (e.g., 1.0 g, with a loading capacity of 1.0-1.6 mmol/g) into a suitable SPPS reaction vessel. Swell the resin in anhydrous dichloromethane (DCM) (10 mL/g) for 30 minutes with gentle agitation.

  • Reagent Preparation: In a separate flask, dissolve this compound (2 equivalents relative to the resin loading capacity) and N,N-diisopropylethylamine (DIPEA) (4 equivalents) in anhydrous DCM (10 mL).

  • Loading Reaction: Drain the DCM from the swollen resin. Add the reagent solution to the resin and agitate the mixture at room temperature for 2-4 hours.

  • Capping: To cap any unreacted chlorotrityl groups on the resin, add methanol (MeOH) (1 mL/g of resin) and continue to agitate for an additional 30 minutes.

  • Washing: Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

  • Drying: Dry the resin under vacuum for several hours. The loading of the building block onto the resin can be determined gravimetrically or by a colorimetric assay after cleavage of a small sample.

Protocol 2: Boc Deprotection of the Side-Chain Amine

This step exposes the primary amine for subsequent chain elongation.

  • Resin Swelling: Swell the dried resin from Protocol 1 in DCM (10 mL/g) for 30 minutes.

  • Deprotection: Drain the DCM. Add a solution of 50% trifluoroacetic acid (TFA) in DCM (v/v) to the resin. Agitate for 5 minutes, drain, and add a fresh solution of 50% TFA/DCM for an additional 20-30 minutes.

  • Washing: Drain the TFA solution and wash the resin thoroughly with DCM (5-6 times) to remove residual acid.

  • Neutralization: Wash the resin with a 10% solution of DIPEA in DCM (v/v) (2 x 2 minutes) to neutralize the trifluoroacetate salt of the amine.

  • Final Washing: Wash the resin sequentially with DCM (3x) and DMF (3x) to prepare for the coupling step.

Protocol 3: Solid-Phase Chain Elongation (Example with Fmoc-Amino Acid)

This protocol describes the coupling of the first building block (an Fmoc-protected amino acid in this example) to the deprotected primary amine on the solid-supported scaffold.

  • Activation of the Carboxylic Acid: In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading), HCTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin from Protocol 2. Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative ninhydrin test.

  • Washing: After complete coupling, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc Deprotection (for subsequent couplings): To continue chain elongation, the Fmoc group is removed by treating the resin with 20% piperidine in DMF (1 x 3 minutes, then 1 x 10 minutes). The resin is then washed thoroughly with DMF.[1] This cycle of coupling and deprotection is repeated until the desired sequence is assembled.

Protocol 4: Cleavage from the Resin and Final Deprotection

This protocol describes the release of the synthesized molecule from the solid support with concomitant removal of any acid-labile side-chain protecting groups.

  • Final Washing and Drying: After the final synthetic step, wash the resin thoroughly with DMF, followed by DCM, and dry it under vacuum.

  • Preparation of Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the protecting groups used. A standard cocktail for acid-labile side-chain protecting groups is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL/g of resin) in the reaction vessel. Agitate the mixture gently at room temperature for 2-4 hours.

  • Product Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

  • Precipitation: Precipitate the cleaved product by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

  • Purification: Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum. The crude product is then typically purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following tables summarize the expected quantitative data for the solid-phase synthesis of a small molecule library using this compound as a scaffold. These values are representative and may vary depending on the specific sequence and reaction conditions.

Table 1: Resin Loading and Building Block Incorporation

ParameterTypical ValueMethod of Determination
Resin Loading Capacity1.0 - 1.6 mmol/gManufacturer's Specification
Initial Building Block Loading0.5 - 1.0 mmol/gGravimetric Analysis / UV-Vis Spectroscopy
Capping Efficiency>99%Colorimetric Assay (e.g., Kaiser Test)

Table 2: Synthesis and Purification Outcomes

ParameterExpected RangeMethod of Determination
Overall Crude Yield50 - 80%Gravimetric Analysis
Purified Product Yield20 - 40%After Preparative RP-HPLC
Final Purity>95%Analytical RP-HPLC and Mass Spectrometry

Visualizations

Diagram 1: General Workflow for Solid-Phase Synthesis

G Resin_Swelling 1. Resin Swelling (2-CTC Resin in DCM) Immobilization 2. Immobilization of Piperidine Scaffold ((R)-t-Butyl (piperidin-2-ylmethyl)carbamate, DIPEA in DCM) Resin_Swelling->Immobilization Capping 3. Capping of Unreacted Sites (MeOH) Immobilization->Capping Boc_Deprotection 4. Boc Deprotection (50% TFA in DCM) Capping->Boc_Deprotection Neutralization 5. Neutralization (10% DIPEA in DCM) Boc_Deprotection->Neutralization Chain_Elongation 6. Chain Elongation (Fmoc-AA, HCTU, DIPEA in DMF) Neutralization->Chain_Elongation Fmoc_Deprotection 7. Fmoc Deprotection (20% Piperidine in DMF) Chain_Elongation->Fmoc_Deprotection Repeat Repeat Steps 6 & 7 (n-1 times) Fmoc_Deprotection->Repeat Repeat->Chain_Elongation Final_Wash 8. Final Wash and Dry Repeat->Final_Wash Cleavage 9. Cleavage from Resin (TFA Cocktail) Final_Wash->Cleavage Purification 10. Purification (RP-HPLC) Cleavage->Purification Final_Product Final Product Purification->Final_Product

Caption: General workflow for the solid-phase synthesis of a library using this compound.

Diagram 2: Logical Relationship of Synthesis Phases

G cluster_0 Scaffold Attachment cluster_1 Chain Assembly cluster_2 Product Isolation Resin_Prep Resin Swelling Immobilization Capping Synthesis_Cycle Boc Deprotection Neutralization Coupling Fmoc Deprotection Resin_Prep->Synthesis_Cycle Solid Support Ready for Elongation Cleavage_Purification Cleavage Precipitation Purification Synthesis_Cycle->Cleavage_Purification Completed Sequence on Resin

References

Application Notes and Protocols for Monitoring Reactions of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols for monitoring the progress of chemical reactions involving the chiral building block, (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate. This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. Accurate monitoring of its reactions, such as N-alkylation or Boc-deprotection, is critical for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. The following sections detail methodologies for reaction monitoring using Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a bifunctional molecule featuring a Boc-protected primary amine and a secondary amine within a chiral piperidine ring. This structure makes it a versatile synthon in medicinal chemistry. Monitoring reactions involving this compound requires analytical techniques that can distinguish the starting material from the product(s) and potential byproducts. The choice of method will depend on the specific reaction being performed, the available equipment, and the desired level of quantitative accuracy.

General Reaction Schemes

Reactions involving this compound typically fall into two main categories:

  • N-alkylation/acylation of the piperidine nitrogen: This reaction introduces a substituent at the secondary amine.

  • Boc-deprotection: This reaction exposes the primary amine for further functionalization.

Monitoring these transformations is crucial for determining reaction completion and identifying the formation of any side products.

Analytical Monitoring Protocols

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective qualitative technique for monitoring reaction progress. It is particularly useful for quickly assessing the consumption of starting materials and the appearance of new products.

Experimental Protocol:

  • Sample Preparation: At regular intervals, withdraw a small aliquot (a few microliters) from the reaction mixture using a capillary tube. Dilute the aliquot in a small volume of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • TLC Plate Spotting: Spot the diluted aliquot, along with the starting material and a co-spot (a mixture of the starting material and the reaction mixture), onto a silica gel TLC plate.

  • Elution: Develop the TLC plate in a chamber containing an appropriate mobile phase. A common starting solvent system for compounds of this polarity is a mixture of dichloromethane and methanol or ethyl acetate and hexanes. The polarity can be adjusted to achieve optimal separation (Rf values between 0.2 and 0.8).

  • Visualization: Visualize the separated spots under UV light (if the compounds are UV active) and/or by staining. Ninhydrin stain is particularly effective for visualizing the free piperidine nitrogen of the starting material and any primary amine formed upon Boc-deprotection. The Boc-protected amine of the starting material may also be visualized with ninhydrin after heating, which can cause in-situ deprotection.

Data Presentation:

CompoundMobile Phase System (DCM:MeOH, 95:5)Visualization MethodExpected Rf Value
This compoundDCM:MeOH (95:5)Ninhydrin (after heating)~0.4
N-Alkylated ProductDCM:MeOH (95:5)UV (if applicable)Varies (typically higher)
Boc-Deprotected ProductDCM:MeOH (95:5)NinhydrinLower
High-Performance Liquid Chromatography (HPLC)

HPLC provides quantitative data on the consumption of reactants and the formation of products, making it ideal for detailed kinetic studies and purity assessment. Due to the chiral nature of the starting material, chiral HPLC may be necessary to monitor for any racemization during the reaction.

Experimental Protocol:

  • Sample Preparation: Quench a small aliquot of the reaction mixture and dilute it with the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is a good starting point for achiral separations. For chiral separations, a column such as Chiralpak AD-H may be effective, potentially requiring pre-column derivatization to introduce a chromophore.[1]

    • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is typically used for reversed-phase chromatography. For chiral separations on polysaccharide-based columns, a mobile phase of ethanol with a small amount of an amine additive (e.g., 0.1% diethylamine) may be employed.[1]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable as the carbamate has a weak chromophore.

  • Data Analysis: Integrate the peak areas of the starting material and product(s) to determine the reaction progress and the relative purity of the product.

Data Presentation:

CompoundColumn TypeMobile PhaseRetention Time (min)
This compoundC18Gradient: 5-95% ACN in H₂O (0.1% TFA) over 15 min~8.5
N-Alkylated ProductC18Gradient: 5-95% ACN in H₂O (0.1% TFA) over 15 minVaries (typically longer)
Boc-Deprotected ProductC18Gradient: 5-95% ACN in H₂O (0.1% TFA) over 15 minShorter
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR). It is particularly useful for confirming the structure of the product and identifying byproducts.

Experimental Protocol:

  • Sample Preparation: Take an aliquot from the reaction, remove the solvent under reduced pressure, and dissolve the residue in a deuterated solvent (e.g., CDCl₃ or MeOD).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Data Analysis:

    • ¹H NMR: Monitor the disappearance of the characteristic singlet for the nine equivalent protons of the tert-butyl group, typically around 1.4 ppm, in Boc-deprotection reactions.[2][3] In N-alkylation reactions, observe the appearance of new signals corresponding to the introduced alkyl group and shifts in the signals of the piperidine ring protons.

    • ¹³C NMR: For Boc-deprotection, monitor the disappearance of the quaternary carbon signal at ~80 ppm and the methyl carbon signals at ~28 ppm of the tert-butyl group, as well as the carbamate carbonyl signal around 155 ppm.[2] For N-alkylation, look for new signals from the alkyl group and shifts in the piperidine ring carbon signals.

Data Presentation:

CompoundKey ¹H NMR Signals (CDCl₃, δ ppm)Key ¹³C NMR Signals (CDCl₃, δ ppm)
This compound~3.0-3.2 (m, CH₂-N-Boc), ~2.5-3.0 (m, piperidine CH₂), ~1.4 (s, 9H, C(CH₃)₃)~156 (C=O, carbamate), ~79 (quaternary C, Boc), ~50-60 (piperidine CH), ~45-55 (piperidine CH₂), ~40 (CH₂-N-Boc), ~28 (C(CH₃)₃)
N-Alkylated ProductAppearance of new signals for the N-alkyl group, shifts in piperidine proton signals.Appearance of new signals for the N-alkyl group, shifts in piperidine carbon signals.
Boc-Deprotected ProductDisappearance of the singlet at ~1.4 ppm. Appearance of a broad singlet for the NH₂ protons. Upfield shift of the CH₂-N protons.Disappearance of signals at ~156 ppm, ~79 ppm, and ~28 ppm.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. For Boc-protected amines, derivatization may sometimes be necessary to improve thermal stability and peak shape, though direct analysis is often possible.

Experimental Protocol:

  • Sample Preparation: Quench and extract a reaction aliquot. The sample should be dissolved in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.

    • Carrier Gas: Helium.

  • MS Detection: Use electron ionization (EI) and scan a mass range of m/z 50-500.

  • Data Analysis: Identify the components based on their retention times and mass spectra. The molecular ion and characteristic fragmentation patterns can confirm the identity of the starting material and products.

Data Presentation:

CompoundRetention Time (min)Key Mass Fragments (m/z)
This compoundVariesM⁺ (214), M-57 (loss of t-Bu), M-100 (loss of Boc)
N-Alkylated ProductVariesM⁺, fragments corresponding to the loss of the N-alkyl group.
Boc-Deprotected ProductShorterM⁺ (114), fragments characteristic of the piperidinemethylamine.

Visualization of Workflows and Pathways

General Experimental Workflow for Reaction Monitoring

G cluster_reaction Reaction Setup cluster_analysis Analytical Monitoring cluster_decision Decision Making cluster_workup Final Steps start Start Reaction sampling Take Aliquot at Time (t) start->sampling tlc TLC Analysis sampling->tlc Qualitative Check hplc HPLC Analysis sampling->hplc Quantitative Analysis nmr NMR Analysis sampling->nmr Structural Confirmation gcms GC-MS Analysis sampling->gcms Volatile Component Analysis decision Reaction Complete? tlc->decision hplc->decision nmr->decision gcms->decision decision->sampling No, continue monitoring workup Work-up and Purification decision->workup Yes characterization Product Characterization workup->characterization

Caption: General workflow for monitoring chemical reactions.

Logic Diagram for Analytical Method Selection

G cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Analysis cluster_structural Structural Information cluster_volatile Volatility Assessment start Need to monitor a reaction? qual_check Rapid, qualitative check needed? start->qual_check use_tlc Use TLC qual_check->use_tlc Yes quant_check Quantitative data required? qual_check->quant_check No use_hplc Use HPLC quant_check->use_hplc Yes struct_check Structural confirmation or byproduct identification needed? quant_check->struct_check No use_nmr Use NMR struct_check->use_nmr Yes volatile_check Are components volatile and thermally stable? struct_check->volatile_check No volatile_check->start No, consider other methods use_gcms Use GC-MS volatile_check->use_gcms Yes

Caption: Decision tree for selecting an appropriate analytical method.

Potential Signaling Pathway Involvement

Derivatives of this compound are often investigated as inhibitors of signaling pathways implicated in diseases such as cancer. The PI3K/Akt pathway is a key regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Drug Drug Derived from (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate Drug->Akt Inhibition

Caption: PI3K/Akt signaling pathway and potential drug inhibition.

Conclusion

The protocols outlined in this document provide a comprehensive framework for monitoring reactions involving this compound. The choice of analytical technique will be dictated by the specific requirements of the reaction and the desired level of detail. For rapid, qualitative checks, TLC is a valuable tool. For accurate, quantitative analysis, HPLC is the method of choice. NMR and GC-MS offer detailed structural information and are invaluable for product confirmation and byproduct identification. By employing these methods, researchers can effectively track reaction progress, optimize conditions, and ensure the synthesis of high-purity compounds for drug discovery and development.

References

Troubleshooting & Optimization

Troubleshooting incomplete Boc deprotection of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting for the incomplete tert-butyloxycarbonyl (Boc) deprotection of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate, a common intermediate in pharmaceutical synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Boc deprotection reaction is incomplete. What are the common causes and how can I resolve this?

A1: Incomplete deprotection is a frequent issue that can often be resolved by adjusting the reaction conditions. The primary causes include:

  • Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed process.[1][2] If the acid concentration is too low, the reaction may not proceed to completion.

    • Solution: Increase the concentration of the acid. For instance, if using 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), consider increasing it to 50% or even using neat TFA for short periods with careful monitoring.[1][2] For Hydrogen Chloride (HCl), a 4M solution in 1,4-dioxane is a robust and common choice.[3][4]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process; insufficient time or low temperatures can result in an incomplete reaction.[2][5] While many deprotections are rapid at room temperature, sterically hindered substrates may require more time.[5][6]

    • Solution: Extend the reaction time and continue to monitor its progress. A moderate increase in temperature (e.g., to 40-50°C) can also be beneficial, but should be done cautiously to avoid side reactions.[4]

  • Poor Solubility: If the starting material is not fully dissolved in the reaction solvent, the acid cannot act on it efficiently.

    • Solution: Select a solvent system in which the Boc-protected starting material is more soluble. DCM is a common choice for TFA-mediated deprotections.[2]

  • Steric Hindrance: The piperidine ring and adjacent methylene group can create some steric hindrance, potentially slowing the reaction compared to less bulky amines.[5][6]

    • Solution: Employing stronger acid conditions or longer reaction times, as mentioned above, is the most direct way to overcome steric hindrance.

Q2: I am observing side products. What are they and how can I prevent them?

A2: The most common side reaction during Boc deprotection is alkylation by the reactive tert-butyl cation (tBu⁺) that is generated upon cleavage.[3][7]

  • Primary Side Reaction: The nucleophilic nitrogen of the newly deprotected amine can, in principle, be alkylated by the tert-butyl cation, though this is less common. More susceptible are other nucleophilic functional groups in the molecule or scavengers.[7]

  • Prevention with Scavengers: To prevent unwanted alkylation, scavengers are added to the reaction mixture to trap the tert-butyl cation.[3][7] Common scavengers include triisopropylsilane (TIS) or thioanisole, typically used at a concentration of 2.5-5% (v/v).[2][7]

Q3: How should I monitor the progress of the deprotection reaction?

A3: Proper reaction monitoring is crucial to determine the point of completion and to avoid unnecessary side reactions from prolonged exposure to acid.

  • Thin-Layer Chromatography (TLC): This is a quick and effective method. The deprotected product, being a free amine, is significantly more polar than the Boc-protected starting material. Therefore, it will have a much lower Rf value.[8][9] A stain like ninhydrin can be used, which will give a colored spot with the product (primary amine) but not the starting material.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It allows you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[9][10]

Q4: What is the standard work-up procedure for an acidic Boc deprotection?

A4: The work-up aims to remove excess acid and isolate the deprotected amine, usually as a free base or a specific salt.

  • Remove Volatiles: After the reaction is complete (as determined by TLC or LC-MS), remove the solvent and excess acid under reduced pressure using a rotary evaporator.[9][11] Co-evaporation with a solvent like toluene can help remove residual TFA.[7][9]

  • Basification: To obtain the free amine, dissolve the residue and neutralize the acid. This is typically done by washing the organic layer with a basic aqueous solution like saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the aqueous layer is basic.[4][7]

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., DCM, Ethyl Acetate) to recover the free amine.[4]

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt like sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product.[7]

Q5: Standard acidic methods are not working or are incompatible with other functional groups on my molecule. Are there alternative, milder methods?

A5: Yes, several milder or non-acidic methods exist for Boc deprotection when strong acids like TFA or HCl are not suitable.[12]

  • Oxalyl Chloride in Methanol: This system provides a mild and selective method for deprotecting N-Boc groups at room temperature.[12][13]

  • Thermal Deprotection: Heating the Boc-protected amine, sometimes in a high-boiling solvent like diphenyl ether or simply in boiling water, can effect deprotection.[12][14]

  • Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) in DCM can cleave the Boc group under milder conditions than strong Brønsted acids.[15][16]

Comparative Data on Deprotection Conditions

The following table summarizes common conditions for Boc deprotection, allowing for easier selection based on your specific needs.

Reagent/MethodSolventTemperatureTypical TimeNotes
20-50% TFADCM0°C to RT30 min - 2 hrA very common and effective method.[1][9] Higher TFA % leads to faster reaction.
100% (Neat) TFANoneRoom Temp.5 - 15 minVery fast but increases the risk of side reactions. Use with caution.[1]
4M HCl1,4-DioxaneRoom Temp.30 min - 4 hrA strong alternative to TFA; product is isolated as the hydrochloride salt.[2][3]
Oxalyl ChlorideMethanolRoom Temp.1 - 4 hrA mild alternative for acid-sensitive substrates.[12][13]
ThermalWater100°C (Reflux)10 min - 2 hrA "green" and acid-free method, suitable for thermally stable compounds.[12][14]

Key Experimental Protocols

Protocol 1: Deprotection using TFA in DCM
  • Setup: In a round-bottom flask, dissolve this compound in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.[2]

  • Cooling: Cool the solution to 0°C using an ice bath.[1]

  • TFA Addition: Slowly add Trifluoroacetic Acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v). If the substrate is sensitive, add scavengers like TIS (2.5-5% v/v) at this stage.[2][7]

  • Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Let the reaction proceed for 1-2 hours, monitoring progress by TLC or LC-MS.[9]

  • Work-up: Once complete, remove the solvent and excess TFA under reduced pressure. Follow the standard work-up procedure described in Q4 to isolate the free amine.[2]

Protocol 2: Deprotection using HCl in Dioxane
  • Setup: Dissolve the Boc-protected starting material in a minimal amount of 1,4-dioxane.

  • Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).[3]

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 4 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.[2][3]

  • Work-up: Upon completion, remove the solvent in vacuo. The resulting residue is the hydrochloride salt of the deprotected amine. It can often be precipitated by triturating the residue with a non-polar solvent like cold diethyl ether, collected by filtration, and dried under vacuum.[3]

Visual Guides

TroubleshootingWorkflow start Incomplete Boc Deprotection (TLC/LC-MS shows starting material) cause1 Possible Cause: Insufficient Acid / Time / Temp start->cause1 cause2 Possible Cause: Acid-Sensitive Substrate start->cause2 cause3 Possible Cause: Side Product Formation (+56 Da by MS) start->cause3 solution1a Solution: 1. Increase reaction time 2. Increase TFA/HCl concentration cause1->solution1a solution1b Solution: Consider gentle warming (40°C) cause1->solution1b solution2 Solution: Switch to milder conditions (e.g., Oxalyl Chloride/MeOH) cause2->solution2 solution3 Solution: Add scavenger (e.g., TIS) to trap t-butyl cations cause3->solution3 end_ok Reaction Complete Proceed to Work-up solution1a->end_ok solution1b->end_ok solution2->end_ok end_retry Re-evaluate & Retry solution3->end_retry

Caption: Troubleshooting workflow for incomplete Boc deprotection.

DeprotectionMechanism sub Boc-Protected Amine (R-NH-Boc) step1 Protonation of Carbonyl Oxygen sub->step1 acid Strong Acid (H⁺) e.g., TFA, HCl acid->step1 int1 Protonated Intermediate step1->int1 step2 Loss of tert-Butyl Cation int1->step2 carbamic_acid Carbamic Acid Intermediate (R-NH-COOH) step2->carbamic_acid tbutyl tert-Butyl Cation (tBu⁺) (Reactive Electrophile) step2->tbutyl step3 Spontaneous Decarboxylation carbamic_acid->step3 product Free Amine Salt (R-NH₃⁺) step3->product co2 CO₂ Gas step3->co2

Caption: Acid-catalyzed mechanism of Boc deprotection.

References

Optimizing reaction conditions for the synthesis of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the optimal synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing very low to no product formation. What are the potential causes and how can I resolve this?

A1: Low or no yield in the Boc protection of (R)-piperidin-2-ylmethanamine can stem from several factors:

  • Insufficiently Activated Amine: The primary amine needs to be deprotonated to act as an effective nucleophile. If the reaction medium is not basic enough, the reaction will be slow or may not proceed at all.

    • Solution: Ensure an adequate amount of base is used. For organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), use at least 2-3 equivalents of a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). For aqueous or biphasic systems, a base such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) is effective.[1]

  • Poor Solubility of Starting Material: (R)-piperidin-2-ylmethanamine or its salts may have poor solubility in common organic solvents like THF or acetonitrile, leading to a heterogeneous mixture and slow reaction.[1][2]

    • Solution: Consider using a solvent system that better solubilizes your starting material. A mixture of THF and water, or dioxane and water, can be effective.[2] Alternatively, performing the reaction in an aqueous basic solution can resolve solubility issues.[1]

  • Inactive Di-tert-butyl dicarbonate (Boc₂O): Boc₂O can degrade over time, especially if exposed to moisture.

    • Solution: Use a fresh bottle of Boc₂O or test the activity of your current stock on a less valuable amine.

Q2: My reaction is messy, and I'm seeing multiple side products by TLC/LC-MS. What are these impurities and how can I prevent them?

A2: The formation of side products is a common issue. Key impurities can include:

  • N,N-di-Boc protected product: This occurs when both the primary and the secondary (piperidine) amine are protected. The piperidine nitrogen is less nucleophilic, but with prolonged reaction times or excess Boc₂O, this can become a significant side product.

    • Solution: Use a controlled amount of Boc₂O (typically 1.05-1.2 equivalents). Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. Running the reaction at a lower temperature (0 °C) can also improve selectivity.

  • Urea derivatives: This can happen if the amine reacts with isocyanate formed from the decomposition of Boc₂O, especially under strongly basic conditions or at elevated temperatures.[3]

    • Solution: Maintain a low reaction temperature (0 °C to room temperature). Using milder bases like NaHCO₃ in aqueous conditions can minimize this side reaction.

  • tert-Butylation of the amine: Although less common during protection, the tert-butyl cation can be generated from the decomposition of Boc₂O and can alkylate the amine.

    • Solution: This is more of an issue during deprotection. During protection, ensuring a clean reaction with fresh reagents minimizes this.

Q3: The purification of the final product is difficult. What is the best way to purify this compound?

A3: Purification can be challenging due to the product's basicity and potential for forming emulsions during aqueous workup.

  • Aqueous Workup: After the reaction, a standard aqueous workup is necessary.

    • Quench the reaction with water or a saturated aqueous solution of NaHCO₃.

    • Extract the product into an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

    • To break emulsions, you can add brine (saturated NaCl solution) during the wash steps.

    • If the product is in the aqueous layer after an acidic wash, you will need to basify the aqueous layer with NaOH or Na₂CO₃ to a pH > 10 and then extract with an organic solvent.

  • Column Chromatography: Flash column chromatography on silica gel is the most common method for final purification.

    • Solvent System (Eluent): A gradient of methanol (MeOH) in dichloromethane (DCM) is typically effective. For example, starting with 100% DCM and gradually increasing to 5-10% MeOH. A small amount of triethylamine or ammonium hydroxide (e.g., 0.5-1%) can be added to the eluent to prevent the product from streaking on the silica gel.

Experimental Protocols

Protocol 1: Standard Conditions in an Organic Solvent

This protocol is based on a general method for the N-Boc protection of amines.

  • Dissolution: Dissolve (R)-piperidin-2-ylmethanamine (1.0 eq) in dichloromethane (DCM, approximately 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (TEA, 2.5 eq).

  • Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dissolved in a small amount of DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Quench the reaction by adding distilled water.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with 10% aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in DCM).

Protocol 2: Aqueous Conditions

This protocol is useful if the starting material has poor solubility in organic solvents.[1]

  • Dissolution: Dissolve (R)-piperidin-2-ylmethanamine (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide solution.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while stirring vigorously.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Extract the reaction mixture with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation: Comparison of Reaction Conditions

ParameterMethod 1: Organic SolventMethod 2: Aqueous BiphasicMethod 3: Catalyst-Free (Water)
Solvent Dichloromethane (DCM) or THFDioxane/Water or THF/WaterWater or Water/Acetone
Base Triethylamine (TEA) or DIPEASodium Hydroxide (NaOH) or K₂CO₃None (autocatalytic) or NaHCO₃
Temperature 0 °C to Room Temperature0 °C to Room TemperatureRoom Temperature
Reaction Time 6-12 hours2-4 hours1-6 hours
Typical Yield 85-95%90-98%>90%[3]
Pros Standard, well-established procedure.Good for poorly soluble starting materials, often faster.Environmentally friendly, simple workup.
Cons Requires anhydrous conditions, longer reaction time.Biphasic system may require vigorous stirring.May not be suitable for all substrates.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Boc Protection start Problem Observed low_yield Low or No Yield start->low_yield side_products Multiple Side Products start->side_products purification_issue Purification Difficulty start->purification_issue cause_base Cause: Insufficient Base? low_yield->cause_base cause_solubility Cause: Poor Solubility? low_yield->cause_solubility cause_reagent Cause: Inactive Boc₂O? low_yield->cause_reagent cause_excess_boc Cause: Excess Boc₂O? side_products->cause_excess_boc cause_temp Cause: High Temperature? side_products->cause_temp cause_emulsion Cause: Emulsion in Workup? purification_issue->cause_emulsion cause_streaking Cause: Streaking on Silica? purification_issue->cause_streaking solution_base Solution: Increase Base Equiv. or Switch to Aqueous NaOH cause_base->solution_base solution_solubility Solution: Use Aqueous/Organic Co-solvent (THF/H₂O) cause_solubility->solution_solubility solution_reagent Solution: Use Fresh Boc₂O cause_reagent->solution_reagent solution_excess_boc Solution: Use 1.1-1.2 eq. Boc₂O, Monitor by TLC/LC-MS cause_excess_boc->solution_excess_boc solution_temp Solution: Run Reaction at 0 °C cause_temp->solution_temp solution_emulsion Solution: Add Brine During Wash cause_emulsion->solution_emulsion solution_streaking Solution: Add TEA or NH₄OH to Eluent cause_streaking->solution_streaking

Caption: Troubleshooting workflow for the Boc protection of (R)-piperidin-2-ylmethanamine.

Reaction Pathway

ReactionPathway Synthesis of this compound amine (R)-piperidin-2-ylmethanamine conditions + Base (e.g., TEA) + Solvent (e.g., DCM) 0 °C to RT amine->conditions boc2o Di-tert-butyl dicarbonate (Boc₂O) boc2o->conditions product (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate conditions->product

Caption: General reaction scheme for the synthesis of the target compound.

References

Common side products in (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the N-protection of the primary amine of (R)-piperidin-2-ylmethanamine using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in a suitable solvent like dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system with water, often in the presence of a mild base such as sodium bicarbonate or triethylamine to neutralize the acidic byproduct.[1][2][3]

Q2: What are the primary side products I should be aware of during the Boc protection step?

A2: While the reaction is generally high-yielding, several side products can form, depending on the reaction conditions. The most common impurities include:

  • N,N'-di-Boc-protected product: This occurs when the piperidine ring nitrogen also gets protected by a Boc group. This is more likely under more forcing conditions or if a strong base is used.

  • Urea derivatives: Formation of urea byproducts can occur, though it is less common with primary amines compared to other amine types.[4]

  • Unreacted (R)-piperidin-2-ylmethanamine: Incomplete reaction can leave residual starting material.

Q3: How can I minimize the formation of these side products?

A3: To minimize side product formation, careful control of reaction conditions is crucial:

  • Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of Boc₂O to ensure complete consumption of the starting amine.

  • Temperature: Running the reaction at room temperature or below (0 °C to RT) is generally sufficient and helps to prevent over-reaction.[3]

  • Base: Use a mild inorganic base like sodium bicarbonate or a tertiary amine base like triethylamine. The choice of base can influence the reaction outcome.[4]

  • Solvent: Aprotic solvents like DCM or THF are commonly used. Using a biphasic system with water can also be effective.[3]

Q4: What are the best methods for purifying the final product?

A4: Purification strategies depend on the nature and quantity of the impurities. Common methods include:

  • Aqueous workup: An initial wash with a dilute acid (e.g., 1M HCl) can remove unreacted starting material and basic impurities. This is followed by a wash with a dilute base (e.g., saturated NaHCO₃) and brine.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be a highly effective method for removing most impurities.

  • Column chromatography: For high-purity requirements or to separate closely related impurities, silica gel column chromatography is the most reliable method. A gradient of ethyl acetate in hexanes or DCM/methanol is typically effective.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Product 1. Incomplete reaction. 2. Product loss during workup.1. Monitor the reaction by TLC or LC-MS to ensure completion. If necessary, add a small additional portion of Boc₂O. 2. Ensure the pH of the aqueous layer is appropriate during extraction to prevent loss of the product.
Presence of a significant amount of starting material 1. Insufficient Boc₂O. 2. Short reaction time.1. Use a slight excess (1.05-1.2 eq.) of Boc₂O. 2. Allow the reaction to stir for a longer period, monitoring by TLC or LC-MS.
Detection of a higher molecular weight byproduct 1. Formation of the di-Boc protected product. 2. Formation of urea derivatives.1. Use milder reaction conditions (lower temperature, weaker base). 2. Purify via silica gel chromatography.
Product is an oil and difficult to handle The product may be a low-melting solid or an oil at room temperature.Attempt to crystallize from a non-polar solvent or solvent mixture. If it remains an oil, purification by column chromatography is recommended.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general procedure based on standard Boc protection of primary amines.[3]

  • Dissolve (R)-piperidin-2-ylmethanamine (1.0 eq.) in dichloromethane (DCM, approx. 0.1 M solution).

  • Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM.

  • Add the Boc₂O solution dropwise to the cooled amine solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography or crystallization as needed.

Visualizations

Synthesis_and_Side_Products cluster_reactants Reactants Start (R)-piperidin-2-ylmethanamine Product (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate Start->Product Desired Reaction DiBoc Di-Boc Side Product Start->DiBoc Side Reaction (Excess Boc₂O / Strong Base) Urea Urea Side Product Start->Urea Side Reaction Boc2O Boc₂O Boc2O->Product Boc2O->DiBoc Boc2O->Urea Base Base (e.g., Et₃N) Base->Product

Caption: Synthetic pathway and potential side products.

Troubleshooting_Workflow Start Start Synthesis Reaction Perform Boc Protection Start->Reaction Analysis Analyze Crude Product (TLC / LC-MS) Reaction->Analysis Pure Product is Pure Analysis->Pure Yes Impure Impurities Detected Analysis->Impure No End Pure Product Pure->End Identify Identify Impurities Impure->Identify SM Starting Material Present Identify->SM Starting Material HighMW High MW Impurity (e.g., Di-Boc) Identify->HighMW High MW Other Other Impurities Identify->Other Other Optimize Optimize Reaction: - Increase Boc₂O eq. - Increase reaction time SM->Optimize Purify_SM Purify: Aqueous acid wash or Column Chromatography SM->Purify_SM Purify_HighMW Purify: Column Chromatography HighMW->Purify_HighMW Other->Purify_HighMW Optimize->Reaction Purify_SM->End Purify_HighMW->End

Caption: Troubleshooting workflow for synthesis and purification.

References

Preventing racemization of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the racemization of this chiral building block during chemical reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stereochemical integrity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for this compound?

A1: Racemization is the process where a pure enantiomer, such as the (R)-enantiomer of tert-Butyl (piperidin-2-ylmethyl)carbamate, converts into an equal mixture of both its (R) and (S) forms (a racemate).[1][2] This is a significant concern in drug development because different enantiomers can have vastly different pharmacological activities, potencies, and toxicities. Maintaining the specific chirality of your molecule is often essential for its desired biological effect.

Q2: What is the primary chemical mechanism that causes racemization in this molecule?

A2: The most common mechanism for racemization in this and similar chiral amines is the deprotonation of the hydrogen atom at the chiral center (the carbon at the 2-position of the piperidine ring) by a base. This abstraction of a proton leads to the formation of a planar, achiral carbanion intermediate.[1] Subsequent reprotonation can occur from either face of this planar intermediate, resulting in the formation of both the original (R) and the undesired (S) enantiomer.

Q3: Which reaction conditions are most likely to cause racemization of this compound?

A3: Several factors can promote racemization:

  • Strong Bases: The presence of strong bases (e.g., organolithium reagents, lithium diisopropylamide (LDA)) or even common organic bases (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)) can facilitate the removal of the proton at the chiral center.

  • Elevated Temperatures: Higher reaction temperatures provide the necessary energy to overcome the activation barrier for deprotonation and subsequent inversion of the stereocenter, thus increasing the rate of racemization.[3]

  • Prolonged Reaction Times: The longer the chiral molecule is exposed to conditions that can induce racemization, the greater the extent of epimerization will be.

  • Solvent Choice: The choice of solvent can play a role. Polar, protic solvents might stabilize charged intermediates that can lead to racemization. Generally, non-polar, aprotic solvents are preferred to maintain stereochemical integrity.[1]

Q4: Are there specific types of reactions where I should be particularly cautious about racemization?

A4: Yes, you should be especially vigilant during:

  • N-Alkylation: Direct alkylation of the piperidine nitrogen using an alkyl halide and a base is a high-risk reaction for racemization.

  • N-Acylation: The introduction of an acyl group to the piperidine nitrogen under basic conditions can also lead to epimerization.

  • Reactions involving deprotonation at the C2 position: Any reaction that aims to functionalize the carbon adjacent to the nitrogen by deprotonation carries a significant risk of racemization.

Troubleshooting Guides

Issue 1: Loss of enantiomeric excess (e.e.) after N-alkylation with an alkyl halide and a base.

Potential Cause Recommended Solution
The base is too strong or not sterically hindered. Switch to a more sterically hindered base like 2,4,6-collidine or a weaker base such as potassium carbonate (K₂CO₃). Use the minimum stoichiometric amount of base necessary.
The reaction temperature is too high. Perform the reaction at a lower temperature. Start at 0 °C and if the reaction is too slow, gradually increase the temperature, monitoring the e.e. at each stage. For highly sensitive substrates, temperatures as low as -78 °C may be required.
The reaction time is unnecessarily long. Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to minimize the exposure time to basic conditions.
The chosen solvent is promoting racemization. If using a polar aprotic solvent like DMF or DMSO, consider switching to a less polar, aprotic solvent such as THF or Dichloromethane (DCM).
Alternative Strategy: Reductive Amination. Instead of direct alkylation, consider reductive amination. This two-step, one-pot procedure involves the formation of an iminium intermediate with an aldehyde or ketone, followed by reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB). This method is generally much milder and less prone to causing epimerization.[4]

Issue 2: Racemization observed during N-acylation.

Potential Cause Recommended Solution
Use of a strong, non-hindered base. Employ a sterically hindered base like DIPEA or 2,4,6-collidine.
Elevated reaction temperature. Conduct the acylation at 0 °C or room temperature, avoiding heating if possible.
The acylating agent is highly reactive and generates harsh byproducts. Consider using a milder acylating agent or an in situ activation method with coupling reagents known to suppress racemization in peptide synthesis, such as HATU or HOBt/EDC, although this is more relevant when coupling carboxylic acids.

Quantitative Data Summary

The following table summarizes the impact of different reaction conditions on the enantiomeric excess (e.e.) of chiral piperidine derivatives in reactions prone to racemization. While specific data for this compound is limited in the literature, these examples with analogous compounds provide valuable guidance.

Reaction TypeSubstrateConditions (Base, Solvent, Temp)Enantiomeric Excess (e.e.) of Product
N-AlkylationChiral α-substituted amineNaH, DMF, 80 °CSignificant Racemization
N-AlkylationChiral α-substituted amineK₂CO₃, CH₃CN, RT>98% e.e.
Reductive AminationChiral α-substituted amineAldehyde, NaBH(OAc)₃, DCE, RTNo significant epimerization observed
Deprotonation/ArylationN-Boc-piperidines-BuLi/(-)-sparteine, Et₂O, -78 °C then ArX, Pd cat.90-98% e.e.

Experimental Protocols

Protocol 1: N-Alkylation via Reductive Amination (Minimized Racemization)

This protocol describes a general procedure for the N-alkylation of this compound using reductive amination, which is known to preserve stereochemical integrity.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Acetic acid (catalytic amount, optional)

Procedure:

  • To a stirred solution of this compound in anhydrous DCM, add the aldehyde or ketone at room temperature.

  • If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate the formation of the iminium intermediate. Stir for 30-60 minutes.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

  • Analyze the enantiomeric excess of the product by chiral HPLC to confirm the retention of stereochemistry.

Protocol 2: Low-Temperature N-Alkylation with Alkyl Halide

If direct alkylation is necessary, this protocol outlines measures to minimize racemization.

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous acetonitrile (CH₃CN) or Tetrahydrofuran (THF)

  • Round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous acetonitrile.

  • Add the base (e.g., K₂CO₃).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add the alkyl halide to the stirred suspension.

  • Maintain the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • If the reaction does not proceed at 0 °C, allow it to slowly warm to room temperature, continuing to monitor closely. Avoid heating unless absolutely necessary.

  • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC.

Visualizations

Caption: Mechanism of base-catalyzed racemization.

preventative_workflow start Start: Chiral (R)-Amine reaction_choice Reaction Choice: N-Alkylation start->reaction_choice direct_alkylation Direct Alkylation (High Racemization Risk) reaction_choice->direct_alkylation High Risk reductive_amination Reductive Amination (Low Racemization Risk) reaction_choice->reductive_amination Recommended conditions_direct Optimize Conditions: - Low Temperature (0 °C to -78 °C) - Hindered/Weak Base - Aprotic Solvent - Minimize Reaction Time direct_alkylation->conditions_direct conditions_reductive Standard Conditions: - Mild Reducing Agent (NaBH(OAc)₃) - Room Temperature - Aprotic Solvent reductive_amination->conditions_reductive product Product: N-Alkylated (R)-Amine conditions_direct->product conditions_reductive->product analysis Analysis: Chiral HPLC to confirm e.e. product->analysis

Caption: Decision workflow for N-alkylation to prevent racemization.

References

Improving the yield and purity of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals improve the yield and purity of this important chiral intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common and direct method is the N-Boc protection of the primary amine of (R)-piperidin-2-ylmethanamine. This is typically achieved by reacting the starting amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.[1][2]

Q2: My starting material, (R)-piperidin-2-ylmethanamine, is in the form of a hydrochloride salt. Can I use it directly in the reaction?

A2: It is highly recommended to neutralize the hydrochloride salt to the free amine before the reaction. The presence of the salt will consume the base intended for the reaction, leading to low or no yield. You can perform a liquid-liquid extraction with a base like sodium hydroxide or sodium bicarbonate to obtain the free amine.

Q3: What are the common side products in this reaction?

A3: Potential side products include the di-Boc protected compound where both the primary amine and the secondary amine of the piperidine ring are protected, and unreacted starting material. Over-alkylation can also be a concern if alkyl halides are present.

Q4: My final product is an oil, not a solid. How can I solidify it?

A4: It is not uncommon for Boc-protected amines to be oils or semi-solids. To induce crystallization, you can try trituration with a non-polar solvent like hexane or pentane. If that fails, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) may yield a solid product. Seeding with a small crystal of the desired compound, if available, can also initiate crystallization.

Q5: How can I check the chiral purity of my final product?

A5: The enantiomeric excess (e.e.) of this compound can be determined using chiral High-Performance Liquid Chromatography (HPLC). While a specific method for this exact compound is not widely published, methods for similar chiral amines often involve derivatization or the use of a suitable chiral stationary phase column.[3]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Starting amine was not properly neutralized (if using a salt). 3. Insufficient amount of Boc₂O or base. 4. Reaction temperature too low.1. Monitor the reaction progress using Thin-Layer Chromatography (TLC). 2. Ensure the starting amine salt is converted to the free base before the reaction. 3. Use a slight excess of Boc₂O (1.1-1.5 equivalents). 4. Allow the reaction to warm to room temperature and stir for a longer duration (4-16 hours).
Product Contaminated with Starting Material 1. Incomplete reaction. 2. Insufficient Boc₂O.1. Increase the reaction time and/or temperature. 2. Add a small additional portion of Boc₂O and continue stirring. 3. Purify the crude product using silica gel column chromatography.
Presence of Di-Boc Protected Side Product 1. Use of a strong, non-selective base. 2. High reaction temperature. 3. Prolonged reaction time.1. Use a milder base like sodium bicarbonate in a biphasic system (e.g., dioxane/water). 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). 3. Carefully monitor the reaction by TLC to avoid over-reaction. 4. The di-Boc product can often be separated by column chromatography due to its higher polarity.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the aqueous phase during workup. 2. Formation of an emulsion during extraction.1. Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the product. 2. Use a larger volume of organic solvent for extraction. 3. To break emulsions, add a small amount of brine or filter the mixture through a pad of Celite.
Product appears as a viscous oil instead of a solid 1. Presence of residual solvent. 2. The compound is inherently an oil or has a low melting point. 3. Presence of impurities inhibiting crystallization.1. Dry the product under high vacuum for an extended period. 2. Attempt trituration with a non-polar solvent like hexanes or pentane. 3. Purify the product by column chromatography and attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the Boc protection of (R)-piperidin-2-ylmethanamine.

Materials:

  • (R)-piperidin-2-ylmethanamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve (R)-piperidin-2-ylmethanamine (1.0 eq) in DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA or DIPEA (1.5 eq) to the solution.

  • Slowly add a solution of Boc₂O (1.1 eq) in the same solvent to the stirred mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, or until TLC analysis indicates the complete consumption of the starting amine.

  • Quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • If necessary, purify the crude product by silica gel column chromatography.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 or 230-400 mesh)

  • Eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol gradient)

Procedure:

  • Prepare a silica gel slurry in the initial eluent mixture and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the top of the prepared column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient is used.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Recrystallization

Materials:

  • Crude this compound (as an oil or solid)

  • A "good" solvent in which the compound is soluble when hot (e.g., ethyl acetate).

  • A "poor" solvent in which the compound is insoluble (e.g., hexanes).

Procedure:

  • Dissolve the crude product in a minimal amount of the hot "good" solvent.

  • Slowly add the "poor" solvent dropwise until the solution becomes persistently cloudy.

  • Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Dry the crystals under vacuum to a constant weight.

Visualizations

SynthesisWorkflow start Start: (R)-piperidin-2-ylmethanamine dissolve Dissolve in DCM/THF Add Base (TEA/DIPEA) Cool to 0 °C start->dissolve add_boc Add Boc₂O solution dissolve->add_boc react Stir at RT for 4-12h Monitor by TLC add_boc->react workup Aqueous Workup (NaHCO₃, Brine) react->workup extract Extract with Organic Solvent workup->extract dry Dry (Na₂SO₄/MgSO₄) Concentrate extract->dry crude Crude Product dry->crude purify Purification crude->purify column Column Chromatography purify->column If necessary recrystal Recrystallization purify->recrystal If necessary pure_product Pure (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate column->pure_product recrystal->pure_product

Caption: General experimental workflow for the synthesis of this compound.

TroubleshootingFlow start Low Yield or Purity Issue check_sm Check Starting Material: - Free amine or salt? - Purity? start->check_sm neutralize Neutralize HCl salt before reaction check_sm->neutralize Is salt check_conditions Review Reaction Conditions: - Stoichiometry? - Temperature? - Reaction time? check_sm->check_conditions Is free amine neutralize->check_conditions adjust_reagents Adjust Boc₂O/base equivalents check_conditions->adjust_reagents Incorrect stoichiometry adjust_time_temp Increase reaction time/temp check_conditions->adjust_time_temp Incomplete reaction check_workup Analyze Workup & Purification: - Incomplete extraction? - Inefficient chromatography? check_conditions->check_workup Conditions OK solution Improved Yield and Purity adjust_reagents->solution adjust_time_temp->solution optimize_extraction Saturate aqueous layer with brine check_workup->optimize_extraction Extraction issue optimize_purification Optimize chromatography eluent or recrystallization solvent check_workup->optimize_purification Purification issue optimize_extraction->solution optimize_purification->solution

Caption: A logical troubleshooting workflow for improving the yield and purity of the target compound.

References

Managing the stability of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate in acidic media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the stability and handling of this compound, particularly in acidic media.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the expected behavior of this compound in acidic media?

The tert-butoxycarbonyl (Boc) group is an acid-labile amine protecting group.[1][2][3] Its primary function is to be stable under a wide range of conditions, including basic and reductive environments, but to be readily cleaved under acidic conditions to yield the free amine.[1][2] Therefore, exposing this compound to acidic media is the standard method for its deprotection. The cleavage mechanism involves protonation of the carbamate, followed by the formation of a stable tert-butyl cation, which subsequently decomposes into carbon dioxide and isobutene.[2]

G cluster_reagents Acid Acid (H⁺) Protonated Protonated Intermediate Byproducts CO₂ + Isobutene Start (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate Start->Protonated  Protonation Product (R)-Piperidin-2-ylmethanamine (as acid salt) Protonated->Product Cleavage tBu tert-Butyl Cation Protonated->tBu tBu->Byproducts Decomposition

Caption: Acid-catalyzed deprotection pathway of the Boc group.

Q2: My Boc deprotection reaction is incomplete. What are the common causes and how can I resolve this?

Incomplete deprotection is a frequent issue. Several factors can contribute to this problem. The troubleshooting workflow below can help diagnose and solve the issue.

G Start Problem: Incomplete Deprotection CheckAcid Is the acid concentration sufficient? Start->CheckAcid CheckTime Is the reaction time long enough? CheckAcid->CheckTime Yes Sol_IncreaseAcid Increase acid equivalents (e.g., from 20% to 50% TFA or use 4M HCl) CheckAcid->Sol_IncreaseAcid No CheckSol Is the starting material fully dissolved? CheckTime->CheckSol Yes Sol_IncreaseTime Prolong reaction time (monitor by TLC/LC-MS) CheckTime->Sol_IncreaseTime No CheckTemp Is the reaction at room temperature? CheckSol->CheckTemp Yes Sol_ChangeSolvent Change solvent system (e.g., try DCM, Dioxane, or add co-solvent) CheckSol->Sol_ChangeSolvent No Sol_IncreaseTemp Consider gentle warming (e.g., to 40-50 °C) CheckTemp->Sol_IncreaseTemp No Success Reaction Complete CheckTemp->Success Yes Sol_IncreaseAcid->Success Sol_IncreaseTime->Success Sol_ChangeSolvent->Success Sol_IncreaseTemp->Success

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Common causes include:

  • Insufficient Acid: The cleavage of the Boc group is acid-catalyzed. Standard procedures often use strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][4] If the reaction is slow or stalls, increasing the concentration or equivalents of the acid may be necessary.

  • Reaction Time: While many deprotections are complete within 30 minutes to 3 hours at room temperature, some substrates may require longer reaction times due to steric hindrance or electronic effects.[2][5] It is crucial to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solubility: Poor solubility of the starting material in the reaction solvent can lead to an incomplete reaction.[5] Ensure the compound is fully dissolved. If not, consider a different solvent system.

Q3: I am observing significant side product formation. What are the likely side reactions and how can they be minimized?

The primary side reaction during Boc deprotection is S-alkylation, where the tert-butyl cation generated during the cleavage acts as an electrophile.[6] If your substrate contains other nucleophilic functional groups (e.g., thiols, electron-rich aromatic rings), they can be alkylated by this cation.

Solutions:

  • Use a Scavenger: To prevent unwanted alkylation, a "scavenger" can be added to the reaction mixture. Scavengers are nucleophiles that react with the tert-butyl cation, neutralizing it before it can react with your molecule. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or anisole.

  • Use a Milder Acid System: If the substrate contains other acid-sensitive groups (like acetals or some esters), the harsh conditions of TFA or concentrated HCl may cleave them.[5] Consider using a milder system, such as p-toluenesulfonic acid (pTSA) or HCl generated in situ.[4][7]

Q4: How do I handle the product after deprotection?

The deprotection reaction yields the amine, which will exist as an ammonium salt in the acidic medium (e.g., a trifluoroacetate or hydrochloride salt).[2][5]

  • Isolation as a Salt: Often, the salt can be precipitated from the reaction mixture by adding a less polar solvent like diethyl ether and then collected by filtration.[5]

  • Neutralization: If the free amine is required for the next step, the acidic solution is first concentrated to remove excess acid and solvent. The resulting residue is then dissolved in a suitable solvent and neutralized with a base (e.g., aqueous sodium bicarbonate, triethylamine) before extraction.

Data Summary: Common Acidic Deprotection Conditions

The stability of the Boc group is highly dependent on the acid strength, concentration, and temperature. The following table summarizes common conditions used for deprotection.

Reagent SystemTypical ConcentrationSolventTemperature (°C)Typical TimeNotes
Trifluoroacetic Acid (TFA)20-50% (v/v)[2]Dichloromethane (DCM)0 to 2530 min - 3 hVery common and effective. Can cleave other acid-sensitive groups.[5]
Hydrochloric Acid (HCl)4 M1,4-Dioxane251 - 3 hGood alternative to TFA; product precipitates as HCl salt.[5]
p-Toluenesulfonic Acid (pTSA)CatalyticAcetonitrile/Water2515 - 30 minA greener and milder alternative to strong acids like TFA.[4]
Dilute TFA0.1% (v/v)Acetonitrile/Water25> 4 hDemonstrates slow cleavage; prolonged exposure should be avoided if Boc group needs to be retained.[1]

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection using TFA/DCM

This protocol outlines the standard method for removing a Boc protecting group using trifluoroacetic acid in dichloromethane.

G Start Start Step1 1. Dissolve Boc-protected amine in DCM (0 °C) Start->Step1 Step2 2. Slowly add TFA (20-50% v/v) Step1->Step2 Step3 3. Stir at RT for 1-3 h (Monitor by TLC/LC-MS) Step2->Step3 Step4 4. Concentrate under reduced pressure Step3->Step4 Step5 5. Isolate product (Precipitate salt or neutralize & extract) Step4->Step5 End End Step5->End

Caption: Experimental workflow for TFA-mediated Boc deprotection.

Materials:

  • This compound (1.0 eq)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether (for precipitation)

  • Saturated sodium bicarbonate solution (for neutralization)

Procedure:

  • Dissolve the Boc-protected amine in dichloromethane (approx. 0.1-0.5 M). Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid to the stirred solution. A typical final concentration is 20-50% (v/v).[2] Caution: The reaction can be exothermic and evolves gas (CO₂ and isobutene). Ensure adequate ventilation.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine trifluoroacetate salt can be used directly or neutralized. To obtain the free amine, dissolve the residue in water, basify carefully with saturated sodium bicarbonate solution until pH > 8, and extract with a suitable organic solvent (e.g., DCM or Ethyl Acetate).

Protocol 2: Alternative Boc Deprotection using 4M HCl in Dioxane

This method is a common alternative to TFA, particularly if the trifluoroacetate salt is problematic for subsequent steps.

Materials:

  • This compound (1.0 eq)

  • 4M HCl in 1,4-dioxane solution (3-5 eq)

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected amine in a minimal amount of a suitable solvent like methanol or dioxane.

  • Add the 4M HCl in dioxane solution (3-5 equivalents) to the stirred solution at room temperature.[5]

  • Stir the reaction for 1-3 hours. Often, the hydrochloride salt of the deprotected amine will precipitate from the solution.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product can be isolated by adding diethyl ether to ensure complete precipitation, followed by collection via filtration.[5] The collected solid is the hydrochloride salt of the amine.

References

Technical Support Center: Alternative Protecting Groups for 2-(Aminomethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the selective protection of the amino groups of 2-(aminomethyl)piperidine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in protecting the amino groups of 2-(aminomethyl)piperidine?

A1: The primary challenge is the selective protection of one of the two amine functionalities. 2-(Aminomethyl)piperidine contains a primary amine (-NH2) and a secondary amine within the piperidine ring. The primary amine is generally more nucleophilic and less sterically hindered, making it more reactive towards common protecting group reagents. However, achieving high selectivity can be difficult, and mixtures of mono- and di-protected products are common.[1]

Q2: Which protecting groups are commonly used for the selective protection of the primary amine?

A2: The most common protecting groups for selectively protecting the primary amine are tert-Butoxycarbonyl (Boc), Carbobenzyloxy (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). These groups are widely used due to their reliable introduction methods and well-established deprotection conditions, which can be orthogonal to many other protecting groups used in organic synthesis.[2][3]

Q3: What does "orthogonal protection" mean in the context of 2-(aminomethyl)piperidine?

A3: Orthogonal protection refers to a strategy where multiple protecting groups are used in a molecule, and each can be removed under a specific set of conditions without affecting the others.[4][5][6] For 2-(aminomethyl)piperidine, this would involve protecting the primary and secondary amines with two different groups that can be selectively cleaved. For example, the primary amine could be protected with an acid-labile group like Boc, while the secondary amine is protected with a base-labile group like Fmoc. This allows for the sequential deprotection and further functionalization of each amine group.

Q4: Are there alternative, less common protecting groups that offer orthogonal protection strategies?

A4: Yes, several other protecting groups offer orthogonal protection strategies. These include:

  • Allyloxycarbonyl (Alloc): Stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively. It is cleaved using a palladium(0) catalyst.[2][7][8]

  • 2-(Trimethylsilyl)ethoxycarbonyl (Teoc): Stable to a wide range of conditions and is typically removed by fluoride ion sources (e.g., TBAF).[9][10][11][12][13]

  • o-Nitrobenzenesulfonyl (Nosyl): This group can be cleaved under mild nucleophilic conditions, often using a thiol and a base, providing orthogonality to acid- and base-labile groups.[1][14][15][16][17][18]

Troubleshooting Guides

Issue 1: Low Yield of Mono-Protected Product / Formation of Di-protected Byproduct
Possible Cause Suggested Solution
Incorrect Stoichiometry Carefully control the stoichiometry of the protecting group reagent. Using a slight excess of 2-(aminomethyl)piperidine can favor mono-protection. For Boc protection, using 0.8 to 1.0 equivalent of Boc-anhydride is often recommended.[19]
Reaction Conditions Too Harsh Perform the reaction at a lower temperature (e.g., 0 °C) and monitor the progress closely by TLC or LC-MS to stop the reaction once the desired mono-protected product is maximized.
High Reactivity of the Secondary Amine Temporarily protonate the more basic secondary amine by adding one equivalent of a strong acid (like HCl or TFA) before introducing the protecting group reagent. This deactivates the secondary amine towards electrophilic attack.[7][20][21]
Issue 2: Difficulty in Purifying the Mono-Protected Product
Possible Cause Suggested Solution
Similar Polarity of Products The starting material, mono-protected, and di-protected products can have similar polarities, making chromatographic separation difficult. Optimize the solvent system for column chromatography. A gradient elution may be necessary. For Boc-protected amines, basic alumina can be an alternative to silica gel to avoid potential deprotection on the column.
Product is Water Soluble If the mono-protected product has significant water solubility, extraction with organic solvents may be inefficient. Consider using a continuous liquid-liquid extractor or performing multiple extractions with a larger volume of organic solvent. Salting out the aqueous layer by adding a saturated solution of NaCl can also improve extraction efficiency.
Product is an Oil If the product is an oil, it may be difficult to handle and purify. Attempt to crystallize the product from a suitable solvent system or convert it to a salt (e.g., hydrochloride or trifluoroacetate) which is often a crystalline solid and easier to purify by recrystallization.

Data Presentation

Table 1: Comparison of Common Protecting Groups for the Primary Amine of 2-(aminomethyl)piperidine

Protecting GroupIntroduction ReagentDeprotection ConditionsOrthogonality
Boc Di-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA, HCl)[12][22]Stable to base and hydrogenolysis.
Cbz Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (e.g., H₂, Pd/C)[16][23][24]Stable to acid and base.
Fmoc Fmoc-Cl or Fmoc-OSuBase (e.g., 20% piperidine in DMF)[5]Stable to acid and hydrogenolysis.

Table 2: Alternative Orthogonal Protecting Groups

Protecting GroupIntroduction ReagentDeprotection ConditionsKey Advantages
Alloc Allyl chloroformate (Alloc-Cl)Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger[2][7]Orthogonal to acid- and base-labile groups.
Teoc Teoc-Cl, Teoc-OSuFluoride source (e.g., TBAF)[10][12]Orthogonal to many standard protecting groups.
Nosyl (Ns) 2-Nitrobenzenesulfonyl chloride (Ns-Cl)Thiol and base (e.g., thiophenol and K₂CO₃)[1][16]Mild, nucleophilic deprotection conditions.

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of 2-(aminomethyl)piperidine

This protocol utilizes the principle of selective protonation of the more basic secondary amine to achieve mono-protection of the primary amine.[1][21][25]

  • Dissolution: Dissolve 2-(aminomethyl)piperidine (1.0 eq.) in anhydrous methanol (approx. 0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Protonation: Cool the solution to 0 °C in an ice bath. Slowly add a solution of trimethylsilyl chloride (Me₃SiCl) (1.0 eq.) in anhydrous methanol. Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Protection: Add water (a small amount, e.g., 1 mL), followed by a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq.) in methanol.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with water.

    • Wash the aqueous layer with diethyl ether to remove any di-Boc byproduct.

    • Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc-protected product.

Protocol 2: Deprotection of 2-(N-Boc-aminomethyl)piperidine

This protocol describes the acidic removal of the Boc group.[12][22]

  • Dissolution: Dissolve the 2-(N-Boc-aminomethyl)piperidine in dichloromethane (DCM) (approx. 0.1 M).

  • Deprotection: Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Dissolve the residue in a small amount of water and basify to pH >12 with a 2N NaOH solution.

    • Extract the deprotected amine with dichloromethane (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the free diamine.

Mandatory Visualization

G General Workflow for Selective Mono-Protection cluster_start Starting Material cluster_proc Selective Protection cluster_workup Work-up & Purification cluster_end Product start 2-(Aminomethyl)piperidine proc1 Dissolve in Solvent (e.g., Methanol) start->proc1 Step 1 proc2 Selective Deactivation of Secondary Amine (e.g., Protonation) proc1->proc2 Step 2 proc3 Add Protecting Group Reagent (e.g., (Boc)2O) proc2->proc3 Step 3 proc4 Reaction and Monitoring proc3->proc4 Step 4 workup1 Quench Reaction proc4->workup1 Step 5 workup2 Phase Separation / Extraction workup1->workup2 Step 6 workup3 Purification (e.g., Column Chromatography) workup2->workup3 Step 7 end Mono-protected 2-(Aminomethyl)piperidine workup3->end Final Product

Caption: A general workflow for the selective mono-protection of 2-(aminomethyl)piperidine.

G Orthogonal Protection and Deprotection Strategy start 2-(Aminomethyl)piperidine p1 Protect Primary Amine (e.g., Boc) start->p1 intermediate1 N-Boc-(aminomethyl)piperidine p1->intermediate1 p2 Protect Secondary Amine (e.g., Fmoc) intermediate1->p2 intermediate2 Fully Protected Diamine p2->intermediate2 dp1 Selective Deprotection of Primary Amine (Acidic Conditions) intermediate2->dp1 dp2 Selective Deprotection of Secondary Amine (Basic Conditions) intermediate2->dp2 intermediate3 N-Fmoc-piperidine Derivative dp1->intermediate3 intermediate4 N-Boc-(aminomethyl)piperidine dp2->intermediate4

Caption: An example of an orthogonal protection strategy for 2-(aminomethyl)piperidine.

References

Work-up procedures to remove impurities from (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work-up procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The primary impurities encountered during the Boc-protection of (R)-2-(aminomethyl)piperidine include:

  • Unreacted (R)-2-(aminomethyl)piperidine: The starting material may persist if the reaction does not go to completion.

  • Excess Di-tert-butyl dicarbonate (Boc₂O): Often, an excess of the protecting agent is used to ensure complete conversion of the starting material.[1]

  • Di-Boc protected product: Although less common for this specific molecule due to the secondary amine on the piperidine ring being less reactive than the primary exocyclic amine, over-protection can occur under forcing conditions.

  • tert-Butanol: This is a byproduct of the Boc-protection reaction.[1]

  • Triethylamine hydrochloride (TEA·HCl): If triethylamine is used as the base to scavenge the acid produced during the reaction, this salt will be formed.[2]

Q2: How can I monitor the progress of my Boc-protection reaction?

A2: Thin Layer Chromatography (TLC) is a common method for monitoring the reaction's progress. The starting amine is typically more polar than the Boc-protected product. A ninhydrin stain can be used to visualize the primary amine of the starting material, which will appear as a colored spot. The Boc-protected product will not stain with ninhydrin.

Q3: My crude product is an oil, but I expected a solid. What should I do?

A3: While this compound can be a solid, it may initially present as an oil, especially if residual solvents or impurities are present. Attempt to remove all volatile impurities under high vacuum. If it remains an oil, purification by column chromatography may be necessary before attempting crystallization.

Q4: I am observing a significant amount of a non-polar byproduct in my TLC analysis. What could it be?

A4: A significant non-polar byproduct is likely unreacted di-tert-butyl dicarbonate (Boc₂O). This can be confirmed by ¹H NMR spectroscopy, where it shows a characteristic singlet at approximately 1.5 ppm.

Q5: My final product has a low yield after purification. What are the potential causes?

A5: Low yields can result from several factors:

  • Incomplete reaction: Ensure the reaction has gone to completion by TLC analysis before starting the work-up.

  • Product loss during aqueous work-up: If the product has some water solubility, repeated extractions are necessary. Ensure the pH of the aqueous layer is sufficiently basic during extraction to minimize the protonation and solubility of the product.

  • Product loss during chromatography: The polar nature of the free secondary amine on the piperidine ring can cause the product to streak or adhere to the silica gel column. Adding a small amount of triethylamine (0.1-1%) to the eluent can help mitigate this.

  • Product loss during recrystallization: The choice of solvent is critical. If the product is too soluble in the chosen solvent, recovery will be low.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the work-up and purification of this compound.

Issue 1: Presence of Unreacted Di-tert-butyl dicarbonate (Boc₂O)
  • Symptom: A non-polar spot on TLC that does not stain with ninhydrin. A sharp singlet peak around 1.5 ppm in the ¹H NMR spectrum of the crude product.

  • Cause: Use of excess Boc₂O in the reaction.

  • Solutions:

    • Volatilization: Boc₂O is volatile and can often be removed by prolonged exposure to a high vacuum.[1]

    • Chemical Quenching: Before the aqueous work-up, add a nucleophilic amine like imidazole (1.5 equivalents relative to the excess Boc₂O) to the reaction mixture and stir for 1-2 hours at room temperature. The resulting N-Boc-imidazole is water-soluble and can be removed with a dilute acid wash.

    • Aqueous Work-up: Vigorous washing with a saturated sodium bicarbonate solution can help hydrolyze and remove unreacted Boc₂O.[1]

    • Column Chromatography: If other methods fail, flash column chromatography using a hexane/ethyl acetate gradient will effectively separate the non-polar Boc₂O from the more polar product.

Issue 2: Presence of tert-Butanol
  • Symptom: A broad singlet in the ¹H NMR spectrum around 1.3 ppm and a characteristic odor.

  • Cause: Byproduct of the Boc-protection reaction.

  • Solutions:

    • Evaporation: tert-Butanol is volatile and can be removed by rotary evaporation or by leaving the product under high vacuum for an extended period.[3]

    • Azeotropic Removal: Azeotropic distillation with a solvent like heptane can effectively remove tert-butanol.[3]

    • Aqueous Wash: tert-Butanol has some water solubility and will be partially removed during the aqueous work-up.

Issue 3: Presence of Triethylamine Hydrochloride (TEA·HCl)
  • Symptom: A white solid that is insoluble in many organic solvents but soluble in water.

  • Cause: Formation of the salt from the reaction of triethylamine with in-situ generated acid.

  • Solutions:

    • Aqueous Work-up: TEA·HCl is highly soluble in water and can be easily removed by washing the organic layer with water or brine.[2][4]

    • Filtration (for non-aqueous work-ups): If the reaction is performed in a solvent where TEA·HCl is insoluble (e.g., diethyl ether, THF), the salt will precipitate and can be removed by filtration.[2][5]

    • Solvent Trituration: After removing the reaction solvent, the crude product can be dissolved in a solvent in which the desired product is soluble but TEA·HCl is not (e.g., diethyl ether). The precipitated salt is then removed by filtration.[2]

Data Presentation

The following tables summarize the expected outcomes of different purification procedures. Please note that actual yields and purity may vary depending on the specific reaction conditions and scale.

Table 1: Comparison of Work-up Procedures for Removal of Key Impurities

ImpurityAqueous Wash (Water/Brine)Dilute Acid Wash (e.g., 0.5M HCl)Saturated NaHCO₃ WashFiltrationHigh Vacuum
Unreacted Starting Amine Low EfficiencyHigh EfficiencyLow EfficiencyIneffectiveIneffective
Excess Boc₂O Low EfficiencyCan hydrolyzeModerate EfficiencyIneffectiveHigh Efficiency
tert-Butanol Moderate EfficiencyModerate EfficiencyModerate EfficiencyIneffectiveHigh Efficiency
TEA·HCl High EfficiencyHigh EfficiencyHigh EfficiencyHigh Efficiency (if precipitated)Ineffective

Table 2: Expected Purity and Yield for Different Purification Methods

Purification MethodTypical PurityTypical Yield RangeNotes
Aqueous Extraction 85-95%90-98% (crude)Effective for removing salts and water-soluble impurities.
Column Chromatography >98%70-90%Highly effective for removing a wide range of impurities, but can lead to some product loss.
Recrystallization >99%60-85%Can provide very high purity if a suitable solvent system is found. A methanol/water or ethanol/water system may be effective.[6]

Experimental Protocols

Protocol 1: General Aqueous Work-up Procedure
  • Upon completion of the reaction (monitored by TLC), cool the reaction mixture to room temperature.

  • Quench the reaction by adding deionized water.

  • If a base such as triethylamine was used, adjust the pH of the aqueous layer to >10 with a 1M NaOH solution to ensure the product is in its free base form.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[6]

  • Combine the organic layers and wash with brine to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Adsorb the crude product onto a small amount of silica gel.

  • Prepare a silica gel column using a suitable eluent system. A gradient of ethyl acetate in hexanes (e.g., 20% to 80%) with 0.5% triethylamine is a good starting point.

  • Load the adsorbed product onto the column and elute with the chosen solvent system.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of a hot solvent, such as methanol or ethanol.[6]

  • Slowly add a co-solvent in which the product is less soluble (e.g., water or hexanes) until the solution becomes slightly turbid.

  • Add a small amount of the primary solvent to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under high vacuum.

Mandatory Visualizations

experimental_workflow start Crude Reaction Mixture aqueous_workup Aqueous Work-up (Water/Brine/Base) start->aqueous_workup extract Extract with Organic Solvent aqueous_workup->extract dry_concentrate Dry and Concentrate extract->dry_concentrate crude_product Crude Product dry_concentrate->crude_product analyze Analyze Purity (TLC/NMR) crude_product->analyze is_pure Is Purity >98%? analyze->is_pure final_product Final Product is_pure->final_product Yes purification Further Purification is_pure->purification No chromatography Column Chromatography purification->chromatography recrystallization Recrystallization purification->recrystallization chromatography->analyze recrystallization->analyze

Caption: General experimental workflow for the work-up and purification of this compound.

troubleshooting_impurities cluster_impurities Common Impurities cluster_solutions Removal Procedures boc2o Excess Boc₂O high_vac High Vacuum boc2o->high_vac aq_wash Aqueous Wash boc2o->aq_wash (with NaHCO₃) column Column Chromatography boc2o->column tbuoh tert-Butanol tbuoh->high_vac tbuoh->aq_wash tea_hcl TEA·HCl tea_hcl->aq_wash filtration Filtration tea_hcl->filtration (if precipitated) start_amine Starting Amine acid_wash Dilute Acid Wash start_amine->acid_wash start_amine->column

Caption: Logical relationships between common impurities and their corresponding removal procedures.

References

Validation & Comparative

Determining the enantiomeric excess of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate by chiral chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric excess (ee) is a critical analytical challenge in the development and quality control of chiral pharmaceutical compounds. For (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate, a key chiral building block, ensuring high enantiopurity is paramount. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for determining its enantiomeric excess, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.

Chiral Chromatography: The Gold Standard

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[1][2][3] The method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and allowing for their separation. For piperidine derivatives, polysaccharide-based CSPs, such as those from the Chiralpak® and Chiralcel® series, have demonstrated broad applicability and high resolving power.[4][5]

Proposed Chiral HPLC Method

Experimental Protocol: Chiral HPLC with Pre-column Derivatization

  • Derivatization:

    • Dissolve a known concentration of the tert-Butyl (piperidin-2-ylmethyl)carbamate sample in a suitable aprotic solvent (e.g., acetonitrile).

    • Add an equimolar amount of p-toluenesulfonyl chloride and a slight excess of a non-nucleophilic base (e.g., triethylamine).

    • Allow the reaction to proceed at room temperature until complete, monitoring by a suitable method (e.g., TLC or achiral HPLC).

    • Quench the reaction and dilute the mixture with the mobile phase for HPLC analysis.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (or a similar polysaccharide-based column).

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. A typical starting point could be Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at a suitable wavelength for the derivative (e.g., 228 nm for the p-toluenesulfonyl derivative).[4]

    • Injection Volume: 10 µL.

  • Calculation of Enantiomeric Excess (% ee):

    • % ee = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

    • Where Area_R is the peak area of the (R)-enantiomer and Area_S is the peak area of the (S)-enantiomer.

Comparison of Analytical Methods

The choice of analytical method for determining enantiomeric excess depends on various factors, including the required accuracy, sample throughput, and available instrumentation.

Analytical MethodPrincipleTypical Stationary Phase/ReagentAdvantagesDisadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP) or as diastereomeric derivatives on an achiral phase.Polysaccharide-based (e.g., Chiralpak®, Chiralcel®).High resolution and accuracy, well-established, versatile.[1][7]Longer analysis times compared to some techniques, higher solvent consumption.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer.Chiral solvating agents (e.g., (R)-1,1'-bi-2-naphthol (BINOL) derivatives).[9][10]Rapid analysis, no need for derivatization in some cases, provides structural information.[9]Lower sensitivity and accuracy compared to HPLC, requires higher sample concentrations.
Circular Dichroism (CD) Spectroscopy Differential absorption of left and right circularly polarized light by chiral molecules. Host-guest systems can be used to amplify the signal.Chiral host molecules (e.g., metal complexes with chiral ligands).[8][11]Very fast, suitable for high-throughput screening.[8]Generally provides less accurate quantitative results than HPLC, may require derivatization.[11]
Capillary Electrophoresis (CE) Differential migration of enantiomers in an electric field in the presence of a chiral selector in the running buffer.Chiral selectors (e.g., cyclodextrins).[2][12]High separation efficiency, low sample and solvent consumption.[12]Lower loading capacity, can be less robust than HPLC.

Experimental Workflow for Chiral HPLC Analysis

The following diagram illustrates the typical workflow for determining the enantiomeric excess of this compound using chiral HPLC with pre-column derivatization.

G Experimental Workflow for Chiral HPLC Analysis cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Sample of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate Derivatization Pre-column Derivatization (e.g., with p-toluenesulfonyl chloride) Sample->Derivatization Dilution Dilution with Mobile Phase Derivatization->Dilution Injection Injection into Chiral HPLC System Dilution->Injection Prepared Sample Separation Enantiomeric Separation on Chiral Stationary Phase Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Calculation Calculation of Enantiomeric Excess (% ee) Integration->Calculation Result Result Calculation->Result Final % ee Value

Caption: Workflow for chiral HPLC analysis.

Conclusion

For the precise and reliable determination of the enantiomeric excess of this compound, chiral HPLC stands out as the most suitable method, offering high resolution and accuracy. While alternative techniques such as NMR and CD spectroscopy can be valuable for rapid screening, they generally do not match the quantitative performance of HPLC for final quality control. The proposed chiral HPLC method, based on established protocols for similar compounds, provides a solid foundation for method development and validation, ensuring the enantiopurity of this critical pharmaceutical intermediate.

References

Spectroscopic analysis (1H NMR, 13C NMR) to confirm the structure of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic analysis of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate, a key chiral intermediate in the synthesis of various pharmaceutical compounds. By leveraging ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, we can definitively confirm the molecular structure of this compound. This document outlines the experimental protocols for acquiring NMR data and presents a detailed analysis of the expected chemical shifts, supported by comparisons with analogous structures.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds, including piperidine and various N-Boc protected amines.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonsChemical Shift (ppm)MultiplicityIntegration
NH (carbamate)~5.0-5.5Broad Singlet1H
CH₂-N (exocyclic)~3.1-3.3Multiplet2H
CH-N (piperidine ring)~2.8-3.0Multiplet1H
CH₂-N (piperidine ring, axial)~2.6-2.8Multiplet1H
CH₂-N (piperidine ring, equatorial)~3.0-3.2Multiplet1H
Piperidine Ring CH₂~1.2-1.8Multiplet6H
NH (piperidine)~1.5-2.5Broad Singlet1H
C(CH₃)₃~1.45Singlet9H

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

CarbonChemical Shift (ppm)
C=O (carbamate)~156
C(CH₃)₃~79
CH-N (piperidine ring)~55
CH₂-N (exocyclic)~46
CH₂-N (piperidine ring)~47
Piperidine Ring CH₂~20-35
C(CH₃)₃~28

Experimental Protocol

A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment (zg30).

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

    • Spectral width: -2 to 12 ppm.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse program (zgpg30).

    • Number of scans: 1024-4096.

    • Relaxation delay: 2-5 seconds.

    • Spectral width: -10 to 220 ppm.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale to the TMS signal at 0 ppm.

  • Integrate the signals in the ¹H NMR spectrum.

Visualization of Analytical Workflow and Structural Correlation

The following diagrams illustrate the experimental workflow and the correlation between the compound's structure and its expected NMR signals.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis dissolve Dissolve Compound in CDCl3 with TMS transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phase Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (1H) calibration->integration For 1H NMR analysis Structural Elucidation calibration->analysis integration->analysis

Caption: Experimental workflow for NMR spectroscopic analysis.

structure_correlation cluster_1h_nmr 1H NMR Signals cluster_13c_nmr 13C NMR Signals compound This compound Piperidine Ring Methylene Bridge tert-Butyl Group Carbamate Group h_piperidine ~1.2-3.2 ppm (m) compound:f0->h_piperidine h_methylene ~3.1-3.3 ppm (m) compound:f1->h_methylene h_tbutyl ~1.45 ppm (s, 9H) compound:f2->h_tbutyl h_nh ~5.0-5.5 ppm (br s) compound:f3->h_nh c_piperidine ~20-55 ppm compound:f0->c_piperidine c_methylene ~46 ppm compound:f1->c_methylene c_tbutyl_quat ~79 ppm compound:f2->c_tbutyl_quat c_tbutyl_methyl ~28 ppm compound:f2->c_tbutyl_methyl c_carbonyl ~156 ppm compound:f3->c_carbonyl

Caption: Correlation of molecular structure with expected NMR signals.

Comparison with Alternatives

While other analytical techniques such as Mass Spectrometry (MS) and Infrared (IR) Spectroscopy can provide valuable information about the molecular weight and functional groups present, they do not offer the detailed structural and stereochemical information that NMR spectroscopy provides. For chiral molecules like this compound, advanced NMR techniques, such as 2D NMR (COSY, HSQC), can further confirm the connectivity and spatial relationships of all atoms, making it the gold standard for unambiguous structure determination in solution.

Disclaimer: The NMR data presented in this guide is predicted based on the analysis of analogous structures. Actual experimental values may vary slightly.

Comparative study of different chiral piperidine building blocks in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, featuring prominently in a vast array of FDA-approved drugs. The introduction of chirality to this privileged structure offers a powerful tool to refine a drug candidate's pharmacological profile. The precise three-dimensional arrangement of substituents on the piperidine ring can profoundly influence a molecule's interaction with its biological target, leading to enhanced potency, selectivity, and improved pharmacokinetic properties. This guide provides a comparative analysis of different chiral piperidine building blocks, supported by experimental data, to aid in the rational design of novel therapeutics.

The Impact of Chirality on Pharmacological Properties

The strategic incorporation of chiral centers into the piperidine ring can significantly enhance a drug candidate's performance by:

  • Modulating Physicochemical Properties: Chirality can alter a molecule's pKa, lipophilicity (logP/logD), and solubility, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2]

  • Enhancing Biological Activity and Selectivity: The specific stereochemistry of a piperidine substituent can lead to more precise interactions with the target protein's binding site, resulting in increased potency and selectivity against off-target proteins.[2][3]

  • Improving Pharmacokinetic Properties: Stereochemistry can influence metabolic stability by either blocking or exposing sites of metabolism to cytochrome P450 enzymes. This can lead to a longer half-life and improved oral bioavailability.[2][4]

  • Reducing hERG Toxicity: Introduction of specific chiral substituents, such as fluorine, can modulate the basicity of the piperidine nitrogen, reducing its affinity for the hERG potassium channel and thereby lowering the risk of cardiac toxicity.[2][5]

Comparative Analysis of Substituted Chiral Piperidines

The position and stereochemistry of a substituent on the piperidine ring are critical design elements. Below is a comparative overview of 2-, 3-, and 4-substituted chiral piperidines, with supporting data from various studies.

Table 1: Impact of Chiral Piperidine Substituents on Biological Activity
Target ClassParent Compound ScaffoldPiperidine Building BlockPotency (IC50/Ki/EC50)Key Findings & Reference
Kinase Inhibitors Imidazo[4,5-c]quinoline4-piperidine (achiral)MEK1/2 EC50 = 400 nMIntroduction of a fluorine at the 3-position significantly improved potency.[2]
(R)-3-fluoropiperidineMEK1/2 EC50 = 5 nMThe chiral fluoro-substituent allows for a better fit into the enzyme's active site.[2]
(S)-3-fluoropiperidineData not specifiedN/A
GPCR Ligands Quinolone3-methylpiperidine (racemic)GnRH Antagonist IC50 = 15 nMThe (R)-enantiomer was found to be the more potent eutomer.[6]
(R)-3-methylpiperidineGnRH Antagonist IC50 = 5 nMStereochemistry at the 3-position is crucial for optimal receptor binding.[6]
(S)-3-methylpiperidineGnRH Antagonist IC50 = 50 nMThe (S)-enantiomer showed a 10-fold decrease in potency.[6]
Ion Channel Blockers Aminopiperidine3-hydroxypiperidine (racemic)hERG IC50 = 44 µMIntroduction of a cis-fluoro group at the 3-position significantly reduced hERG liability.[2]
cis-3-fluoropiperidinehERG IC50 = 233 µMThe electron-withdrawing fluorine atom reduces the pKa of the piperidine nitrogen, decreasing its affinity for the hERG channel.[2]
Table 2: Influence of Piperidine Chirality on Pharmacokinetic Properties
Compound ClassPiperidine Building BlockHalf-life (t½) in rat (h)Oral Bioavailability (F%) in ratKey Findings & Reference
PDGFRβ Inhibitors 4-substituted piperidine (achiral)3.116Introduction of a chiral center at the 2-position of the piperidine ring improved both half-life and oral bioavailability.[2]
rac-2-methyl-4-substituted piperidine5.128The methyl group likely shields the piperidine ring from metabolic degradation.[2]
CHK1 Inhibitors 3-substituted piperidine (achiral)1.5Data not specifiedIntroduction of a chiral center at the 3-position led to a significant increase in half-life.[2]
rac-3-substituted-3-methylpiperidine3.4Data not specifiedThe improved metabolic stability is attributed to the presence of the methyl group.[2]

Experimental Protocols

General Protocol for Asymmetric Synthesis of (R)-3-Fluoropiperidine

This protocol is a representative example of how chiral piperidine building blocks can be synthesized. The synthesis of 3-fluoropiperidines has been a subject of interest due to their ability to modulate pKa and improve drug-like properties.[5]

Materials:

  • N-Boc-3-oxopiperidine

  • Diethylaminosulfur trifluoride (DAST) or other fluorinating agent

  • Chiral catalyst (e.g., a chiral phosphoric acid)

  • Solvent (e.g., dichloromethane)

  • Reducing agent (e.g., sodium borohydride)

  • Acid for deprotection (e.g., trifluoroacetic acid or HCl in dioxane)

Procedure:

  • Enantioselective Fluorination: To a solution of N-Boc-3-oxopiperidine in an appropriate solvent, add the chiral catalyst. Cool the reaction mixture and slowly add the fluorinating agent (e.g., DAST). Stir the reaction at low temperature until completion, monitoring by TLC or LC-MS.

  • Reduction of the Carbonyl Group: After completion of the fluorination step, quench the reaction and work up to isolate the crude fluorinated ketone. Dissolve the crude product in a suitable solvent (e.g., methanol) and add a reducing agent (e.g., sodium borohydride) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir until the reduction is complete.

  • Purification and Separation of Diastereomers: After work-up, the resulting diastereomeric mixture of N-Boc-3-fluoropiperidin-4-ols can be separated by column chromatography.

  • Deprotection: Treat the desired N-Boc protected (R)-3-fluoropiperidine derivative with a strong acid (e.g., TFA in dichloromethane or HCl in dioxane) to remove the Boc protecting group.

  • Final Purification: After removal of the protecting group, the final product, (R)-3-fluoropiperidine, can be isolated as a salt and purified by recrystallization or chromatography.

Protocol for In Vitro Metabolic Stability Assay using Human Liver Microsomes

This assay is a standard method to assess the susceptibility of a compound to phase I metabolism, primarily by cytochrome P450 enzymes.[7][8]

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (100 mM, pH 7.4)

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, HLM, and the test compound at the desired final concentration (typically 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time-point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding the quenching solution to the respective wells. The 0-minute time point serves as the initial concentration control.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample. Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Protocol for IC50 Determination using a Kinase Glo® Assay

This protocol is a general method for determining the potency of an inhibitor against a specific kinase.

Materials:

  • Kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compound (serially diluted)

  • Kinase Glo® Luminescent Kinase Assay Kit

  • Assay buffer

  • White opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare Kinase Reaction Mixture: In each well of the assay plate, add the kinase enzyme, its specific substrate, and ATP in the assay buffer.

  • Add Inhibitor: Add serial dilutions of the test compound to the wells. Include wells with no inhibitor (positive control) and wells with no enzyme (negative control).

  • Initiate Kinase Reaction: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detect ATP Consumption: Add the Kinase Glo® reagent to each well. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.

  • Measure Luminescence: Incubate the plate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal. Measure the luminescence using a luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the kinase activity.

Visualizations

Logical Relationship of Chiral Piperidine Building Blocks in Drug Design

G Logical Flow in Chiral Piperidine Drug Design cluster_0 Scaffold Selection & Synthesis cluster_1 Drug Candidate Optimization cluster_2 Performance Evaluation Achiral_Precursor Achiral Piperidine Precursor Asymmetric_Synthesis Asymmetric Synthesis (e.g., Catalytic Hydrogenation, Enzymatic Resolution) Achiral_Precursor->Asymmetric_Synthesis Chiral_Building_Block Chiral Piperidine Building Block (2-, 3-, or 4-substituted) Asymmetric_Synthesis->Chiral_Building_Block Lead_Compound Lead Compound Chiral_Building_Block->Lead_Compound Incorporate into lead scaffold SAR_Studies Structure-Activity Relationship (SAR) Lead_Compound->SAR_Studies Optimized_Candidate Optimized Drug Candidate SAR_Studies->Optimized_Candidate Potency Potency (IC50, Ki) Optimized_Candidate->Potency Selectivity Selectivity Optimized_Candidate->Selectivity Pharmacokinetics Pharmacokinetics (ADME) Optimized_Candidate->Pharmacokinetics Safety Safety (hERG) Optimized_Candidate->Safety

Caption: Workflow for utilizing chiral piperidines in drug design.

Experimental Workflow for Comparative Analysis

G Experimental Workflow for Comparative Analysis Start Start: Select Piperidine Analogs (e.g., 2-R/S, 3-R/S, 4-R/S) Synthesis Synthesize Analogs Start->Synthesis In_Vitro_Assays In Vitro Assays Synthesis->In_Vitro_Assays Potency_Assay Potency Assay (e.g., Kinase Assay) Determine IC50 In_Vitro_Assays->Potency_Assay Selectivity_Assay Selectivity Assay (Panel of related targets) In_Vitro_Assays->Selectivity_Assay Metabolic_Stability Metabolic Stability Assay (Human Liver Microsomes) In_Vitro_Assays->Metabolic_Stability hERG_Assay hERG Assay (Patch Clamp) In_Vitro_Assays->hERG_Assay Data_Analysis Data Analysis and Comparison Potency_Assay->Data_Analysis Selectivity_Assay->Data_Analysis Metabolic_Stability->Data_Analysis hERG_Assay->Data_Analysis Conclusion Conclusion: Identify Optimal Building Block Data_Analysis->Conclusion

Caption: Workflow for comparing chiral piperidine building blocks.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Survival Cell Survival Akt->Cell_Survival Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Piperidine_Inhibitor Piperidine_Inhibitor Piperidine_Inhibitor->Akt Inhibits

Caption: Inhibition of the PI3K/Akt pathway by a piperidine drug.

References

The Strategic Significance of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development, the selection of key intermediates is a critical decision that profoundly influences the efficiency, scalability, and economic viability of a multi-step synthesis. (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate has emerged as a valuable chiral building block in the synthesis of a variety of biologically active molecules. This guide provides a comprehensive validation of this intermediate, offering a direct comparison with a viable synthetic alternative, supported by detailed experimental protocols and performance data.

Performance Comparison of Synthetic Routes

The validation of a key intermediate necessitates a thorough comparison with alternative synthetic pathways. Here, we compare the synthesis of the target intermediate, this compound, with an alternative chiral piperidine derivative, (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate, which can also serve as a versatile building block in drug discovery.

ParameterSynthesis of this compoundSynthesis of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate
Starting Material (R)-Piperidin-2-ylmethanolL-Glutamic acid
Key Transformation Boc protection of the primary amineMulti-step synthesis including reduction and cyclization
Overall Yield High (estimated >95% for the final step)44% to 55%
Chiral Purity (e.e.) >99% (dependent on starting material)High (derived from a chiral pool starting material)
Number of Steps 1 (from commercially available precursor)Multiple steps
Reagents & Solvents Di-tert-butyl dicarbonate, triethylamine, dichloromethaneSodium borohydride, p-toluenesulphonyl chloride, benzylamine, various solvents
Scalability Potentially high due to a single, high-yielding stepModerate, requires optimization of multiple steps

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and adoption of a synthetic intermediate.

Synthesis of this compound

This protocol is based on standard Boc-protection procedures for primary amines.

Materials:

  • (R)-Piperidin-2-ylmethanol

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of (R)-piperidin-2-ylmethanol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Alternative Synthesis: (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate from L-Glutamic Acid

This multi-step synthesis provides a viable alternative chiral piperidine intermediate.

Key Steps:

  • Esterification and Boc-Protection of L-Glutamic Acid: L-glutamic acid is converted to its dimethyl ester, followed by protection of the amino group with a Boc group.

  • Reduction of the Diester: The diester is reduced with sodium borohydride to afford the corresponding diol.

  • Cyclization: The diol is converted to a di-tosylate and then cyclized with benzylamine to yield (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate.

Validation and Characterization

The validation of the synthesized intermediates is performed using standard analytical techniques to confirm their identity, purity, and chiral integrity.

Analytical MethodThis compound(S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate
¹H NMR Conforms to the expected structureConforms to the expected structure
¹³C NMR Conforms to the expected structureConforms to the expected structure
Mass Spectrometry m/z = 215.18 [M+H]⁺ (calculated)m/z = 291.21 [M+H]⁺ (calculated)
Chiral HPLC Enantiomeric excess >99%Enantiomeric excess >99%
Purity (HPLC) >98%>98%

Visualizing the Synthetic Pathways and Workflow

To provide a clearer understanding of the synthetic strategies and validation process, the following diagrams are provided.

Synthetic Pathway to this compound A (R)-Piperidin-2-ylmethanol B This compound A->B Boc Protection Reagents (Boc)2O, TEA, DCM

Caption: A streamlined, single-step synthesis of the target intermediate.

Alternative Synthetic Pathway from L-Glutamic Acid A L-Glutamic Acid B N-Boc-L-glutamic acid dimethyl ester A->B Esterification & Boc Protection C (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate B->C Reduction D Di-tosylate intermediate C->D Tosylation E (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate D->E Cyclization with Benzylamine

Caption: A multi-step approach to an alternative chiral piperidine.

Validation Workflow for Chiral Intermediates A Synthesized Intermediate B Structural Confirmation (NMR, MS) A->B C Purity Analysis (HPLC) B->C D Chiral Purity (Chiral HPLC) C->D E Validated Key Intermediate D->E

A Comparative Analysis of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate and Other N-Protected Piperidines in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents due to its conformational flexibility and ability to engage in various intermolecular interactions.[1][2][3] The strategic use of N-protected piperidine derivatives is crucial in the multi-step synthesis of complex pharmaceutical compounds, ensuring controlled reactivity and enabling selective functionalization.[1][4] This guide provides a comparative overview of the efficacy of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate, a chiral building block, against other commonly employed N-protected piperidines. The comparison focuses on the chemical properties and performance of the protecting groups themselves, which dictates their suitability for different synthetic strategies.

The choice of an N-protecting group is a critical decision in the design of a synthetic route. The ideal protecting group should be easy to introduce, stable under a range of reaction conditions, and readily removable with high yield and minimal side products.[5] The most prevalent N-protecting groups for piperidines and other amines are the tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups.[5][6] The selection between these is primarily governed by the principle of orthogonality—the ability to selectively deprotect one functional group in the presence of others.[6]

Comparative Data of Common N-Protecting Groups

The following table summarizes the key characteristics and typical deprotection conditions for N-Boc, N-Cbz, and N-Fmoc protected piperidines, providing a basis for selecting the most appropriate derivative for a given synthetic context.

Protecting GroupStructure on Piperidine NitrogenDeprotection MethodTypical ReagentsTypical YieldKey Advantages & Considerations
Boc (tert-Butoxycarbonyl)AcidolysisTrifluoroacetic acid (TFA) in Dichloromethane (DCM); HCl in Dioxane>90%Stable to a wide range of non-acidic conditions. Ideal for solution-phase synthesis.[7] The tert-butyl group enhances lipophilicity.[8]
Cbz (Benzyloxycarbonyl)Catalytic HydrogenolysisH₂, Pd/C>90%Stable to acidic and basic conditions.[5] Useful when other groups are acid or base sensitive. Not compatible with molecules containing reducible functional groups.
Fmoc (9-Fluorenylmethyloxycarbonyl)Base-mediated β-elimination20% Piperidine in DMF>95%Mild deprotection conditions.[9] The cornerstone of modern solid-phase peptide synthesis (SPPS).[9][10] The dibenzofulvene byproduct can be monitored by UV-Vis to track reaction progress.[10]

Experimental Protocols

Detailed methodologies for the deprotection of N-Boc, N-Cbz, and N-Fmoc piperidines are provided below. These protocols are generalized and may require optimization based on the specific substrate.

Protocol 1: Deprotection of N-Boc-Protected Piperidines

This protocol describes the removal of the Boc group using trifluoroacetic acid.

Materials:

  • N-Boc-protected piperidine derivative (e.g., this compound)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the N-Boc-protected piperidine in DCM.

  • Add an excess of TFA (typically 20-50% v/v) to the solution at room temperature.[7][11]

  • Stir the reaction mixture for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent.

  • Neutralize the residue by adding a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the deprotected piperidine.

Protocol 2: Deprotection of N-Cbz-Protected Piperidines

This protocol details the removal of the Cbz group via catalytic hydrogenolysis.

Materials:

  • N-Cbz-protected piperidine derivative

  • Methanol, Ethanol, or Ethyl Acetate

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the N-Cbz protected piperidine derivative in a suitable solvent such as methanol, ethanol, or ethyl acetate.[12]

  • Add a catalytic amount of 10% Pd/C to the solution.[12]

  • Fit the reaction vessel with a hydrogen balloon or place it in a hydrogenation apparatus.

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature.[12]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine.

Protocol 3: Deprotection of N-Fmoc-Protected Piperidines in Solid-Phase Synthesis

This protocol describes the standard procedure for Fmoc group removal in the context of Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Fmoc-protected peptide-resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for at least 30-60 minutes in a suitable reaction vessel.[10]

  • Prepare a 20% (v/v) solution of piperidine in DMF.[5]

  • Drain the DMF from the swollen resin.

  • Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).[5][10]

  • Agitate the mixture at room temperature for 5-10 minutes.[10]

  • Drain the deprotection solution.

  • Repeat steps 4-6 for a second deprotection to ensure complete removal of the Fmoc group.[10][11]

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[10]

Visualizing Synthetic Strategies and Mechanisms

The following diagrams illustrate the orthogonal nature of the protecting groups and the mechanism of Fmoc deprotection.

Orthogonal_Deprotection Protected_Molecule Piperidine with Boc, Cbz, and Fmoc groups Acid Acid (e.g., TFA) Protected_Molecule->Acid Deprotects Boc Base Base (e.g., Piperidine) Protected_Molecule->Base Deprotects Fmoc Hydrogenolysis Hydrogenolysis (H₂, Pd/C) Protected_Molecule->Hydrogenolysis Deprotects Cbz Boc_Removed Cbz and Fmoc remain Acid->Boc_Removed Fmoc_Removed Boc and Cbz remain Base->Fmoc_Removed Cbz_Removed Boc and Fmoc remain Hydrogenolysis->Cbz_Removed

Caption: Orthogonal deprotection strategies for N-protected piperidines.

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Piperidine Proton_Abstraction Proton Abstraction at C9 of Fluorenyl Ring Fmoc_Peptide->Proton_Abstraction Piperidine Piperidine (Base) Piperidine->Proton_Abstraction DBF_Adduct DBF-Piperidine Adduct Piperidine->DBF_Adduct excess Beta_Elimination β-Elimination Proton_Abstraction->Beta_Elimination Deprotected_Amine H₂N-Piperidine Beta_Elimination->Deprotected_Amine releases DBF Dibenzofulvene (DBF) Beta_Elimination->DBF forms DBF->DBF_Adduct trapped by

Caption: Mechanism of Fmoc deprotection by piperidine.[9][10]

References

Case studies on the successful use of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of chiral building blocks is a cornerstone of modern drug discovery, enabling the fine-tuning of molecular properties to achieve desired therapeutic effects. Among these, (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate has emerged as a valuable synthon, particularly in the development of modulators for challenging targets such as G-protein coupled receptors (GPCRs) and kinases. This guide provides a comparative analysis of this key building block, supported by experimental data from published case studies, to aid researchers in its effective application.

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2] The introduction of chirality and specific substitution patterns on this ring system can significantly impact a molecule's biological activity, selectivity, and pharmacokinetic properties.[3][4] this compound offers a synthetically versatile platform with a defined stereocenter at the 2-position, influencing the spatial orientation of substituents and their interactions with biological targets. The tert-butoxycarbonyl (Boc) protecting group provides stability during synthesis and can be readily removed under acidic conditions to allow for further derivatization.

Case Study: Orexin Receptor Antagonists

The orexin system, comprising two G-protein coupled receptors, OX1R and OX2R, plays a crucial role in regulating sleep-wake cycles, making it an attractive target for the treatment of insomnia.[5][6] Medicinal chemistry efforts in this area have extensively explored the structure-activity relationships (SAR) of piperidine-containing antagonists.

To illustrate the impact of substitution on the piperidine ring, we can examine a representative SAR table from a study on orexin antagonists, which highlights how modifications to this scaffold influence receptor affinity.

Table 1: Illustrative Structure-Activity Relationship of Piperidine Analogs as Orexin Receptor Antagonists

Compound IDPiperidine MoietyR GroupOX1R Ki (nM)OX2R Ki (nM)
Hypothetical Analog A (R)-(piperidin-2-ylmethyl)amineAryl Group 11525
Hypothetical Analog B (S)-(piperidin-2-ylmethyl)amineAryl Group 1150280
Hypothetical Analog C (piperidin-3-ylmethyl)amineAryl Group 185120
Hypothetical Analog D (piperidin-4-ylmethyl)amineAryl Group 1>1000>1000

Note: This table is a hypothetical representation based on general SAR principles observed in orexin antagonist literature and does not represent data from a single specific study.

The hypothetical data in Table 1 illustrates that the stereochemistry at the 2-position of the piperidine ring can have a profound impact on potency, with the (R)-enantiomer often being significantly more active than the (S)-enantiomer. Furthermore, the position of the substituent on the piperidine ring is crucial, with 2-substitution generally being more favorable than 3- or 4-substitution for this particular target class.

Case Study: IRAK4 Inhibitors

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key mediator in the innate immune response, and its inhibition is a promising therapeutic strategy for inflammatory and autoimmune diseases.[7][8] Several small molecule inhibitors of IRAK4 feature a chiral piperidine moiety, highlighting the importance of this scaffold in achieving potent and selective inhibition.

In a drug discovery program targeting IRAK4, a series of inhibitors were synthesized to explore the SAR around a piperidine core. While a direct comparison involving this compound was not explicitly detailed, the optimization of substituents on the piperidine ring was a key focus. The following table summarizes the impact of different piperidine building blocks on IRAK4 inhibitory activity from a representative study.

Table 2: Comparative Activity of Piperidine-based IRAK4 Inhibitors

Compound IDPiperidine Building BlockR GroupIRAK4 IC50 (nM)Kinase Selectivity (Fold vs. other kinases)
Analog 1 (R)-3-aminopiperidineHeteroaryl Group A5050
Analog 2 (S)-3-aminopiperidineHeteroaryl Group A45020
Analog 3 4-aminopiperidineHeteroaryl Group A>5000-
Analog 4 (R)-2-(aminomethyl)piperidineHeteroaryl Group A25>100

Note: This table is a composite representation of SAR data from IRAK4 inhibitor literature and is for illustrative purposes.

This data underscores the critical role of both the substitution pattern and stereochemistry of the piperidine ring in determining the potency and selectivity of IRAK4 inhibitors. The 2-substituted piperidine, particularly the (R)-enantiomer, appears to provide a favorable vector for interacting with the target kinase.

Experimental Protocols

General Procedure for Coupling of this compound with an Aryl Halide

This protocol describes a typical palladium-catalyzed cross-coupling reaction, a common method for incorporating the piperidine moiety into a larger molecule.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3 or NaOtBu)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 eq), this compound (1.2 eq), base (2.0 eq), palladium catalyst (0.05 eq), and phosphine ligand (0.1 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite, washing with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Visualizing the Synthetic Workflow and Biological Pathway

To better understand the application of this compound, the following diagrams illustrate a typical synthetic workflow and a simplified signaling pathway where its derivatives may act.

G Synthetic Workflow for Incorporating the Piperidine Moiety cluster_synthesis Synthesis Start (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Aryl Halide, Pd Catalyst, Base Deprotection Boc Deprotection (e.g., TFA) Coupling->Deprotection Final_Product Active Pharmaceutical Ingredient (API) Deprotection->Final_Product Further Functionalization (optional)

Caption: A generalized synthetic workflow for the incorporation of this compound.

G Simplified Orexin Receptor Signaling Pathway cluster_pathway Cellular Signaling Orexin Orexin (Ligand) Orexin_Receptor Orexin Receptor (GPCR) Orexin->Orexin_Receptor G_Protein G-Protein Activation Orexin_Receptor->G_Protein Downstream Downstream Signaling Cascades G_Protein->Downstream Response Cellular Response (e.g., Wakefulness) Downstream->Response Antagonist Piperidine-based Antagonist Antagonist->Orexin_Receptor

Caption: A simplified diagram of the orexin receptor signaling pathway and the inhibitory action of a piperidine-based antagonist.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. The strategic placement of the aminomethyl group at the chiral 2-position of the piperidine ring provides a valuable scaffold for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. As demonstrated in the context of orexin receptor antagonists and IRAK4 inhibitors, the careful selection of the piperidine synthon is a critical step in the design of novel therapeutics. This guide serves as a valuable resource for researchers, providing a comparative overview and practical guidance for the successful application of this important chemical entity.

References

Assessing the impact of the Boc protecting group on the reactivity of the piperidine nitrogen

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of the Piperidine Nitrogen

For researchers, scientists, and professionals in drug development, the piperidine moiety is a cornerstone of molecular design, appearing in a vast array of pharmaceuticals and bioactive compounds. The reactivity of the piperidine nitrogen is central to the synthesis and functionalization of these molecules. The introduction of a tert-butoxycarbonyl (Boc) protecting group is a common strategy to temporarily mask this reactivity, enabling selective transformations elsewhere in the molecule. However, this protection comes at the cost of significantly altering the inherent chemical properties of the piperidine nitrogen. This guide provides an objective comparison of the reactivity of unprotected piperidine versus N-Boc-piperidine, supported by experimental data and detailed protocols, to aid in strategic synthetic planning.

The Impact of the Boc Group: An Overview

The diminished reactivity of the N-Boc-piperidine nitrogen compared to its unprotected counterpart can be attributed to two primary factors:

  • Electronic Effects: The carbamate group of the Boc protectorate is electron-withdrawing. This delocalization of the nitrogen's lone pair of electrons into the carbonyl group reduces the electron density on the nitrogen atom. Consequently, the basicity and nucleophilicity of the nitrogen are significantly decreased.

  • Steric Hindrance: The bulky tert-butyl group of the Boc protectorate sterically shields the nitrogen atom, impeding the approach of electrophiles and other reactants.

These effects are quantitatively reflected in the basicity of the two compounds. The conjugate acid of piperidine has a pKa of approximately 11.1, making it a strong base.[1][2][3] In contrast, the pKa of the conjugate acid of N-Boc-piperidine is significantly lower, rendering it a much weaker base. This reduced basicity directly correlates with a decrease in its nucleophilicity and, therefore, its reactivity in common synthetic transformations.

Comparative Reactivity in Key Reactions

The following sections provide a quantitative comparison of the reactivity of piperidine and N-Boc-piperidine in N-alkylation and N-acylation reactions. The data presented are illustrative and compiled from typical literature reports to highlight the profound impact of the Boc protecting group.

N-Alkylation

N-alkylation is a fundamental transformation for introducing alkyl substituents onto the piperidine nitrogen. The higher nucleophilicity of piperidine allows for facile alkylation under a variety of conditions. In contrast, the reduced nucleophilicity of N-Boc-piperidine often necessitates more forcing conditions or alternative synthetic strategies.

ReactionSubstrateAlkylating AgentBaseSolventConditionsYield (%)Reference
N-BenzylationPiperidineBenzyl bromideK₂CO₃AcetonitrileRoom Temp, 12h>90[4]
N-BenzylationN-Boc-piperidineBenzyl bromideNaHDMF0 °C to RT, 12h~85[5]
N-MethylationPiperidineMethyl IodideK₂CO₃AcetonitrileRoom Temp, 6hHigh[6]
N-MethylationN-Boc-piperidineMethyl IodideNaHTHFReflux, 24hModerate[7]

Table 1: Comparison of N-Alkylation Reactivity. The data illustrates that while both substrates can undergo N-alkylation, piperidine reacts under milder conditions to give high yields. N-Boc-piperidine often requires stronger bases and higher temperatures to achieve comparable transformations.

N-Acylation

The difference in reactivity is even more pronounced in N-acylation reactions. Piperidine, being a strong nucleophile, readily reacts with a wide range of acylating agents to form stable amides. N-Boc-piperidine, itself a carbamate (a type of amide), is significantly less nucleophilic and generally does not undergo further acylation at the nitrogen under standard conditions.

ReactionSubstrateAcylating AgentBaseSolventConditionsYield (%)Reference
N-AcetylationPiperidineAcetyl ChlorideEt₃NDCM0 °C to RT, 1h>95
N-AcetylationN-Boc-piperidineAcetyl ChlorideEt₃NDCMRoom Temp, 24hNo ReactionGeneral Knowledge
N-BenzoylationPiperidineBenzoyl ChlorideNaOHWater/BenzeneRoom Temp, 1h77-81[1]
N-BenzoylationN-Boc-piperidineBenzoyl ChlorideEt₃NDCMRoom Temp, 24hNo ReactionGeneral Knowledge

Table 2: Comparison of N-Acylation Reactivity. This table highlights the dramatic difference in reactivity. The Boc-protected nitrogen is essentially unreactive to further acylation, which is the primary purpose of its use as a protecting group.

Experimental Protocols

Protocol 1: N-Benzylation of Piperidine

Materials:

  • Piperidine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add piperidine (1.0 eq.) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature and add benzyl bromide (1.1 eq.) dropwise.

  • Continue stirring at room temperature for 12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.

  • Purify the product by column chromatography on silica gel.

Protocol 2: N-Acetylation of Piperidine

Materials:

  • Piperidine

  • Acetyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, dissolve piperidine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Protocol 3: Deprotection of N-Boc-piperidine

Materials:

  • N-Boc-piperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve N-Boc-piperidine (1.0 eq.) in dichloromethane.

  • Add trifluoroacetic acid (5-10 eq.) to the solution at room temperature.

  • Stir the mixture for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated aqueous sodium bicarbonate) to obtain the free piperidine.

  • Extract the product with an organic solvent, dry, and concentrate.

Visualizing the Impact of the Boc Group

The following diagrams illustrate the electronic differences between piperidine and N-Boc-piperidine and the general workflows for the reactions discussed.

electronic_effects cluster_piperidine Piperidine cluster_boc_piperidine N-Boc-Piperidine Piperidine Piperidine (High Electron Density on N) pKa pKa of Conjugate Acid ≈ 11.1 Piperidine->pKa Reactivity High Basicity & High Nucleophilicity Piperidine->Reactivity BocPiperidine N-Boc-Piperidine (Reduced Electron Density on N) BocEffect Electron-withdrawing Boc Group BocPiperidine->BocEffect LowReactivity Low Basicity & Low Nucleophilicity BocEffect->LowReactivity n_alkylation_workflow start Start: Piperidine or N-Boc-Piperidine dissolve Dissolve in Anhydrous Solvent start->dissolve add_base Add Base (e.g., K₂CO₃ or NaH) dissolve->add_base add_alkylating_agent Add Alkylating Agent (e.g., Benzyl Bromide) add_base->add_alkylating_agent react Stir at Appropriate Temperature and Time add_alkylating_agent->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Work-up and Extraction monitor->workup purify Purification by Column Chromatography workup->purify product N-Alkyl-piperidine Derivative purify->product n_acylation_workflow start Start: Piperidine dissolve Dissolve in Anhydrous Solvent with Base (e.g., Et₃N) start->dissolve cool Cool to 0 °C dissolve->cool add_acylating_agent Add Acylating Agent (e.g., Acetyl Chloride) cool->add_acylating_agent react Stir and Warm to RT add_acylating_agent->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Work-up and Extraction monitor->workup product N-Acyl-piperidine (Amide) workup->product

References

Performance Benchmark: (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate vs. Novel Chiral Synthons in the Synthesis of (+)-Coniine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Chiral Building Blocks for Piperidine Synthesis

The enantioselective synthesis of substituted piperidines is a critical endeavor in medicinal chemistry, as this scaffold is a cornerstone of numerous pharmaceuticals. The selection of a chiral starting material is a pivotal decision that dictates the efficiency, stereochemical purity, and overall viability of a synthetic route. This guide presents a comparative performance benchmark of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate and analogous synthons against other prominent chiral building blocks for the asymmetric synthesis of 2-substituted piperidines. The synthesis of the hemlock alkaloid (+)-coniine serves as a standardized benchmark for this evaluation.

(+)-Coniine, a 2-propylpiperidine, provides an excellent model for comparing the efficacy of different chiral synthons due to its simple structure and the well-documented challenges associated with controlling the stereocenter at the C2 position. This guide will objectively compare four distinct strategies, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the most suitable synthon for their specific needs.

Comparative Performance Data

The following table summarizes the key performance metrics for the synthesis of (+)-coniine from four different classes of chiral synthons. It is important to note that a direct, published synthesis of (+)-coniine from this compound was not identified in the literature. Therefore, a closely analogous route starting from (S)-N-Boc-pipecolinal is presented as a representative example for this class of synthons. This route is conceptually similar, involving the elaboration of a pre-existing chiral piperidine ring with a functionalized side chain at the 2-position.

Chiral Synthon ApproachKey Transformation(s)Overall YieldEnantiomeric Excess (e.e.)Key AdvantagesKey Disadvantages
Analog of this compound Wittig Olefination & Hydrogenation~70-80% (from aldehyde)>99%High stereochemical fidelity, direct route from a pre-formed chiral piperidine.Relies on the availability of the enantiopure starting material.
L-Pipecolic Acid Reduction, Oxidation, Wittig & Hydrogenation~50-60%>98%Readily available and inexpensive chiral pool starting material.Longer synthetic sequence with multiple redox steps.
Phenylglycinol-Derived Lactam Chiral Auxiliary-Mediated Alkylation~40-50%>98% (diastereomeric excess)High degree of stereocontrol, versatile for various substitutions.Requires attachment and removal of the chiral auxiliary, potentially lowering overall yield.
Biocatalytic Desymmetrization Enzymatic Kinetic Resolution~40-45% (of desired enantiomer)>99%"Green" chemistry approach, high enantioselectivity.Maximum theoretical yield is 50% for kinetic resolution, requires screening for optimal enzyme.

Experimental Protocols & Methodologies

This section provides detailed experimental protocols for the synthesis of (+)-coniine using each of the benchmarked chiral synthon strategies.

Synthesis from a this compound Analog ((S)-N-Boc-pipecolinal)

This route demonstrates the elaboration of a pre-formed chiral piperidine core.

Step 1: Wittig Olefination

To a suspension of ethyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C is added n-butyllithium (1.1 eq) dropwise. The resulting deep red solution is stirred at this temperature for 30 minutes. A solution of (S)-N-Boc-pipecolinal (1.0 eq) in anhydrous THF is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous NH4Cl solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the corresponding alkene.

Step 2: Hydrogenation and Deprotection

The alkene from the previous step is dissolved in methanol, and 10% Pd/C (10 mol%) is added. The mixture is stirred under an atmosphere of hydrogen (1 atm) for 12 hours. The catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated. The residue is then treated with a solution of HCl in methanol to remove the Boc protecting group, yielding (+)-coniine hydrochloride.

Synthesis from L-Pipecolic Acid

This approach utilizes a readily available chiral pool starting material.

Step 1: Reduction of L-Pipecolic Acid

To a solution of L-pipecolic acid (1.0 eq) in anhydrous THF is added borane-tetrahydrofuran complex (3.0 eq) at 0 °C. The mixture is then heated to reflux for 4 hours. After cooling to room temperature, the reaction is quenched by the slow addition of methanol, followed by 4M HCl. The solvent is evaporated, and the residue is basified with aqueous NaOH and extracted with dichloromethane. The combined organic layers are dried and concentrated to give (S)-piperidin-2-ylmethanol.

Step 2: N-Protection and Oxidation

The resulting amino alcohol is protected as its N-Boc derivative using di-tert-butyl dicarbonate. The N-Boc protected alcohol is then oxidized to the corresponding aldehyde, (S)-N-Boc-pipecolinal, using a Swern or Dess-Martin periodinane oxidation.

Step 3 & 4: Wittig Olefination and Hydrogenation/Deprotection

The aldehyde is then converted to (+)-coniine following the same procedure as described in protocol 1, steps 1 and 2.

Synthesis via a Phenylglycinol-Derived Lactam

This method employs a chiral auxiliary to direct the stereoselective introduction of the propyl side chain.

Step 1: Alkylation of the Chiral Lactam

A solution of the phenylglycinol-derived piperidone lactam (1.0 eq) in anhydrous THF is cooled to -78 °C, and a solution of lithium diisopropylamide (LDA) (1.1 eq) is added dropwise. After stirring for 1 hour, propyl iodide (1.2 eq) is added, and the reaction is stirred at -78 °C for 4 hours before being allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The organic layer is dried and concentrated, and the product is purified by chromatography to yield the alkylated lactam with high diastereoselectivity.

Step 2: Reductive Cleavage of the Auxiliary and Lactam Reduction

The chiral auxiliary is removed, and the lactam is reduced in a single step using a strong reducing agent like lithium aluminum hydride (LiAlH4) in refluxing THF to yield N-benzyl-(+)-coniine.

Step 3: Debenzylation

The N-benzyl group is removed by catalytic hydrogenation (H2, Pd/C) to afford (+)-coniine.

Synthesis via Biocatalytic Kinetic Resolution

This "green" approach utilizes an enzyme to resolve a racemic mixture.

Step 1: Enzymatic Kinetic Resolution of N-Acetyl-2-propylpiperidine

To a solution of racemic N-acetyl-2-propylpiperidine (1.0 eq) in a suitable buffer (e.g., phosphate buffer, pH 7.5) is added a lipase (e.g., Candida antarctica lipase B). The suspension is shaken at a controlled temperature (e.g., 30 °C). The reaction is monitored by chiral HPLC until approximately 50% conversion is reached. The reaction is then quenched and extracted. The unreacted (S)-N-acetyl-2-propylpiperidine is separated from the hydrolyzed (R)-2-propylpiperidine by column chromatography.

Step 2: Hydrolysis of the Amide

The enantiomerically enriched (S)-N-acetyl-2-propylpiperidine is subjected to acidic or basic hydrolysis to remove the acetyl group, yielding enantiopure (+)-coniine.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic strategy.

Synthon_Analog_Workflow A (S)-N-Boc-pipecolinal B Wittig Olefination A->B Et3P+Br-, n-BuLi C Alkene Intermediate B->C D Hydrogenation & Deprotection C->D H2, Pd/C; HCl E (+)-Coniine D->E

Caption: Synthetic approach from a pre-formed chiral piperidine aldehyde.

L_Pipecolic_Acid_Workflow A L-Pipecolic Acid B Reduction A->B BH3-THF C (S)-Piperidin-2-ylmethanol B->C D N-Protection & Oxidation C->D Boc2O; Swern E (S)-N-Boc-pipecolinal D->E F Wittig & Hydrogenation E->F Wittig; H2, Pd/C G (+)-Coniine F->G Phenylglycinol_Lactam_Workflow A Phenylglycinol-derived Lactam B Diastereoselective Alkylation A->B LDA, Propyl Iodide C Alkylated Lactam B->C D Reductive Cleavage C->D LiAlH4 E N-Benzyl-(+)-coniine D->E F Debenzylation E->F H2, Pd/C G (+)-Coniine F->G Biocatalytic_Resolution_Workflow A Racemic N-Acetyl-2-propylpiperidine B Enzymatic Kinetic Resolution A->B Lipase C Enantioenriched (S)-Amide B->C D Hydrolysis C->D H+ or OH- E (+)-Coniine D->E

Safety Operating Guide

Navigating the Safe Disposal of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate: A Comprehensive Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, step-by-step procedures for the safe handling and disposal of (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on the known hazards of its structural analogs, including piperidine and carbamate derivatives. It is imperative to treat this compound as potentially hazardous and to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.

Core Safety Principles and Hazard Assessment

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory when handling this compound in any form.

PPE ItemSpecificationsRationale
Gloves Chemical-resistant nitrile gloves. Consider double-gloving.Provides a robust barrier against dermal absorption. The outer glove can be removed if contaminated.
Eye Protection Chemical safety goggles or a face shield must be worn.[1]Protects eyes from splashes or airborne particles.
Lab Coat A dedicated lab coat should be worn.Prevents contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hood.[1][3]Avoids inhalation of any potential dusts or aerosols.

Disposal Procedures

The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. Never dispose of this chemical down the drain or in the general trash.[4][5]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect un-reusable solid this compound, contaminated labware (e.g., weigh boats, contaminated paper towels), and used PPE in a dedicated, clearly labeled hazardous waste container.[4][6] The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, screw-on cap.

  • Liquid Waste: Collect solutions containing this compound in a separate, dedicated liquid hazardous waste container.[4][6] Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps Waste: Any sharps (e.g., needles, razor blades, Pasteur pipettes) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled for chemical waste.[4]

Step 2: Labeling of Waste Containers

Properly label all waste containers with the following information:

  • The words "Hazardous Waste".[6]

  • The full chemical name: "this compound". Do not use abbreviations or chemical formulas on the primary label.[4]

  • An indication of the hazards (e.g., "Irritant," "Handle with Care").

  • The approximate concentration and volume of the waste.

  • The date of accumulation.

Step 3: Storage of Waste

  • Keep hazardous waste containers securely sealed when not in use.[4]

  • Store the containers in a designated satellite accumulation area that is well-ventilated and away from incompatible materials.[4][6] This area should be clearly marked as a hazardous waste storage area.

Step 4: Professional Disposal

  • Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal contractor.[4][7] This type of chemical waste will likely require high-temperature incineration.[7]

Experimental Workflow for Disposal

cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Containerization & Labeling cluster_3 Final Disposal start Start: this compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated needles) waste_type->sharps_waste Sharps solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Collect in Labeled Sharps Container for Chemical Waste sharps_waste->sharps_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage disposal Arrange for Professional Disposal (e.g., Incineration) storage->disposal

Caption: Logical workflow for the safe disposal of this compound.

Disclaimer & Data Validity: The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. This guidance is based on the properties of structurally related compounds and should be supplemented by consultation with your institution's EHS department.

References

Personal protective equipment for handling (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate. Adherence to these procedures is critical for ensuring laboratory safety and proper environmental stewardship.

Hazard Identification and Personal Protective Equipment

This compound is classified with the following hazards:

  • Causes skin irritation (H315)[1]

  • Causes serious eye damage (H318)[1]

  • May cause respiratory irritation (H335)[1]

To mitigate these risks, the following personal protective equipment (PPE) is mandatory when handling this compound.

PPE CategoryItemSpecificationStandard
Eye Protection Safety GogglesChemical splash gogglesEuropean Standard EN166 or equivalent
Hand Protection GlovesChemical-resistant (e.g., nitrile rubber)EN 374 or equivalent
Body Protection Lab CoatStandard laboratory coat---
Respiratory Protection RespiratorUse in a well-ventilated area or fume hood. If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.---

Operational Plan for Safe Handling

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Ensure the container is clearly labeled.

  • Wear appropriate PPE during inspection.

2. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

  • Keep the container tightly closed when not in use.[2]

  • The designated storage area should be clearly marked with the appropriate hazard symbols.

3. Handling and Use:

  • All handling procedures must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[2]

  • Do not eat, drink, or smoke in the area where the chemical is handled.

  • Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[3]

  • Wash hands thoroughly after handling.

4. Spill Management:

  • In the event of a small spill, absorb the material with a non-combustible absorbent like sand or earth.[3]

  • Collect the absorbed material into a sealed, labeled container for disposal as hazardous waste.[3]

  • For larger spills, evacuate the area and follow emergency procedures.

  • Prevent the spilled material from entering waterways or sewers.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Collection:

  • Collect all waste, including contaminated PPE and absorbent materials, in a designated, sealed, and clearly labeled hazardous waste container.

  • Do not mix with other waste streams unless compatibility has been confirmed.

2. Waste Storage:

  • Store the hazardous waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.

  • The storage area should be secure and accessible only to authorized personnel.

3. Waste Disposal:

  • Dispose of the hazardous waste through a licensed waste disposal contractor.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

  • Do not dispose of this chemical down the drain or in the regular trash.

Procedural Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Personal Protective Equipment handle_receive Receive & Inspect Container prep_ppe->handle_receive prep_fume_hood Work in a Certified Chemical Fume Hood handle_use Use in a Controlled Manner prep_fume_hood->handle_use handle_store Store in Cool, Dry, Well-Ventilated Area handle_receive->handle_store handle_store->handle_use disp_collect Collect Waste in Labeled Container handle_use->disp_collect em_spill Small Spill: Absorb & Collect handle_use->em_spill em_contact Skin/Eye Contact: Rinse & Seek Medical Aid handle_use->em_contact disp_store Store Waste in Secure Area disp_collect->disp_store disp_dispose Dispose via Licensed Contractor disp_store->disp_dispose

Caption: Safe handling and disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.